(-)-Neomenthol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20747-49-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
NOOLISFMXDJSKH-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Neomenthol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, also known as (1R,2R,5S)-2-isopropyl-5-methylcyclohexanol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and chemical behavior.
Physical and Chemical Properties
This compound is a monoterpene alcohol and a stereoisomer of menthol. Its physical and chemical characteristics are crucial for its application in synthesis and as a chiral auxiliary.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [2] |
| CAS Number | 20747-49-3 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Menthol-like | [4] |
| Boiling Point | 209-210 °C (at 760 mmHg) | [2] |
| 95 °C (at 12 mmHg) | [5][6] | |
| Melting Point | -22 °C | [5][6] |
| Density | 0.899 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.461 | [1] |
| Specific Optical Rotation [α]²⁰/D | -20.8° to +20.0° (neat) | [3][7][8] |
| Flash Point | 82 - 83 °C | [9] |
| Solubility | Limited solubility in water; soluble in organic solvents like alcohol and acetone. | [10][11][12] |
| Vapor Pressure | 0.8 mmHg at 20 °C | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of this compound.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.[11][13][14]
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil or silicone oil
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Place a few milliliters of the this compound sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a small flame. This will induce a convection current, ensuring uniform heating.[15]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13][14] Record this temperature.
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[16][17]
Materials:
-
This compound sample
-
Pycnometer (e.g., 10 mL)
-
Analytical balance
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Temperature-controlled water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and density. Ensure there are no air bubbles.
-
Weigh the water-filled pycnometer and record the mass (m₂).
-
Calculate the volume of the pycnometer (V) using the density of water at that temperature: V = (m₂ - m₁) / ρ_water.
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with the this compound sample, ensuring it is at the same temperature as the water was.
-
Weigh the sample-filled pycnometer and record the mass (m₃).
-
Calculate the density of the this compound sample (ρ_sample): ρ_sample = (m₃ - m₁) / V.
Optical Rotation Measurement (Polarimetry)
Optical rotation is a key property for chiral molecules like this compound and is measured using a polarimeter.[5][12][18]
Materials:
-
This compound sample
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Solvent (if measuring a solution, e.g., ethanol)
-
Sodium D-line light source (589.3 nm)
Procedure:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Calibrate the instrument by taking a zero reading with an empty polarimeter cell or a cell filled with the solvent to be used.
-
Fill the polarimeter cell with the neat this compound liquid, ensuring there are no air bubbles in the light path.[12]
-
Place the filled cell in the polarimeter.
-
Observe the optical rotation. For manual polarimeters, adjust the analyzer until the light intensity is at a minimum and record the angle of rotation (α). Modern digital polarimeters will provide a direct reading.
-
The observed rotation is the specific rotation for a neat liquid when using a 1 dm path length. If a solution is used, the specific rotation [α] is calculated using Biot's law: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.[19]
Chemical Properties and Reactivity
As a secondary alcohol, this compound undergoes typical reactions of this functional group. It is also a valuable chiral auxiliary in asymmetric synthesis.
Typical Reactions of a Secondary Alcohol
This compound can be oxidized to its corresponding ketone, (-)-menthone, and can undergo dehydration to form menthenes.[20]
-
Oxidation: The oxidation of the secondary alcohol group in this compound yields (-)-menthone. This transformation can be achieved using various oxidizing agents, including hypochlorite-based reagents in a greener chemistry approach.[21][22] The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the broad O-H stretch of the alcohol and the appearance of the sharp C=O stretch of the ketone.[21][23]
-
Dehydration: Acid-catalyzed dehydration of this compound typically results in a mixture of alkenes, primarily 3-menthene, through an E1 elimination mechanism.[20][24]
Caption: Key reactions of this compound.
Use as a Chiral Auxiliary
The rigid cyclohexane (B81311) backbone and defined stereochemistry of this compound make it an effective chiral auxiliary.[2][4][25] It can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
The general workflow involves:
-
Attachment: Covalent bonding of the this compound to a substrate.
-
Diastereoselective Reaction: The chiral auxiliary sterically hinders one face of the molecule, directing the approach of a reagent to the less hindered face. This is applied in reactions like alkylations, conjugate additions, and Diels-Alder reactions.[2][25]
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.[4]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. mt.com [mt.com]
- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 18. digicollections.net [digicollections.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchspace.csir.co.za [researchspace.csir.co.za]
- 21. emerginginvestigators.org [emerginginvestigators.org]
- 22. emerginginvestigators.org [emerginginvestigators.org]
- 23. scribd.com [scribd.com]
- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 25. benchchem.com [benchchem.com]
The Biosynthesis of (-)-Neomenthol in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic aroma and cooling sensation of mint are primarily attributed to a complex mixture of volatile monoterpenes, with (-)-menthol and its stereoisomers being key components. Among these, (-)-neomenthol contributes to the overall sensory profile of mint essential oils. The biosynthesis of these C10 isoprenoids in Mentha species is a fascinating and intricate process, involving a series of enzymatic reactions localized within specialized glandular trichomes on the plant's aerial surfaces.[1] This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, subcellular organization, and quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway, aiming to equip researchers with the knowledge to investigate and potentially manipulate the production of this important natural product.
The Core Biosynthetic Pathway of this compound
The journey from primary metabolism to this compound is an eight-step enzymatic cascade that begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP).[1] This pathway is highly compartmentalized, with enzymatic reactions occurring in the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm of the secretory cells of the peltate glandular trichomes.[2]
Enzymatic Steps and Intermediates
-
Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated in the leucoplasts with the cyclization of GPP to (-)-limonene, catalyzed by the enzyme (-)-Limonene Synthase (LS) . This is the first committed step in the biosynthesis of p-menthane (B155814) monoterpenes in Mentha.[1]
-
(-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene is then hydroxylated at the C3 position by the cytochrome P450 enzyme (-)-Limonene-3-hydroxylase (L3H) , located in the endoplasmic reticulum, to yield (-)-trans-isopiperitenol.[2][3]
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The allylic alcohol, (-)-trans-isopiperitenol, is subsequently oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone, by (-)-trans-Isopiperitenol Dehydrogenase (IPD) in the mitochondria.[4]
-
(-)-Isopiperitenone to (+)-cis-Isopulegone: In the cytoplasm, the endocyclic double bond of (-)-isopiperitenone is reduced by the NADPH-dependent (-)-Isopiperitenone Reductase (IPR) to form (+)-cis-isopulegone.[5]
-
(+)-cis-Isopulegone to (+)-Pulegone: The isopropenyl double bond of (+)-cis-isopulegone is then isomerized into conjugation with the carbonyl group to yield (+)-pulegone. This reaction is catalyzed by (+)-cis-Isopulegone Isomerase (IPI) in the cytoplasm. While the enzyme has been functionally characterized, its gene in Mentha has not yet been identified.[6][7]
-
(+)-Pulegone to (-)-Menthone (B42992): The exocyclic double bond of (+)-pulegone is reduced by the NADPH-dependent (+)-Pulegone Reductase (PR) in the cytoplasm to produce a mixture of (-)-menthone and (+)-isomenthone, with (-)-menthone being the major product in the pathway leading to (-)-menthol and its isomers.[5][8]
-
(-)-Menthone to this compound: The final step in the formation of this compound is the reduction of the carbonyl group of (-)-menthone. This reaction is catalyzed by a stereospecific, NADPH-dependent reductase in the cytoplasm. While (-)-menthone can be reduced to either (-)-menthol or (+)-neomenthol by distinct enzymes, the focus here is on the formation of the latter. The enzyme responsible is (-)-Menthone:(+)-Neomenthol Reductase (MNMR) , also referred to as (+)-neomenthol dehydrogenase.[9] It is important to note that the primary product of this specific reductase is (+)-neomenthol, not this compound. The biosynthesis of this compound is less predominant in commercially important mint species.
Data Presentation
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of menthol (B31143) isomers in Mentha species. This data is crucial for understanding the efficiency and substrate specificity of each enzymatic step.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Source(s) |
| (-)-Limonene Synthase (LS) | Geranyl Pyrophosphate | 1.8 | - | ~6.7 | [1] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol | - | - | - | - |
| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 | - | |
| NAD⁺ | 410 ± 29 | - | - | - | |
| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [5] |
| NADPH | 2.2 | - | 5.5 | [5] | |
| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [5] |
| NADPH | 6.9 | - | 5.0 | [5] | |
| (-)-Menthone:(+)-Neomenthol Reductase (MNMR) | (-)-Menthone | 674 | 0.06 | 9.3 | [9] |
| (+)-Isomenthone | >1000 | - | 9.3 | [9] | |
| NADPH | 10 | - | 9.3 | [9] |
Quantitative Analysis of this compound in Mentha Species
The relative abundance of this compound and other major monoterpenes can vary significantly between different Mentha species and even within the same species grown in different geographical locations. The following table presents a summary of the chemical composition of essential oils from various Mentha species.
| Mentha Species | This compound (%) | (-)-Menthol (%) | Menthone (%) | Source(s) |
| Mentha x piperita (Peppermint) | 2.5 - 3.5 | 30 - 55 | 14 - 32 | [10] |
| Mentha x piperita (Peppermint, Turkey) | 6.7 | 35.6 (as menthol) | - | [11] |
| Mentha x piperita (Peppermint, Morocco) | - | 38.73 (as levomenthol) | 29.24 | [11] |
| Mentha x piperita (Peppermint, Slovakia) | - | 38.3 - 69.1 | 0.4 - 20.9 | [11] |
| Mentha spicata (Spearmint) | - | - | - | [12] |
| Mentha suaveolens | - | - | - | [12] |
Note: The reported values can vary based on factors such as plant variety, developmental stage, and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.
Isolation of Glandular Trichomes
The primary site of monoterpene biosynthesis in Mentha is the glandular trichomes. Their isolation is a critical first step for subsequent enzyme assays and gene expression analysis.
Materials:
-
Young, expanding leaves of Mentha species
-
Abrasion buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM sorbitol, 10 mM sucrose (B13894), 5 mM DTT, 1% (w/v) polyvinylpyrrolidone)
-
Glass beads (425-600 µm)
-
Nylon filters of decreasing pore size (e.g., 500 µm, 100 µm, 45 µm)
-
Sucrose density gradient solutions (e.g., 30%, 45%, 60% (w/v) sucrose in a suitable buffer)
-
Centrifuge and appropriate tubes
Procedure:
-
Gently abrade the surface of young Mentha leaves in ice-cold abrasion buffer containing glass beads. This can be done by gently rubbing the leaves against a support covered with nylon mesh or by gentle stirring.
-
Filter the resulting slurry through a series of nylon filters to remove large leaf debris. The trichomes will pass through the larger pores and be collected on the finer mesh filters.
-
Resuspend the collected trichomes in a small volume of buffer.
-
For further purification, layer the trichome suspension onto a discontinuous sucrose density gradient.
-
Centrifuge at a low speed (e.g., 1000 x g) for 10-15 minutes. The intact glandular trichome heads will band at a specific interface of the sucrose gradient.
-
Carefully collect the trichome band and wash with buffer to remove the sucrose.
-
The isolated trichomes can be used immediately for enzyme extraction or flash-frozen in liquid nitrogen and stored at -80°C for later use.
Enzyme Assays
General Protocol for Reductase/Dehydrogenase Assays (e.g., IPR, PR, MNMR):
These assays typically measure the consumption of the nicotinamide (B372718) cofactor (NADPH or NAD⁺) spectrophotometrically at 340 nm or by analyzing the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Isolated glandular trichomes or recombinant enzyme
-
Enzyme extraction buffer (e.g., 50 mM KH₂PO₄, pH 7.0, 10% glycerol, 1 mM DTT)
-
Assay buffer (specific to the enzyme, see table on enzyme kinetics)
-
Substrate (e.g., (-)-isopiperitenone, (+)-pulegone, (-)-menthone) dissolved in a suitable solvent (e.g., ethanol, acetone)
-
Cofactor (NADPH or NAD⁺)
-
Spectrophotometer or GC-MS system
Procedure:
-
Enzyme Extraction: Homogenize the isolated glandular trichomes in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble enzymes. For recombinant enzymes, follow the appropriate protein purification protocol.
-
Reaction Mixture: In a cuvette or reaction tube, prepare the reaction mixture containing the assay buffer, substrate at a known concentration, and the cofactor.
-
Initiation: Start the reaction by adding a specific amount of the enzyme extract or purified enzyme.
-
Measurement (Spectrophotometric): Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time. The rate of NADPH oxidation or NAD⁺ reduction is proportional to the enzyme activity.
-
Measurement (GC-MS): For product analysis, incubate the reaction mixture at the optimal temperature for a defined period. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and analyze the product formation by GC-MS.
-
Kinetic Analysis: To determine K_m_ and k_cat_ values, perform the assay with varying substrate concentrations while keeping the enzyme and cofactor concentrations constant. Analyze the data using Michaelis-Menten kinetics.
Protocol for (-)-Limonene Synthase Assay:
This assay measures the conversion of the non-volatile substrate GPP into the volatile product (-)-limonene.
Materials:
-
Isolated glandular trichomes or recombinant (-)-limonene synthase
-
Enzyme extraction buffer
-
Assay buffer (e.g., 50 mM MOPSO, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
Geranyl diphosphate (GPP)
-
Organic solvent for overlay and extraction (e.g., pentane (B18724) or hexane)
-
GC-MS system
Procedure:
-
Enzyme Preparation: Prepare the enzyme extract as described for the reductase assays.
-
Reaction Setup: In a glass vial, combine the assay buffer and GPP.
-
Initiation and Overlay: Initiate the reaction by adding the enzyme preparation. Immediately overlay the reaction mixture with a layer of an organic solvent to trap the volatile product.
-
Incubation: Incubate the vial at the optimal temperature with gentle agitation for a specific time.
-
Extraction and Analysis: After incubation, vortex the vial to ensure complete extraction of (-)-limonene into the organic layer. Separate the organic layer and analyze it by GC-MS for the identification and quantification of (-)-limonene.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound in Mentha species.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
- 11. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
(-)-Neomenthol CAS number and molecular formula
This technical guide provides comprehensive information on (-)-Neomenthol, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physical properties, synthesis, and relevant experimental protocols.
Chemical Identity and Properties
This compound is one of the four stereoisomers of menthol (B31143). It is a monoterpene alcohol that occurs naturally in some essential oils, such as those from plants of the Mentha genus.
Molecular Formula: C₁₀H₂₀O[1][2]
IUPAC Name: (1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol[1]
Synonyms: l-Neomenthol, (1R,3R,4S)-p-Menth-3-ol[1]
The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish these from its other isomers, such as (+)-Neomenthol, (±)-Neomenthol, and the more common (-)-Menthol.
| Property | Value | Reference(s) |
| Molecular Weight | 156.27 g/mol | [2] |
| Appearance | White or colorless crystalline solid | [3] |
| Odor | Mint-like, licorice | [3] |
| Boiling Point | 209-210 °C | [2] |
| Density | 0.899 g/mL at 20 °C | [2] |
| Water Solubility | Less than 1 mg/mL at 70° F (for D,l-menthol) | [4] |
Synthesis and Reaction Pathways
The synthesis of specific menthol isomers like this compound is a classic example of stereoselective synthesis. A common route is the reduction of menthone. The choice of reducing agent and reaction conditions determines the stereochemical outcome, yielding different ratios of the menthol isomers.
The reduction of (-)-menthone (B42992) can lead to either (-)-menthol (the thermodynamically more stable product) or (+)-neomenthol (the kinetically favored product). To obtain this compound, one would typically start from a different precursor or employ specific chiral catalysts or enzymatic processes.
The following diagram illustrates the general reaction pathway for the reduction of menthone to menthol and neomenthol (B8682525).
Caption: Stereoselective reduction of menthone to its diastereomers.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are often proprietary or specific to a particular research context. However, a general protocol for the stereoselective reduction of menthone to favor the neomenthol isomer can be adapted from established chemical literature. The following is a representative protocol for a laboratory-scale synthesis.
Objective: To synthesize Neomenthol via the reduction of Menthone. Note that this reaction typically produces a mixture of isomers, and further purification is required to isolate this compound.
Materials:
-
Menthone (ensure the correct starting stereoisomer for the desired product)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of menthone in 20 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of sodium borohydride in small portions over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add 10 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The resulting crude product will be a mixture of menthol isomers. This mixture can be analyzed by Gas Chromatography (GC) to determine the diastereomeric ratio. Purification to isolate this compound can be achieved through column chromatography or fractional distillation.
Applications in Research and Drug Development
This compound and its derivatives have several applications in the pharmaceutical and chemical industries:
-
Chiral Auxiliaries: Due to their defined stereochemistry, neomenthol derivatives can be used as chiral auxiliaries to guide the stereochemical outcome of a chemical reaction.[5][6]
-
Flavoring and Fragrance: It is used as a flavoring agent in food and beverages and in the fragrance industry for its characteristic minty aroma.[7]
-
Pharmaceutical Formulations: It is found in topical analgesics, cough drops, and other over-the-counter medications for its cooling and soothing properties.[8]
-
Anticancer Research: Some studies have explored the potential of neomenthol to inhibit the proliferation of cancer cells. For instance, neomenthol has been shown to exhibit activity against human epidermoid carcinoma cells by affecting tubulin polymerization and hyaluronidase (B3051955) activity.[9]
-
Drug Permeation: Menthol and its isomers are known to enhance the permeation of drugs through the skin, making them useful in transdermal drug delivery systems.[10]
The following diagram illustrates a simplified workflow for evaluating the anticancer potential of a compound like this compound.
Caption: A conceptual workflow for assessing the anticancer properties of a test compound.
This guide provides a foundational understanding of this compound for scientific and research applications. Further in-depth studies and literature review are recommended for specific experimental designs and applications.
References
- 1. This compound | C10H20O | CID 6566020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20747-49-3 [m.chemicalbook.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]
- 8. ensun.io [ensun.io]
- 9. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (-)-Neomenthol
This technical guide provides a comprehensive overview of the spectroscopic data for (-)-neomenthol, tailored for researchers, scientists, and drug development professionals. The document presents key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols.
Spectroscopic Data Presentation
The structural elucidation of this compound, a diastereomer of menthol, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for Neomenthol (B8682525) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.105 | d | H-1 (CH-OH) |
| 1.836 | m | H-8 (CH of isopropyl) |
| 1.693 | m | H-2, H-6a, H-5 |
| 1.525 | m | H-7 (CH of isopropyl) |
| 1.269 | m | H-3a, H-6e |
| 1.088 | m | H-3e |
| 0.958 | d | CH₃ (isopropyl) |
| 0.921 | d | CH₃ (isopropyl) |
| 0.873 | d | CH₃-C5 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000498 and ChemicalBook.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for Neomenthol in CDCl₃ [3][4]
| Chemical Shift (δ) ppm | Assignment |
| 67.57 | C1 (CHOH) |
| 47.88 | C2 (cyclohexane) |
| 24.09 | C3 (cyclohexane) |
| 34.99 | C4 (cyclohexane) |
| 29.05 | C5 (cyclohexane) |
| 42.50 | C6 (cyclohexane) |
| 25.72 | CH (isopropyl) |
| 22.28 | CH₃ (methyl) |
| 21.10 | CH₃ (isopropyl) |
| 20.64 | CH₃ (isopropyl) |
Table 3: Key IR Absorption Bands for Neomenthol
| Wavenumber (cm⁻¹) | Functional Group |
| ~3250 | O-H (alcohol, broad) |
| ~2955, 2928, 2870 | C-H (alkane) |
Note: The IR spectrum of (-)-menthol, a diastereomer, shows a broad O-H stretch at 3250 cm⁻¹ and C-H stretches between 2850 and 2950 cm⁻¹. Similar absorptions are expected for this compound.[5]
Table 4: Mass Spectrometry Fragmentation Data for Neomenthol
| m/z | Interpretation |
| 156 | Molecular ion (M⁺) |
| 138 | M⁺ - H₂O |
| 141 | M⁺ - CH₃ |
| 113 | M⁺ - C₃H₇ (isopropyl group) |
As stereoisomers, neomenthol and isomenthol (B1236540) exhibit very similar mass spectra with a molecular ion peak at m/z 156. Common fragments include the loss of water, a methyl group, and an isopropyl group.[6]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[1]
-
Instrumentation : Data acquisition is performed on an NMR spectrometer, such as a Varian CFT-20 or a Bruker DMX-500.[4][7]
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : Approximately 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are generally sufficient for a clear spectrum.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled single-pulse sequence is employed.
-
Spectral Width : Approximately 220 ppm.
-
Acquisition Time : Around 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A higher number of scans (e.g., 128-1024) is required due to the lower natural abundance of ¹³C.[6]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : One or two drops of the neat this compound liquid are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[6]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition :
-
A background spectrum of the empty sample holder is acquired first.
-
The sample is then scanned over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically used.
-
To improve the signal-to-noise ratio, 16-32 scans are co-added.[6]
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent like dichloromethane (B109758) or hexane.[6]
-
Instrumentation : A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms) is used.[6]
-
GC Conditions :
-
Injection : 1 µL of the sample is injected with a split ratio (e.g., 50:1).
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 50°C, held for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.[6]
-
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : The mass-to-charge ratio (m/z) is scanned from 40 to 400.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-NEOMENTHOL(2216-52-6) 1H NMR spectrum [chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H20O | CID 6566020 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Neomenthol: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a naturally occurring cyclic monoterpene alcohol, is a stereoisomer of the well-known cooling agent, (-)-menthol. While often studied in comparison to its more abundant isomer, this compound itself exhibits distinct biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in biological systems. We will delve into its interactions with key molecular targets, the signaling pathways it modulates, and its physiological effects, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Interaction with Transient Receptor Potential Melastatin 8 (TRPM8)
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is the primary molecular sensor for cold temperatures and cooling agents in mammals. Like other menthol (B31143) stereoisomers, (-)-neomenthal is known to interact with TRPM8, albeit with different potency and efficacy compared to its isomers.
Quantitative Data on TRPM8 Activation
| Stereoisomer | EC50 (µM) at +80 mV | EC50 (µM) at -80 mV |
| (-)-Menthol | 62.64 ± 1.2 | 129.58 ± 12.3 |
| (+)-Neomenthol | 206.22 ± 11.4 | Not specified |
Data sourced from Chen et al., 2022.[1]
The data indicates that (+)-neomenthol is a less potent activator of TRPM8 compared to (-)-menthol, requiring a higher concentration to elicit a half-maximal response at a membrane potential of +80 mV.[1] It is plausible that this compound exhibits a similar or slightly different potency profile.
Signaling Pathway
The activation of TRPM8 by menthol stereoisomers, including neomenthol (B8682525), initiates a signaling cascade that leads to the sensation of cold and other physiological responses. The binding of the ligand to the channel induces a conformational change, leading to channel opening and an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the sensory neuron, triggering an action potential that propagates to the central nervous system.
References
A Technical Guide to the Natural Occurrence and Isolation of (-)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the natural occurrence, biosynthesis, and isolation of (-)-neomenthol, a diastereomer of menthol (B31143). While (-)-menthol is the most abundant stereoisomer in mint oils, neomenthol (B8682525) is a significant minor constituent.[1] The methodologies detailed herein are critical for the purification of individual stereoisomers for applications in research, flavor, fragrance, and pharmaceutical industries.
Natural Occurrence of Neomenthol
This compound is a monoterpenoid alcohol found naturally in the essential oils of various plants belonging to the Mentha genus (mint).[1] Its concentration can vary significantly based on the specific species, cultivar, geographical origin, and harvest time.[2][3] The primary commercial sources of natural menthol isomers are Peppermint (Mentha × piperita) and Corn mint (Mentha arvensis).[1][4]
Data Presentation: Neomenthol Content in Mentha Species
The following table summarizes the quantitative data on neomenthol concentration found in the essential oils of different mint species as reported in scientific literature.
| Plant Species | Neomenthol Concentration (% of Essential Oil) | Reference |
| Mentha piperita (Peppermint) | 0.1% - 6.5% | [5][6] |
| Mentha piperita (Peppermint) | 3.6% | [7] |
| Mentha piperita (Peppermint) | 2.5% - 3.5% | [2][6] |
| Mentha arvensis (Corn Mint) | 1.9% - 2.5% | [8] |
Note: The literature often refers to "neomenthol" without specifying the enantiomer. In the biosynthesis pathway within peppermint, the reduction of (-)-menthone (B42992) primarily yields (+)-neomenthol.[9][10]
Biosynthesis of Menthol Isomers in Mentha
The biosynthesis of menthol and its stereoisomers, including neomenthol, is a complex enzymatic process that occurs within the glandular trichomes on the leaves of mint plants.[11][12] The pathway begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), and proceeds through a series of cyclization, hydroxylation, and reduction steps.[12]
The key branching point for the formation of (-)-menthol versus (+)-neomenthol is the reduction of the ketone (-)-menthone. Two distinct, NADPH-dependent reductases catalyze this step:
-
(-)-Menthone:(-)-Menthol Reductase (MMR) reduces (-)-menthone to the primary product, (-)-menthol.[10]
-
(-)-Menthone:(+)-Neomenthol Reductase (MNR) reduces (-)-menthone to (+)-neomenthol.[9][13]
Caption: Biosynthetic pathway of (-)-menthol and (+)-neomenthol from GPP in Mentha species.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process that involves the extraction of the essential oil followed by purification to separate the various stereoisomers. The general workflow involves steam distillation, fractional distillation, and chromatography.
Caption: Workflow for the isolation and purification of neomenthol from Mentha plant material.
Experimental Protocols
This protocol describes the extraction of crude essential oil from mint leaves.[14][15]
-
Preparation of Plant Material: Harvest fresh leaves of Mentha piperita or a related species. To increase the surface area for efficient oil extraction, coarsely chop or tear the leaves. Weigh the plant material.
-
Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a large round-bottom flask (boiling flask), a biomass flask, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).
-
Loading: Place the prepared mint leaves into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Distillation: Heat the boiling flask to generate steam. The steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor travels to the condenser.
-
Condensation and Collection: The condenser, cooled with circulating water, liquefies the vapor. Collect the distillate, which will consist of two immiscible layers: the essential oil and the aqueous phase (hydrosol).[16]
-
Separation: Continue the process until no more oil is observed in the distillate.[16] Transfer the collected liquid to a separatory funnel. Allow the layers to fully separate. The less dense essential oil will typically form the upper layer. Drain the lower aqueous layer, and collect the crude mint oil.
-
Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water, then decant or filter to obtain the pure, crude essential oil.
This protocol is for the initial separation of menthol isomers from other components of the crude oil, such as lower-boiling terpenes and higher-boiling compounds.[17][18]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency fractionating column (e.g., a Vigreux or packed column with a high number of theoretical plates).[18] The setup must include a vacuum pump, a manometer, and receiving flasks.
-
Vacuum Application: Charge the distillation flask with the crude mint oil. Reduce the pressure inside the apparatus to 20-50 mm Hg.[17][19] Operating under reduced pressure lowers the boiling points of the components, preventing thermal degradation and improving the separation between compounds with close boiling points, such as menthol and menthone.[18]
-
Distillation of Low-Boiling Fraction: Gently heat the distillation flask. Collect the initial fraction, which will contain lower-boiling point compounds like limonene.[18]
-
Distillation of Menthone Fraction: As the temperature at the distillation head rises and stabilizes, the menthone-rich fraction will distill. Collect this fraction in a separate receiving flask.[18]
-
Collection of Menthol/Neomenthol Fraction: After the menthone fraction is removed, the temperature will rise again and stabilize at the boiling point of the menthol isomers at the operating pressure. Change to a new receiving flask to collect this menthol-rich fraction, which will contain (-)-menthol, this compound, and other stereoisomers.[18]
-
Termination: Stop the distillation once the temperature begins to drop, indicating that the bulk of the menthol fraction has been collected. Allow the apparatus to cool before releasing the vacuum.
This protocol describes the separation of this compound from other menthol stereoisomers using column chromatography. High-performance counter-current chromatography (HPCCC) is also an effective, scalable method.[20]
-
Stationary Phase Preparation: Pack a glass chromatography column with silica (B1680970) gel as the stationary phase, using a suitable solvent slurry (e.g., hexane) to ensure uniform packing.
-
Sample Loading: Dissolve the menthol-rich fraction obtained from fractional distillation in a minimal amount of a non-polar solvent (e.g., petroleum hydrocarbon).[4] Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin the elution process using a series of solvents with increasing polarity. This can be done isocratically or with a gradient. A typical solvent system might start with a non-polar solvent and gradually introduce a more polar solvent.
-
Step A (Desorption of non-polar compounds): Wash the column with a non-polar solvent like a petroleum hydrocarbon to elute remaining terpenes and menthyl esters.[4]
-
Step B (Desorption of Menthone): Switch to a solvent of intermediate polarity, such as a chlorinated hydrocarbon (e.g., dichloromethane), to elute the menthone fraction.[4]
-
Step C (Desorption of Menthol Isomers): Finally, use a more polar solvent, such as an alcohol (e.g., methanol (B129727) or ethanol) or an ethyl acetate/hexane mixture, to desorb and elute the menthol isomers.[4][21]
-
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Analysis: Analyze each fraction using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC), to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to yield the isolated this compound.
Analytical Quantification
Accurate quantification of this compound in essential oil fractions or purified samples is crucial for quality control. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for this purpose.[22]
-
Instrument Setup:
-
Column: Use a chiral capillary column suitable for separating stereoisomers (e.g., a cyclodextrin-based stationary phase).[23]
-
Temperatures: Set the injector temperature to 250°C and the FID detector to 280°C.[22]
-
Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/minute to 220°C and holding for 5 minutes.[22]
-
Carrier Gas: Use nitrogen or helium at a constant flow rate (e.g., 1.5 mL/min).[22]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent like ethanol (B145695) or hexane.
-
Sample Solution: Accurately weigh the sample (e.g., essential oil fraction) and dissolve it in the same solvent to a known volume.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the standard solution into the GC to determine the retention time and response factor for this compound.
-
Inject the same volume of the sample solution.
-
-
Data Processing: Identify the this compound peak in the sample chromatogram based on its retention time. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard, using an external or internal standard calibration method.
References
- 1. Menthol - Wikipedia [en.wikipedia.org]
- 2. kirj.ee [kirj.ee]
- 3. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites [ijbiotech.com]
- 4. US2760993A - Separation of menthol from mint oils by chromatogrphic adsorption - Google Patents [patents.google.com]
- 5. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. clawhammersupply.com [clawhammersupply.com]
- 17. iscientific.org [iscientific.org]
- 18. benchchem.com [benchchem.com]
- 19. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
Stereoselective Synthesis of (-)-Neomenthol from (-)-Menthone: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of (-)-neomenthol from (-)-menthone (B42992). The reduction of (-)-menthone, a chiral ketone, presents a classic challenge in stereochemistry, yielding two diastereomeric products: the thermodynamically stable (-)-menthol and the kinetically favored this compound. Achieving a high yield of this compound necessitates precise control over reaction conditions to favor the kinetic pathway. This document details various methodologies, including chemical and biocatalytic reductions, presenting quantitative data in structured tables for clear comparison, and providing detailed experimental protocols for key cited experiments.
Principles of Stereoselectivity in Menthone Reduction
The reduction of the carbonyl group in (-)-menthone creates a new chiral center at C3, leading to the formation of two diastereomers: (-)-menthol and this compound. The stereochemical outcome is determined by the direction of hydride attack on the carbonyl carbon.
-
Axial Attack: Hydride addition from the axial face results in the formation of the equatorial alcohol, (-)-menthol. This is the thermodynamically more stable product as all three substituents (hydroxyl, methyl, and isopropyl groups) can occupy equatorial positions in the chair conformation, minimizing steric hindrance.
-
Equatorial Attack: Hydride addition from the equatorial face leads to the formation of the axial alcohol, this compound. This is the kinetically favored, less stable isomer due to the axial position of the hydroxyl group.[1]
The synthesis of this compound is therefore a pursuit of kinetic control, where reaction conditions are manipulated to favor the faster-forming, less stable product.[1]
Methodologies for Stereoselective Synthesis
Several methods have been developed for the stereoselective reduction of (-)-menthone. The choice of reducing agent, solvent, temperature, and catalyst are critical factors that dictate the diastereomeric ratio of the products.
Chemical Reduction with Metal Hydrides
Metal hydrides are common reagents for the reduction of ketones. The steric bulk of the hydride reagent plays a significant role in the stereochemical outcome.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and relatively small reducing agent. Its reduction of (-)-menthone typically yields a mixture of (-)-menthol and this compound.
-
Sodium Borohydride (B1222165) (NaBH₄): A milder and safer reducing agent than LiAlH₄, NaBH₄ is also widely used for ketone reductions. The stereoselectivity can be influenced by the solvent and temperature.
Quantitative Data for Hydride Reduction
| Reducing Agent | Solvent | Temperature | Product Ratio ((-)-Menthol:this compound) | Diastereomeric Excess (d.e.) of this compound | Reference |
| LiAlH₄ | tert-butyl methyl ether | Reflux | 73 : 27 | 46% | [2] |
| NaBH₄ | Ethanol (B145695) | Reflux | Not explicitly stated | Not explicitly stated | [3] |
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative route for the reduction of (-)-menthone. The choice of catalyst and reaction conditions can influence the stereoselectivity. Nickel-based catalysts, such as Raney Nickel and Ni/SiO₂, have been investigated for this transformation. These reactions can produce non-equilibrium mixtures of menthol (B31143) isomers, with a tendency to form the less stable isomers, including (+)-neomenthol.[4] However, isomerization of menthone and the resulting menthols can occur under hydrogenation conditions.[4]
Quantitative Data for Catalytic Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product Distribution | Reference |
| Raney Nickel | Not specified | 100 | 2.7 | Lower conversion, higher selectivity to (-)-menthol compared to Ni-Mg-Al | [5] |
| Ni/SiO₂ | Not specified | Not specified | Not specified | Favors less stable isomers ((+)-neomenthol and (+)-neoisomenthol) | [4] |
Biocatalytic Reduction
Enzymatic reductions offer high stereoselectivity under mild reaction conditions. Menthone reductases, found in plants like peppermint (Mentha piperita), can catalyze the stereospecific reduction of (-)-menthone to either (-)-menthol or (-)-neomenthal. These enzymes are NADPH-dependent.
Experimental Protocols
Reduction of (-)-Menthone with Lithium Aluminum Hydride
Objective: To synthesize a mixture of (-)-menthol and this compound via the reduction of (-)-menthone with lithium aluminum hydride.
Materials:
-
(-)-Menthone
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tert-butyl methyl ether
-
500 mL three-neck flask
-
Reflux condenser
-
Drying tube
-
Addition funnel
-
KPG stirrer
-
Heating oil bath
-
Cooling bath
-
Rotary evaporator
Procedure:
-
Into a 500 mL three-neck flask equipped with a reflux condenser, drying tube, and KPG stirrer, add 160 mL of dry tert-butyl methyl ether.
-
Carefully add 5.32 g (140 mmol) of lithium aluminum hydride to the flask.
-
Stir the mixture for 5 minutes.
-
Prepare a solution of 15.4 g (100 mmol) of L-(–)-menthone in 60 mL of dry tert-butyl methyl ether.
-
Add the menthone solution dropwise to the LiAlH₄ suspension using an addition funnel, maintaining a moderate reflux of the ether.
-
After the addition is complete, heat the mixture under reflux for an additional 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the dropwise addition of water, followed by dilute sulfuric acid, until the evolution of hydrogen ceases and the precipitate dissolves.
-
Separate the organic layer and extract the aqueous layer with tert-butyl methyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (B86663).
-
Filter the solution and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Expected Outcome: The reaction is expected to yield a mixture of (-)-menthol and this compound with a ratio of approximately 73:27, as determined by GC analysis.[2]
Reduction of (-)-Menthone with Sodium Borohydride
Objective: To synthesize a mixture of (-)-menthol and this compound using sodium borohydride.
Materials:
-
(-)-Menthone
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve 0.58 g (approximately 0.015 moles) of NaBH₄ in 20 mL of ethanol in a 250 mL round-bottom flask.[3]
-
Fit the flask with a reflux condenser.
-
Add a solution of 2.0 g (0.013 moles) of (-)-menthone in 5 mL of ethanol dropwise through the condenser.[3]
-
Once the addition is complete, heat the mixture to reflux for 15 minutes.[3]
-
Cool the solution and slowly add 15 mL of 5% NaOH solution through the condenser.[3]
-
Concentrate the mixture on a rotary evaporator until about 15 mL of the aqueous layer remains, removing most of the ethanol.[3]
-
Add 40 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).[3]
-
Wash the combined ethyl acetate layers with water (20 mL), dry over anhydrous Na₂SO₄, and filter into a pre-weighed round-bottom flask.[3]
-
Remove the ethyl acetate using a rotary evaporator to obtain the product mixture.
Visualizing the Reaction Pathway
The stereoselective reduction of (-)-menthone can be visualized as a branching pathway leading to two distinct diastereomers. The choice of reagents and conditions dictates which path is favored.
References
The Thermodynamic Landscape of Menthol and Neomenthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermodynamic stability of two key diastereomers of p-menthan-3-ol: menthol (B31143) and neomenthol (B8682525). A comprehensive understanding of the conformational preferences and energetic differences between these isomers is critical for applications in drug design, flavor chemistry, and stereoselective synthesis, where specific spatial arrangements can dictate biological activity and sensory properties. This document provides a detailed analysis of their relative stabilities, supported by quantitative data, experimental methodologies, and visual representations of key concepts.
Core Concepts in Stereoisomer Stability
The thermodynamic stability of cyclic molecules like menthol and its isomers is predominantly governed by the principles of conformational analysis. For cyclohexane (B81311) derivatives, the chair conformation is the most stable arrangement, minimizing both angle strain and torsional strain. The relative stability of substituted cyclohexanes is then determined by the steric interactions of the substituents with the rest of the ring.
In the case of menthol and neomenthol, the key structural difference lies in the stereochemistry at the carbon atom bearing the hydroxyl group (C-1). This seemingly minor variation leads to significant differences in the preferred conformations and, consequently, their thermodynamic stabilities.
Menthol exists predominantly in a chair conformation where all three bulky substituents—the isopropyl group at C-2, the methyl group at C-5, and the hydroxyl group at C-1—can occupy equatorial positions.[1] This arrangement minimizes 1,3-diaxial interactions, which are significant sources of steric strain.
Neomenthol , on the other hand, cannot adopt a conformation where all three substituents are equatorial. In its most stable chair conformation, the isopropyl and methyl groups are in equatorial positions, but the hydroxyl group is forced into an axial position.[2] This axial hydroxyl group experiences steric repulsion from the axial hydrogen atoms at C-3 and C-5, leading to a higher energy and thus lower thermodynamic stability compared to menthol.
Quantitative Analysis of Thermodynamic Stability
The difference in thermodynamic stability between menthol and neomenthol can be quantified through Gibbs free energy differences (ΔG), equilibrium constants (Keq), and computational energy calculations.
| Parameter | Value | Conditions | Source |
| Energy Difference | Menthol is more stable by 0.9 kcal/mol (3.8 kJ/mol) | Not specified | [2] |
| Gibbs Free Energy Difference (ΔG°) | -0.56 kcal/mol | 200°C, calculated from equilibrium data with a hydrogen catalyst | [3] |
| Equilibrium Constant (K) | 1.81 | 200°C, with a hydrogen catalyst | [3] |
| Isomer | Equilibrium Concentration |
| Menthol | 56% |
| Neomenthol | 31% |
| Isomenthol | 13% |
| Table 2: Equilibrium concentrations of menthol isomers at 200°C with a Raney nickel catalyst.[3] |
Experimental Protocols
The determination of the thermodynamic parameters for menthol and neomenthol relies on a combination of equilibration studies and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), often complemented by computational methods like Density Functional Theory (DFT).
Protocol for Equilibration of Menthol Isomers
This protocol describes a general procedure for achieving equilibrium between menthol diastereomers to determine their relative thermodynamic stabilities.
Objective: To establish a thermodynamic equilibrium between a starting menthol isomer (e.g., neomenthol) and its other diastereomers to determine their equilibrium concentrations.
Materials:
-
A pure sample of a menthol isomer (e.g., (+)-neomenthol)
-
Catalyst (e.g., Raney nickel or copper chromite)[4]
-
High-boiling, inert solvent (e.g., paraffin (B1166041) or decalin)[3]
-
Reaction vessel suitable for high-temperature reactions (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Quenching solution (e.g., dilute acid)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Instrumentation for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve a known amount of the starting menthol isomer in the high-boiling solvent under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of Raney nickel or copper chromite to the solution.
-
Equilibration: Heat the reaction mixture to a high temperature (e.g., 185-250°C) and maintain this temperature for a sufficient period to reach equilibrium (e.g., 12-24 hours).[4] The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by GC-MS or HPLC until the ratio of isomers remains constant.
-
Quenching and Workup: Once equilibrium is reached, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a dilute acid solution.
-
Extraction: Extract the organic components with a suitable solvent. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the crude mixture of menthol isomers.
-
Analysis: Analyze the composition of the isomer mixture using a calibrated GC-MS or HPLC method to determine the percentage of each isomer at equilibrium.
Protocol for NMR Analysis of Menthol Diastereomers
This protocol outlines the procedure for using ¹H and ¹³C NMR spectroscopy to characterize the conformational properties of menthol and neomenthol.
Objective: To acquire and analyze NMR spectra of menthol and neomenthal to determine their dominant conformations based on chemical shifts and coupling constants.
Materials:
-
Samples of pure menthol and neomenthol
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution)[5]
Procedure:
-
Sample Preparation: Prepare a solution of each isomer in the deuterated solvent at a concentration of approximately 50 mM.[5]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample.
-
Acquire a 1D ¹³C NMR spectrum for each sample.
-
To aid in signal assignment, acquire 2D NMR spectra such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).[5]
-
-
Data Analysis:
-
Chemical Shifts: Analyze the ¹H and ¹³C chemical shifts. For neomenthol, the axial hydroxyl group will influence the chemical shifts of nearby protons and carbons compared to the equatorial hydroxyl group in menthol.
-
Coupling Constants: Measure the proton-proton coupling constants (J-values), particularly the coupling between the proton on the hydroxyl-bearing carbon (H-1) and the adjacent protons on the cyclohexane ring. Large coupling constants (typically > 8 Hz) are indicative of trans-diaxial relationships between protons, which can help confirm the chair conformation and the axial/equatorial positions of substituents.
-
Conformational Population: By analyzing the coupling constants, it is possible to estimate the relative populations of different chair conformers in equilibrium.
-
Visualizing Thermodynamic and Experimental Workflows
Conformational Equilibria of Menthol and Neomenthol
The following diagram illustrates the chair-flip equilibrium for both menthol and neomenthol, highlighting the positions of the substituents that lead to their differing stabilities.
Experimental Workflow for Determining Thermodynamic Stability
The diagram below outlines the logical flow of an experimental procedure to determine the relative thermodynamic stability of menthol isomers.
Conclusion
The thermodynamic stability of menthol is significantly greater than that of neomenthol, a fact substantiated by both experimental data and theoretical principles of conformational analysis. The energetic penalty associated with the axial hydroxyl group in neomenthol is the primary determinant of this difference. For researchers in drug development and related fields, a thorough grasp of these stereochemical nuances is essential, as they directly impact molecular interactions, biological activity, and the overall properties of molecules containing these structural motifs. The experimental and computational workflows detailed in this guide provide a robust framework for the continued investigation of these and other complex stereoisomers.
References
(-)-Neomenthol as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a naturally occurring monoterpene alcohol, is a versatile and economically viable chiral precursor for asymmetric synthesis. As one of the eight stereoisomers of menthol, its rigid cyclohexane (B81311) framework and defined stereochemistry make it an excellent chiral auxiliary.[1][2] Chiral auxiliaries are essential tools in modern organic synthesis, enabling the precise control of stereochemistry during chemical transformations.[3] They are temporarily incorporated into a substrate to direct the approach of a reagent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[2]
This technical guide provides a comprehensive overview of the application of this compound as a precursor in organic synthesis. While many published protocols utilize the enantiomeric (+)-neomenthol, the principles and methodologies described herein are directly applicable to this compound. As enantiomers, they exhibit identical chemical reactivity but induce the formation of opposite enantiomers in the final product. This guide will detail key reactions, provide experimental protocols, summarize quantitative data, and present logical workflows for the use of neomenthol (B8682525) as a chiral auxiliary.
Core Applications of Neomenthol Derivatives in Asymmetric Synthesis
Derivatives of neomenthol are widely employed in a range of stereoselective reactions to generate chiral molecules with high optical purity. The bulky and conformationally rigid neomenthyl group effectively shields one face of the reacting molecule, thereby directing the attack of incoming reagents to the less sterically hindered face.[1][4]
Key applications include:
-
Aza-Diels-Alder Reactions: Neomenthol derivatives, particularly the more sterically demanding 8-phenylneomenthol, are highly effective in catalyzing asymmetric aza-Diels-Alder reactions. This powerful cycloaddition is pivotal for the synthesis of chiral nitrogen-containing heterocycles, which are common motifs in biologically active molecules and pharmaceuticals.[1][5] The chiral auxiliary directs the formation of a single diastereomer with high selectivity.[1]
-
Diastereoselective Alkylation: Esters derived from neomenthol can undergo highly diastereoselective alkylation. The neomenthyl group effectively blocks one face of the enolate intermediate, guiding the alkylating agent to the opposite side and establishing a new stereocenter with high fidelity.[1][2]
-
Conjugate Additions: α,β-Unsaturated esters of neomenthol are excellent substrates for diastereoselective conjugate addition reactions. The chiral auxiliary controls the stereochemical outcome of the nucleophilic attack at the β-position, leading to products with a high degree of stereocontrol.[1]
Quantitative Data on Neomenthol-Mediated Asymmetric Reactions
The following tables summarize quantitative data from representative asymmetric reactions where (+)-neomenthol derivatives have been employed as chiral auxiliaries. The use of this compound would be expected to yield the opposite enantiomer of the product with similar yields and diastereoselectivity.
Table 1: Asymmetric Aza-Diels-Alder Reaction [5]
| Chiral Auxiliary | Diene | Imine | Yield (%) | Diastereoselectivity (%) | Product |
| (+)-8-Phenylneomenthol | Danishefsky's diene | Glyoxylate (B1226380) N-phenylethyl-imine | 78-81 | 87-96 | 4-Oxo-pipecolic acid derivatives |
Table 2: Asymmetric Diels-Alder Reaction [4]
| Diene | Dienophile | Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) |
| Cyclopentadiene (B3395910) | Iminoacetate | (+)-8-Phenylneomenthol | TiCl₄ | CH₂Cl₂ | -78 | 90 | >98 |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving neomenthol derivatives. These protocols are based on literature procedures using (+)-neomenthol and can be adapted for this compound.
Protocol 1: Synthesis of (+)-8-Phenylneomenthyl Glyoxylate and Subsequent Aza-Diels-Alder Reaction[1]
1. Preparation of (+)-8-Phenylneomenthyl Glyoxylate:
-
To a solution of (+)-8-phenylneomenthol (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add freshly distilled oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude glyoxylate.
2. Imine Formation:
-
Dissolve the crude (+)-8-phenylneomenthyl glyoxylate in dry DCM (0.2 M).
-
Add (S)-(-)-1-phenylethylamine (1.0 eq) and anhydrous magnesium sulfate (B86663) (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine.
3. Aza-Diels-Alder Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in dry DCM (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Protocol 2: Asymmetric Aza-Diels-Alder Reaction for the Synthesis of Piperidinic Azasugar Precursors[5]
-
To a solution of the (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to -78 °C.
-
Slowly add Danishefsky's diene (1.5 equivalents) to the cooled solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-pipecolic acid derivative.[5]
Protocol 3: General Procedure for Diastereoselective Enolate Alkylation[2][4]
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base (e.g., lithium diisopropylamide, LDA) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at -78 °C.
-
Slowly add the neomenthol-derived ester to the base solution at -78 °C to form the enolate.
-
After stirring for 30-60 minutes to ensure complete enolate formation, add the electrophile (alkylating agent) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.
Conclusion
This compound stands as a powerful and readily available chiral precursor for a variety of asymmetric transformations in organic synthesis. Its derivatives, particularly in aza-Diels-Alder reactions and diastereoselective alkylations, have demonstrated high efficacy in controlling stereochemical outcomes. The ability to recover and reuse the chiral auxiliary makes it a cost-effective and sustainable choice for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide, while often referencing the (+)-enantiomer, provide a solid foundation for the application of this compound in achieving the desired opposite stereochemistry in target molecules.
References
In Silico Modeling of (-)-Neomenthol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of (-)-neomenthol's interactions with its primary receptor targets. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Introduction to this compound and Its Receptor Targets
This compound, a stereoisomer of menthol (B31143), is a naturally occurring monoterpenoid found in plants of the Mentha genus.[1] Like other menthol isomers, it is known for its characteristic cooling sensation, which is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][3] Beyond its cooling properties, this compound's interactions with other receptors, including GABAA and various olfactory receptors, have been investigated to understand its broader pharmacological and sensory profile. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become invaluable tools for elucidating the specific molecular interactions that govern the binding of this compound to these protein targets.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and functional activity of this compound and its related stereoisomers at various receptor targets.
Table 1: TRPM8 Receptor Binding and Functional Parameters
| Ligand | EC50 (µM) | Dissociation Constant (Kd) (µM) | Gating Capability (L) | Average Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| (-)-Menthol | 62.64 ± 1.2 | Lower Kd | Largest L value | -8.5 | R842, I846, L843 |
| (+)-Neomenthol | 206.22 ± 11.4 | - | - | -7.9 | R842, I846 |
| (+)-Menthol | - | - | - | -8.2 | R842, I846 |
| (+)-Isomenthol | - | - | - | -7.8 | R842, I846 |
| (+)-Neoisomenthol | - | - | - | -7.5 | R842, I846 |
Data compiled from BenchChem and Chen et al., 2022.[2][3]
Table 2: Olfactory Receptor Binding Parameters
| Ligand | Receptor | Binding Energy (kcal/mol) |
| This compound | Olfr874 | -5.4 |
| This compound | OR8B8 | -5.6 |
| This compound | OR8B12 | -5.6 |
| (+)-Neomenthol | OR8B8 | -5.2 |
Data compiled from Meng et al., 2023.
Table 3: GABA-A Receptor Interaction
| Ligand | Activity | Assay |
| This compound | Inactive | [3H]-flunitrazepam binding assay |
| (+)-Neomenthol | Inactive | [3H]-flunitrazepam binding assay |
Data compiled from Corvalán et al., 2009.[6]
Signaling Pathways
The interaction of this compound with its receptors initiates distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Combining Molecular Dynamics and Docking Simulations to Develop Targeted Protocols for Performing Optimized Virtual Screening Campaigns on the hTRPM8 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Molecular Dynamics and Docking Simulations to Develop Targeted Protocols for Performing Optimized Virtual Screening Campaigns on The hTRPM8 Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
The Anticancer Potential of Neomenthol Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomenthol (B8682525), a stereoisomer of menthol, has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth analysis of the current scientific literature on the anticancer potential of neomenthol, with a focus on its cytotoxic effects, underlying molecular mechanisms, and relevant experimental methodologies. While the primary focus of available research is on neomenthol, this guide also addresses the current knowledge gap regarding the anticancer activities of its other stereoisomers, isomenthol (B1236540) and neoisomenthol. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved.
Introduction
Monoterpenes, a class of naturally occurring compounds found in the essential oils of various plants, have garnered significant attention for their diverse pharmacological activities, including anticancer effects. Menthol, a well-known cyclic monoterpene, and its stereoisomers are among the compounds being investigated for their therapeutic potential. Neomenthol, in particular, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3][4] This guide synthesizes the existing data on neomenthol's anticancer activity, detailing its mechanisms of action which primarily involve the induction of cell cycle arrest, inhibition of tubulin polymerization, and modulation of key enzymatic activities.
Quantitative Data on the Anticancer Activity of Neomenthol
The cytotoxic and antiproliferative effects of neomenthol have been quantified in several studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Neomenthol against Human Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A431 | Skin Carcinoma | MTT | 17.3 ± 6.49 |
| A431 | Skin Carcinoma | NRU | 18.53 |
| A431 | Skin Carcinoma | SRB | 82.06 |
| PC-3 | Prostate Carcinoma | SRB | >100 |
| K562 | Erythroid Leukemia | SRB | >100 |
| A549 | Lung Carcinoma | SRB | >100 |
| FaDu | Hypopharyngeal Carcinoma | SRB | >100 |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | SRB | >100 |
| COLO-205 | Colon Carcinoma | SRB | >100 |
| MCF-7 | Breast Adenocarcinoma (ER+) | SRB | >100 |
| WRL-68 | Hepatocellular Carcinoma | SRB | >100 |
| HEK-293 | Normal Embryonic Kidney | SRB | >100 |
Table 2: In Vitro Enzyme Inhibition by Neomenthol [1][3]
| Enzyme | Assay Principle | IC50 (µM) |
| Hyaluronidase (B3051955) | Turbidimetric Assay | 12.81 ± 0.01 |
Table 3: In Vivo Anticancer Activity of Neomenthol [1][3]
| Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) |
| Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 50 mg/kg bw, i.p. | 23.98 |
| Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 75 mg/kg bw, i.p. | 58.84 |
Note: Data on the anticancer potential of other neomenthol stereoisomers (isomenthol and neoisomenthol) is currently limited in the scientific literature.
Molecular Mechanisms of Action
Neomenthol exerts its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest, disrupting microtubule dynamics, and inhibiting enzymatic activity crucial for tumor progression.
Induction of G2/M Cell Cycle Arrest
A key mechanism of neomenthol's anticancer activity is its ability to arrest cancer cells in the G2/M phase of the cell cycle.[1][3] This arrest is mediated by the downregulation of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. The inhibition of PLK1 subsequently prevents the phosphorylation and activation of Cdc25C, a phosphatase required for the activation of the CDK1-Cyclin B1 complex. Consequently, the inactive CDK1-Cyclin B1 complex cannot translocate to the nucleus, leading to a halt in the cell cycle at the G2/M checkpoint and preventing cell division.
Caption: Neomenthol induces G2/M arrest by inhibiting the PLK1 signaling pathway.
Inhibition of Tubulin Polymerization
Neomenthol disrupts the formation of the mitotic spindle by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][3] This action is crucial for its ability to induce G2/M arrest and subsequently trigger apoptosis. The proposed mechanism involves the binding of neomenthol to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic catastrophe and ultimately, programmed cell death.
Caption: Neomenthol inhibits tubulin polymerization, leading to mitotic catastrophe and apoptosis.
Inhibition of Hyaluronidase Activity
Neomenthol has been shown to be a potent inhibitor of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[1][3] Elevated hyaluronidase activity is associated with tumor growth, invasion, and angiogenesis. By inhibiting this enzyme, neomenthol can disrupt the tumor microenvironment and impede cancer progression. The inhibition of hyaluronidase activity is also linked to the induction of apoptosis.
Caption: Neomenthol inhibits hyaluronidase, disrupting the tumor microenvironment and inducing apoptosis.
Integrated Signaling Pathway Leading to Apoptosis
The anticancer effects of neomenthol culminate in the induction of apoptosis. This process is a result of the synergistic action of its primary mechanisms. The G2/M arrest and inhibition of tubulin polymerization lead to cellular stress and mitotic catastrophe, which in turn activate the intrinsic apoptotic pathway. Concurrently, the inhibition of hyaluronidase likely contributes to the pro-apoptotic signaling, potentially through the modulation of pathways like PI3K/Akt/mTOR, leading to an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.
Caption: Integrated pathway showing neomenthol's mechanisms leading to apoptosis.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed protocols for the key in vitro assays used to evaluate the anticancer potential of neomenthol.
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of neomenthol (or other test compounds) and a vehicle control for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value.
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treatment: Treat cells with different concentrations of the test compound for a specified period.
-
Incubation with Neutral Red: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose cells to various concentrations of the test compound for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with neomenthol at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Reagent Preparation: Prepare tubulin protein, GTP, and a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with the test compound (neomenthol) or control (vehicle, polymerization inhibitor, or enhancer).
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and compare the curves of treated samples to the control.
Hyaluronidase Activity Assay
This turbidimetric assay measures the enzymatic activity of hyaluronidase.
-
Substrate Preparation: Prepare a solution of hyaluronic acid in a suitable buffer.
-
Enzyme Reaction: Incubate the hyaluronidase enzyme with the test compound (neomenthol) or a known inhibitor.
-
Reaction Initiation: Add the hyaluronic acid substrate to initiate the enzymatic reaction and incubate at 37°C for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the undigested hyaluronic acid by adding an acidic albumin solution.
-
Turbidity Measurement: Measure the turbidity of the solution at 600 nm. A higher turbidity indicates less enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of hyaluronidase activity by comparing the turbidity of the test samples to the control.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR.
-
Cell Lysis: Treat cells with neomenthol, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, PLK1).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available scientific evidence strongly suggests that neomenthol possesses significant anticancer potential, primarily through the induction of G2/M cell cycle arrest, inhibition of tubulin polymerization, and inhibition of hyaluronidase activity, which collectively lead to apoptosis in cancer cells. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of cancer biology and drug discovery.
However, a notable gap in the current literature is the lack of data on the anticancer activities of other neomenthol stereoisomers, namely isomenthol and neoisomenthol, and their respective enantiomers. Future research should focus on evaluating the cytotoxic and antiproliferative effects of these stereoisomers to provide a more comprehensive understanding of the structure-activity relationship of menthol-related monoterpenes in cancer.
Furthermore, while the primary mechanisms of neomenthol have been identified, a more in-depth investigation into the intricate signaling networks and the potential for synergistic effects with existing chemotherapeutic agents is warranted. Elucidating the complete molecular pharmacology of neomenthol and its stereoisomers will be crucial for their potential development as novel anticancer therapeutics. The in vivo efficacy and safety profiles of these compounds also require further investigation in preclinical animal models of various cancer types.
References
- 1. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Menthol: An underestimated anticancer agent [frontiersin.org]
An In-depth Technical Guide on the Interaction of (-)-Neomenthol and Related Stereoisomers with TRPM8 Channels
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the interaction between menthol (B31143) stereoisomers, with a focus on available data for neomenthol, and the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary sensor for cold temperatures and cooling agents in the human body, making it a significant target for therapeutic development in pain, inflammation, and other sensory-related disorders. A thorough understanding of its modulation by different menthol isomers is crucial for the rational design of novel and specific TRPM8-targeted therapies.
Core Concepts of TRPM8 Activation by Menthol Stereoisomers
TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.[1] Its activation by agonists like menthol leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the generation of an action potential perceived as a cooling sensation.[1] The activation of TRPM8 is a complex process influenced by the specific stereochemistry of the activating ligand, membrane voltage, and the presence of cellular factors such as phosphatidylinositol 4,5-bisphosphate (PIP₂).[2][3]
Menthol, a terpenoid alcohol, possesses three chiral centers, resulting in eight possible stereoisomers.[4][5] These isomers, including (-)-menthol, (+)-menthol, (-)-neomenthol, and (+)-neomenthol, exhibit differential activation of TRPM8 due to their distinct spatial arrangements.[4][5] The most abundant and potent natural isomer is (-)-menthol.[2]
Quantitative Analysis of Menthol Stereoisomer Interaction with TRPM8
The potency and efficacy of menthol stereoisomers in activating TRPM8 have been quantified primarily through electrophysiological studies. The following table summarizes key data from whole-cell patch-clamp recordings on HEK293T cells expressing mouse TRPM8 (mTRPM8).
| Stereoisomer | EC50 (µM) at +80 mV | EC50 (µM) at -80 mV | Dissociation Constant (Kd) (µM) at +80 mV | Gating Capability (L) at +80 mV | Reference |
| (-)-Menthol | 62.64 ± 1.2 | 47.95 ± 4.5 | 165.71 ± 2.8 | 1.66 ± 0.05 | [4][5][6] |
| (+)-Neomenthol | 206.22 ± 11.4 | 2118.00 ± 290.0 | 557.73 ± 30.8 | 1.65 ± 0.01 | [4][5][6] |
Note: Data for this compound is not explicitly available in the reviewed literature; the data presented is for the (+)-neomenthol stereoisomer. The significant difference in EC50 values between (-)-menthol and (+)-neomenthol underscores the stereospecificity of the TRPM8 channel.
Molecular Mechanism of Interaction: The "Grab and Stand" Model
Structural and functional studies have elucidated a "grab and stand" mechanism for the interaction of (-)-menthol with the TRPM8 channel.[2][7] This model proposes that:
-
The hydroxyl group of (-)-menthol acts as a "hand," forming a specific hydrogen bond with the sidechain of residue R842 located on the S4 helix of the channel.[2][7]
-
The isopropyl group functions as "legs," making van der Waals contact with hydrophobic residues such as I846 and L843.[2][7]
This interaction occurs within a binding pocket in the voltage sensor-like domain (VSLD), which is formed by the S1-S4 transmembrane helices.[2][7] The binding of a menthol isomer to this site induces widespread conformational changes in the transmembrane domains, which are allosterically coupled to the channel's pore domain (S5-S6 helices), leading to the opening of the channel gate.[2][7] The differential potency of stereoisomers like (+)-neomenthol is attributed to variations in their binding configuration within this pocket due to the different spatial orientation of their hydroxyl and isopropyl groups.[4][8]
Signaling Pathways of TRPM8 Activation
The activation of TRPM8 by this compound and other menthol isomers initiates a signaling cascade that leads to neuronal excitation. The core pathway is the direct gating of the ion channel, but this is modulated by intracellular factors.
Figure 1: Signaling pathway of TRPM8 activation by this compound.
Downstream of the initial ion influx, prolonged stimulation can lead to calcium-dependent desensitization. This involves the activation of Phospholipase C (PLC) by elevated intracellular Ca²⁺, which in turn hydrolyzes PIP₂, a positive modulator of TRPM8, creating a negative feedback loop.[2] Furthermore, there is evidence suggesting that TRPM8 signaling can be modulated by Gq proteins.[9]
Experimental Protocols
The characterization of this compound's interaction with TRPM8 channels relies on several key experimental techniques.
This technique directly measures the ion currents flowing through TRPM8 channels in response to the application of menthol stereoisomers.
Objective: To determine the concentration-response relationship, efficacy, and potency (EC50) of this compound as a TRPM8 agonist.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with a plasmid encoding the TRPM8 channel.[1][10]
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.[10]
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[10]
-
Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., +80 mV or -80 mV).[4][5] A baseline current is recorded, after which solutions containing various concentrations of this compound are perfused onto the cell. The resulting ionic currents are recorded and amplified.
-
Data Analysis: The peak current at each concentration is measured and normalized. A concentration-response curve is generated and fitted with the Hill equation to determine the EC50 value.[6]
Figure 2: Experimental workflow for whole-cell patch-clamp analysis.
This method provides a high-throughput assessment of TRPM8 activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[1][11]
Objective: To measure the increase in intracellular Ca²⁺ in a population of TRPM8-expressing cells in response to this compound.
Methodology:
-
Cell Preparation: TRPM8-expressing cells are plated in multi-well plates.[11][12]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which is loaded into the cytoplasm.[12][13]
-
Baseline Measurement: A baseline fluorescence level is recorded using a fluorescence microscope or plate reader.[11][12]
-
Compound Application: A solution containing this compound is added to the cells.[11][12]
-
Fluorescence Measurement: Changes in fluorescence intensity, which are proportional to the changes in [Ca²⁺]i, are recorded over time.[11][12]
-
Data Analysis: The change in fluorescence is calculated and used to generate concentration-response curves to determine the EC50.[12]
Figure 3: Experimental workflow for calcium imaging assays.
Conclusion and Future Directions
The interaction of this compound and its stereoisomers with the TRPM8 channel is a highly specific process governed by the three-dimensional structure of the ligand. While (-)-menthol is the most potent agonist, other isomers like (+)-neomenthol also activate the channel, albeit with significantly lower potency.[4][5] The "grab and stand" model provides a solid framework for understanding these interactions at a molecular level.
For drug development professionals, the stereospecificity of the TRPM8 channel presents both a challenge and an opportunity. The development of highly selective TRPM8 modulators requires a deep understanding of the structural requirements of the menthol binding pocket. Future research should focus on obtaining specific quantitative data for all menthol stereoisomers, including this compound, and on solving the co-crystal structure of TRPM8 with various isomers to further refine our understanding of the binding and gating mechanisms. Such studies will be instrumental in the design of next-generation therapeutics targeting the TRPM8 channel for the treatment of pain and other sensory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (-)-Neomenthol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a naturally occurring chiral alcohol, is a versatile and cost-effective chiral auxiliary employed in asymmetric synthesis. Its rigid cyclohexane (B81311) framework, substituted with methyl and isopropyl groups, creates a well-defined chiral environment that can effectively shield one face of a prochiral substrate. This steric hindrance directs the approach of a reagent to the opposite, less hindered face, enabling the diastereoselective formation of new stereocenters. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product, often with the possibility of recovering the auxiliary for reuse.[1][2][3]
Note on Enantiomers: The following application notes and protocols primarily describe reactions using (+)-neomenthol and its derivatives, as these are more extensively documented in the available literature. The principles of stereochemical control and the reaction protocols are directly applicable to the use of this compound. However, it is crucial to note that using this compound as the chiral auxiliary will result in the formation of the opposite enantiomer of the product.
Key Applications
The primary applications of neomenthol-based chiral auxiliaries lie in diastereoselective reactions where a new stereocenter is created. Key transformations include:
-
Diels-Alder and Aza-Diels-Alder Reactions: To construct chiral six-membered rings with multiple stereocenters, which are common scaffolds in biologically active molecules.[1][3]
-
Asymmetric Alkylation of Enolates: For the formation of carbon-carbon bonds at the α-position to a carbonyl group with high stereocontrol.[1][2][3]
-
Asymmetric Conjugate Additions: To introduce nucleophiles to the β-position of α,β-unsaturated carbonyl compounds in a stereoselective manner.[3]
Data Presentation
The following table summarizes quantitative data for representative reactions using neomenthol (B8682525) derivatives as chiral auxiliaries.
| Reaction Type | Chiral Auxiliary | Substrate/Reagents | Yield (%) | Diastereomeric Excess (d.e.) (%) | Product Type |
| Aza-Diels-Alder | (+)-8-Phenylneomenthol | Cyclopentadiene (B3395910), Glyoxylate (B1226380) N-phenylethylimine | 78-81 | 87-96 | 4-Oxo-pipecolic acid derivative |
| Aza-Diels-Alder | (-)-8-Phenylmenthol / (+)-8-Phenylneomenthol | Danishefsky's diene, Glyoxylate N-phenylethylimine | 78-81 | 87-96 | 4-Oxo-pipecolic acid derivatives |
Data is primarily based on the use of (+)-neomenthol derivatives. The use of this compound would yield the corresponding enantiomeric products.
Experimental Protocols
Protocol 1: Asymmetric Aza-Diels-Alder Reaction
This protocol describes a highly diastereoselective aza-Diels-Alder reaction using a chiral imine derived from a (+)-neomenthol derivative.
1. Synthesis of the Chiral Iminoacetate (B1260909):
-
Preparation of (+)-8-Phenylneomenthyl Glyoxylate: To a solution of (+)-8-phenylneomenthol (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add freshly distilled oxalyl chloride (1.2 eq) dropwise.[3] Allow the reaction mixture to warm to room temperature and stir for 4 hours.[3] Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude glyoxylate.[3]
-
Imine Formation: Dissolve the crude (+)-8-phenylneomenthyl glyoxylate in dry DCM (0.2 M). Add (S)-(-)-1-phenylethylamine (1.0 eq) and anhydrous magnesium sulfate (B86663) (2.0 eq).[3] Stir the mixture at room temperature for 12 hours.[3] Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine.[3]
2. Aza-Diels-Alder Cycloaddition:
-
Dissolve the crude iminoacetate (1.0 eq) in dry DCM (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.[3]
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.[3]
-
Stir the reaction mixture at -78 °C for 6 hours.[3]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with DCM.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.[3]
Protocol 2: Diastereoselective Enolate Alkylation
This protocol provides a general method for the diastereoselective alkylation of an enolizable ester derived from (+)-neomenthol.
1. Enolate Formation and Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the (+)-neomenthol ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).[2]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[2]
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the ester solution.[2]
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]
-
Add the alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.2 eq) dropwise to the reaction mixture.[2]
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.[2]
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes a general method for the removal of the neomenthol auxiliary by basic hydrolysis (saponification).
-
Dissolve the alkylated this compound ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of solid lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (3-5 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated this compound, which can be recovered from the ether layer.[2]
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.[2]
-
Extract the acidified aqueous layer with ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.[2]
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Logical relationship of stereochemical control.
References
Application Notes and Protocols for (-)-Neomenthol Mediated Diastereoselective Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a stereoisomer of menthol, is a cost-effective and recoverable chiral auxiliary used in asymmetric synthesis.[1][2][3] Its rigid cyclohexane (B81311) framework provides a distinct steric environment that can effectively guide the stereochemical outcome of reactions on prochiral substrates.[3][4] By temporarily attaching this compound to a substrate, it is possible to achieve high diastereoselectivity in subsequent transformations, such as the alkylation of enolates.[1][3] Following the reaction, the auxiliary can be cleaved and recovered for reuse.[1] These notes provide a detailed protocol for the diastereoselective alkylation of carboxylic acid esters using this compound as a chiral auxiliary.
The general principle involves a three-step process:
-
Attachment: The prochiral carboxylic acid is esterified with this compound.
-
Diastereoselective Reaction: The resulting ester is deprotonated to form a chiral enolate, which is then alkylated. The bulky neomenthyl group sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face.[3][4]
-
Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched carboxylic acid, and the this compound can be recovered.[1]
Experimental Protocols
Protocol 1: Esterification of a Prochiral Carboxylic Acid with this compound
This protocol describes the formation of the (-)-neomenthyl ester, the starting material for the diastereoselective alkylation.
Materials:
-
This compound
-
Prochiral carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the prochiral carboxylic acid (1.0 eq), this compound (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (-)-neomenthyl ester.
Protocol 2: Diastereoselective Alkylation of the (-)-Neomenthyl Ester
This protocol details the formation of the chiral enolate and its subsequent alkylation.
Materials:
-
(-)-Neomenthyl ester
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Anhydrous Na₂SO₄
-
Dry ice/acetone bath
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the (-)-neomenthyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) dropwise to the ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated (-)-neomenthyl ester. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or chiral GC/HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the ester to yield the final chiral carboxylic acid and recover the this compound auxiliary.
Materials:
-
Alkylated (-)-neomenthyl ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the alkylated (-)-neomenthyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[1]
-
Add an excess of solid LiOH or NaOH (3-5 eq) to the solution.[4]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to recover the liberated this compound.
-
Separate the aqueous layer and acidify to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.
Data Presentation
The diastereoselectivity and yield of the alkylation are dependent on the substrate, electrophile, and reaction conditions. The following table provides representative data for the alkylation of a (-)-neomenthyl propanoate ester. Note: This data is illustrative; actual results may vary.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | (-)-Neomenthyl 2-methylpropanoate | 85 | >95 |
| 2 | CH₃CH₂I | (-)-Neomenthyl 2-ethylpropanoate | 82 | >93 |
| 3 | PhCH₂Br | (-)-Neomenthyl 2-benzylpropanoate | 90 | >98 |
| 4 | CH₂=CHCH₂Br | (-)-Neomenthyl 2-allylpropanoate | 78 | >90 |
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Facial selection in the enolate alkylation step.
References
Asymmetric Diels-Alder Reactions with (-)-Neomenthol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, gains a significant level of sophistication and utility when rendered asymmetric. The use of chiral auxiliaries temporarily attached to the dienophile is a robust and widely employed strategy to achieve high levels of stereocontrol. Among these, derivatives of (-)-neomenthol have emerged as effective and economically viable chiral auxiliaries. The rigid cyclohexane (B81311) backbone of neomenthol (B8682525) provides a well-defined steric environment that effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thus inducing high diastereoselectivity in the cycloaddition.
These application notes provide a comprehensive overview of the principles and protocols for conducting asymmetric Diels-Alder reactions using α,β-unsaturated esters of this compound as chiral dienophiles. Detailed experimental procedures, including the synthesis of the chiral dienophile, the cycloaddition reaction, and the subsequent removal of the chiral auxiliary, are presented. Furthermore, quantitative data from representative reactions are summarized to guide researchers in predicting outcomes and optimizing reaction conditions.
Principle of the Asymmetric Diels-Alder Reaction with this compound Derivatives
The underlying principle of this asymmetric transformation lies in the temporary installation of the chiral this compound moiety onto a prochiral dienophile, typically an acrylate (B77674) or crotonate. This creates a chiral environment around the double bond of the dienophile. The bulky isopropyl and methyl groups of the neomenthol scaffold effectively block one face of the dienophile, leading to a facial bias.
Upon reaction with a diene, often in the presence of a Lewis acid catalyst, the diene preferentially attacks the less sterically hindered face of the dienophile. This results in the formation of a diastereomerically enriched cycloadduct. The choice of Lewis acid can significantly influence both the reaction rate and the level of diastereoselectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and locking it into a more reactive conformation. After the cycloaddition, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid or its derivative, with the this compound being recoverable for reuse.
Experimental Protocols
Protocol 1: Synthesis of (-)-Neomenthyl Acrylate
This protocol details the synthesis of the chiral dienophile, (-)-neomenthyl acrylate, from this compound and acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (Et3N)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford pure (-)-neomenthyl acrylate.
Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (-)-neomenthyl acrylate and cyclopentadiene (B3395910).
Materials:
-
(-)-Neomenthyl acrylate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis acid (e.g., diethylaluminum chloride (Et2AlCl), ethylaluminum dichloride (EtAlCl2), or boron trifluoride etherate (BF3·OEt2))
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane (B109758) (CH2Cl2))
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (-)-neomenthyl acrylate (1.0 equivalent) in the chosen anhydrous solvent at the desired temperature (typically between -78 °C and 0 °C) under an inert atmosphere, add the Lewis acid (1.0-1.5 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add freshly cracked cyclopentadiene (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to obtain the crude Diels-Alder adduct. The diastereomeric ratio can be determined at this stage by 1H NMR or GC analysis.
-
If necessary, purify the product by flash column chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the this compound auxiliary from the Diels-Alder adduct to yield the corresponding chiral alcohol.
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of LiAlH4 (2.0-3.0 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the Diels-Alder adduct (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Filter the resulting solids through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Dry the filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired chiral alcohol from the recovered this compound.
Quantitative Data
The diastereoselectivity of the Diels-Alder reaction with this compound derivatives is highly dependent on the choice of Lewis acid and the reaction temperature. The following table summarizes representative data for the reaction of a chiral acrylate with cyclopentadiene, using a closely related chiral auxiliary, (-)-8-phenylmenthol (B56881), which provides a strong indication of the expected outcomes with this compound derivatives.[1]
| Entry | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (% de) |
| 1 | (-)-8-Phenylmenthyl Acrylate | Et2AlCl | Toluene | -78 | 89 | >99:1 | 97 |
| 2 | (-)-8-Phenylmenthyl Acrylate | EtAlCl2 | Toluene | -78 | 92 | >99:1 | 99 |
| 3 | (-)-8-Phenylmenthyl Acrylate | BF3·OEt2 | CH2Cl2 | -78 | 85 | >99:1 | 95 |
Data adapted from reactions using (-)-8-phenylmenthol acrylate as the dienophile.[1]
Visualizations
Caption: General workflow for asymmetric Diels-Alder synthesis.
Caption: Stereochemical model of the Diels-Alder reaction.
Conclusion
The use of this compound and its derivatives as chiral auxiliaries in the Diels-Alder reaction provides a reliable and efficient method for the synthesis of enantiomerically enriched six-membered rings. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, enabling the strategic design and execution of asymmetric syntheses for applications in drug discovery and development, as well as in the broader field of chemical sciences. The commercial availability and recyclability of the chiral auxiliary further enhance the practical appeal of this methodology.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing (+)-Neomenthol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Neomenthol, a naturally occurring, cost-effective, and recoverable chiral alcohol, serves as a robust chiral auxiliary in large-scale asymmetric synthesis.[1][2] Its utility is rooted in its rigid cyclohexane (B81311) framework, which effectively induces diastereoselectivity in a variety of chemical transformations, facilitating the synthesis of enantiomerically enriched compounds crucial for pharmaceutical and fine chemical development.[3] An ideal chiral auxiliary should be affordable, readily available, and easily attached to a substrate. It must provide a high degree of stereochemical control and be removable in high yield without compromising the newly formed stereocenter.[2] (+)-Neomenthol meets many of these essential criteria, positioning it as a valuable tool for industrial-scale applications.[2]
These application notes provide detailed methodologies for the key applications of (+)-Neomenthol as a chiral auxiliary, including diastereoselective enolate alkylation, asymmetric Diels-Alder reactions, and asymmetric aldol (B89426) reactions. Protocols for the attachment of the auxiliary and its subsequent cleavage and recovery are also presented.
Principle of Action
The application of (+)-neomenthol as a chiral auxiliary follows a well-established three-step sequence in asymmetric synthesis.[4] This strategy is fundamental to controlling the stereochemical outcome of a reaction.[4]
-
Attachment of the Chiral Auxiliary: (+)-Neomenthol is covalently bonded to a prochiral substrate, typically through esterification, to form a new chiral molecule.[4]
-
Diastereoselective Reaction: The conjugate of the substrate and auxiliary undergoes a chemical transformation. The steric bulk of the (+)-neomenthol moiety directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.[4]
-
Cleavage of the Chiral Auxiliary: Following the creation of the desired stereocenter, the (+)-neomenthol auxiliary is removed. This step is designed to be high-yielding and to proceed without racemization of the product. The recovered (+)-neomenthol can often be recycled.[4]
Caption: General workflow for employing (+)-neomenthol as a chiral auxiliary.
Key Applications and Protocols
Diastereoselective Enolate Alkylation
The formation of a chiral enolate from a (+)-neomenthol ester enables the diastereoselective introduction of an alkyl group. The bulky cyclohexane ring of the neomenthol (B8682525) auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.[4]
Caption: Logical flow of a diastereoselective enolate alkylation.
Quantitative Data for Diastereoselective Enolate Alkylation
| Substrate | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| (+)-Neomenthyl Propionate (B1217596) | LDA | Benzyl (B1604629) Bromide | THF | -78 | 85-95 | >90 |
| (+)-Neomenthyl Acetate (B1210297) | LHMDS | Methyl Iodide | Toluene | -78 | 80-90 | >85 |
| (Note: This data is illustrative and based on typical results for other chiral auxiliaries. Optimization is required for (+)-neomenthol derivatives.)[3] |
Experimental Protocol: Diastereoselective Alkylation of a (+)-Neomenthol Ester (Generalized)
-
Materials:
-
(+)-Neomenthyl ester (e.g., propionate or acetate) (1.0 eq)
-
Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the (+)-neomenthyl ester in anhydrous THF to the stirred LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.[4]
-
Asymmetric Diels-Alder Reaction
While (-)-8-phenylmenthol (B56881) is more commonly cited for this purpose, the neomenthol scaffold can be employed in Diels-Alder reactions.[4] A derivative, (+)-8-phenylneomenthol, has shown high efficacy in asymmetric aza-Diels-Alder reactions.[1]
Caption: Stereochemical pathway of the aza-Diels-Alder reaction.
Quantitative Data for Asymmetric Aza-Diels-Alder Reaction
| Chiral Auxiliary | Diene | Imine | Yield (%) | Diastereoselectivity (%) | Product |
| (+)-8-Phenylneomenthol | Danishefsky's diene | Glyoxylate (B1226380) N-phenylethylimine | 78-81 | 87-96 | 4-Oxo-pipecolic acid derivatives |
| [Source: BenchChem, 2025][5] |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
-
Materials:
-
(+)-8-phenylneomenthyl glyoxylate N-phenylethylimine (chiral imine)
-
Danishefsky's diene (1.5 equivalents)
-
Zinc iodide (ZnI₂) (1.2 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the chiral imine in anhydrous DCM under an inert atmosphere, add ZnI₂.
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to -78 °C.
-
Slowly add Danishefsky's diene to the cooled solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
-
Asymmetric Aldol Reaction
In aldol reactions, (+)-neomenthol esters can be converted to their corresponding enolates, which then react with aldehydes or ketones. The chiral environment provided by the auxiliary dictates the facial selectivity of the carbonyl approach, leading to the formation of diastereomerically enriched β-hydroxy esters.[4]
Caption: Zimmerman-Traxler transition state for aldol reactions.
Quantitative Data for Asymmetric Aldol Reactions
Specific quantitative data for aldol reactions utilizing (+)-neomenthol as the chiral auxiliary is not extensively documented in the readily available literature. However, the general principles of chiral auxiliary-mediated aldol reactions suggest that good to excellent diastereoselectivity can be achieved with careful optimization of reaction conditions.
Experimental Protocol: Asymmetric Aldol Reaction (Generalized)
-
Materials:
-
(+)-Neomenthyl ester (e.g., acetate or propionate)
-
Strong, non-nucleophilic base (e.g., LDA)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere
-
-
Procedure:
-
Prepare the enolate of the (+)-neomenthyl ester by reacting it with a strong base at low temperature (e.g., -78 °C) in an anhydrous solvent under an inert atmosphere.
-
Slowly add the aldehyde or ketone to the enolate solution at -78 °C.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by NMR or HPLC analysis.
-
Purify the product by column chromatography.
-
Protocols for Auxiliary Attachment and Cleavage
Protocol 1: Attachment of (+)-Neomenthol via Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with (+)-neomenthol.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
(+)-Neomenthol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, (+)-neomenthol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of DCC in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the combined filtrates sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 2: Cleavage of the (+)-Neomenthol Auxiliary
This protocol describes a general method for the removal of the (+)-neomenthol auxiliary by basic hydrolysis.
-
Materials:
-
Alkylated (+)-neomenthol ester (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (3-5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the alkylated (+)-neomenthol ester in a mixture of THF and water.
-
Add an excess of solid LiOH or NaOH.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to recover the liberated (+)-neomenthol.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.[4]
-
A reductive cleavage using lithium aluminum hydride (LiAlH₄) can also be employed to yield the corresponding chiral alcohol.[2]
Conclusion
(+)-Neomenthol is a versatile and economically viable chiral auxiliary for large-scale asymmetric synthesis. Its application in diastereoselective enolate alkylations, Diels-Alder reactions, and aldol reactions provides a reliable pathway to enantiomerically enriched building blocks for the pharmaceutical and chemical industries. The protocols and data presented herein serve as a practical guide for researchers and professionals in drug development to effectively implement (+)-neomenthol in their synthetic strategies.
References
Application Notes: Cleavage and Recovery of (+)-Neomenthol Chiral Auxiliary
Introduction
(+)-Neomenthol, a readily available and cost-effective stereoisomer of menthol, serves as a valuable chiral auxiliary in asymmetric synthesis.[1][2] Its rigid cyclohexane (B81311) structure provides effective stereochemical control in a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[1][2] A critical advantage of using a chiral auxiliary is the ability to remove it after the desired stereocenter has been created and to recover it for reuse, which is crucial for economic viability and sustainable chemistry on a large scale.[3][4]
These application notes provide detailed protocols for the cleavage of the (+)-neomenthol auxiliary from ester substrates and its subsequent recovery. The primary methods covered are basic hydrolysis (saponification) and reductive cleavage.
Principle of Cleavage and Recovery
The use of (+)-neomenthol as a chiral auxiliary follows a three-step process:
-
Attachment: The auxiliary is covalently attached to a prochiral substrate, typically forming an ester.[1]
-
Diastereoselective Reaction: The chiral auxiliary directs a subsequent reaction to favor the formation of one diastereomer.[1][2]
-
Cleavage and Recovery: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and liberating the (+)-neomenthol for recovery and reuse.[1][4]
The cleavage step must be high-yielding and occur without causing racemization or epimerization of the newly formed stereocenter.[5][6]
Caption: General workflow for employing (+)-neomenthol as a chiral auxiliary.[1]
Experimental Protocols
Method 1: Basic Hydrolysis (Saponification)
Basic hydrolysis is a common and effective method for cleaving neomenthol esters, particularly for substrates that are stable to basic conditions.[7][8] Lithium hydroxide (B78521) (LiOH) is frequently used due to its good solubility in typical THF/water solvent systems.[5][8]
Protocol: Cleavage of (+)-Neomenthyl Esters using Lithium Hydroxide
Materials:
-
(+)-Neomenthyl ester substrate
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the (+)-neomenthyl ester substrate (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.[5]
-
Addition of Base: Add lithium hydroxide monohydrate (2.0–3.0 equivalents) to the solution.[9]
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to overcome steric hindrance and accelerate cleavage.[5][8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Auxiliary Recovery: a. Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure (rotary evaporator).[1] b. Dilute the remaining aqueous solution with water.[1] c. Extract the aqueous layer three times with diethyl ether or ethyl acetate to remove the liberated (+)-neomenthol.[5][7] d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (+)-neomenthol auxiliary.[9] Purity can be checked by NMR or GC before reuse.[3]
-
Work-up - Product Isolation: a. Cool the remaining aqueous layer in an ice bath.[5][7] b. Carefully acidify the solution to a pH of 1-2 by slowly adding 1 M HCl.[1] The desired carboxylic acid product may precipitate. c. Extract the acidified aqueous layer three times with ethyl acetate.[5] d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.[1] e. The product can be further purified by column chromatography or recrystallization if necessary.
Caption: Step-by-step workflow for the basic hydrolysis of a neomenthyl ester.
Method 2: Reductive Cleavage
For substrates that are sensitive to basic conditions, reductive cleavage provides a milder alternative, yielding the corresponding chiral primary alcohol.[3][5] Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[3]
Protocol: Reductive Cleavage of (+)-Neomenthyl Esters using LiAlH₄
Materials:
-
(+)-Neomenthyl ester substrate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (+)-neomenthyl ester (1.0 equivalent) in anhydrous diethyl ether or THF.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly and carefully add LiAlH₄ (1.5–2.0 equivalents) portion-wise to the stirred solution.[3][8]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.[3]
-
Work-up (Fieser Method): a. Cool the reaction mixture back to 0 °C.[8] b. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.[3][8] c. Stir the resulting slurry vigorously at room temperature for at least 1 hour or until a white, filterable precipitate forms.[3]
-
Isolation and Recovery: a. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.[3] b. Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄. c. Filter and concentrate the solution under reduced pressure to obtain a crude mixture of the desired chiral alcohol and (+)-neomenthol.[3] d. The two alcohols can be separated by column chromatography on silica (B1680970) gel to yield the pure product and the recovered auxiliary.[3]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | Steric hindrance from the bulky neomenthol group prevents the nucleophile from accessing the ester's carbonyl carbon.[5] | Increase Temperature: Reflux the reaction mixture to provide the necessary activation energy.[5]Change Solvent: Use a co-solvent like DMSO to enhance solubility and reaction rate.[5]Use a Stronger Nucleophile: Consider lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, which can cleave hindered esters under milder conditions.[5] |
| Epimerization at the α-carbon | The acidic proton at the α-position to the carbonyl can be removed under basic conditions, leading to a loss of stereochemical integrity. | Use Milder Conditions: Employ LiOOH at low temperatures (e.g., 0 °C) to minimize the risk of epimerization.[5]Consider Reductive Cleavage: If the desired product is an alcohol, reductive cleavage with LiAlH₄ avoids the formation of an enolizable intermediate.[5] |
Quantitative Data Summary
While specific yield and recovery data for the cleavage of (+)-neomenthol itself can be highly substrate-dependent, the following table provides representative data for an aza-Diels-Alder reaction that utilizes a derivative, (+)-8-phenylneomenthol, illustrating the high diastereoselectivity achievable with the neomenthol scaffold.[10]
| Reaction Type | Chiral Auxiliary | Diene | Imine | Yield (%) | Diastereoselectivity (%) | Product |
| Aza-Diels-Alder | (+)-8-Phenylneomenthol | Danishefsky's diene | Glyoxylate N-phenylethyl-imine | 78-81 | 87-96 | 4-Oxo-pipecolic acid derivatives |
| Data sourced from BenchChem application notes.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: (-)-Neomenthol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a stereoisomer of menthol (B31143), represents a potentially valuable chiral auxiliary in asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The rigid cyclohexane (B81311) backbone of menthol and its derivatives provides a well-defined chiral environment, enabling effective steric shielding of one face of a reactive intermediate. This steric hindrance directs the approach of reagents to the less hindered face, leading to the preferential formation of one diastereomer. Following the reaction, the chiral auxiliary can be cleaved and ideally recovered for reuse.
While the principles of asymmetric induction using chiral auxiliaries derived from the menthol scaffold are well-established, specific literature detailing the application of This compound derivatives is sparse. In contrast, its diastereomer, (+)-neomenthol , and derivatives of the closely related (-)-menthol , such as (-)-8-phenylmenthol (B56881) , have been more extensively studied and documented.
These application notes will, therefore, focus on the principles of asymmetric catalysis using neomenthol (B8682525) and menthol derivatives, drawing upon the available data for (+)-neomenthol and (-)-8-phenylmenthol to illustrate the methodologies and potential applications. The concepts and protocols presented can be adapted and applied to the use of this compound derivatives, with the understanding that optimization of reaction conditions would be necessary.
Key Applications in Asymmetric Synthesis
Derivatives of the neomenthol and menthol family are primarily employed as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric Diels-Alder Reactions: To control the facial selectivity of the cycloaddition.
-
Asymmetric Alkylation of Enolates: To direct the approach of an electrophile to a prochiral enolate.
-
Asymmetric Aldol Reactions: To control the stereochemistry of the formation of β-hydroxy carbonyl compounds.
Data Presentation: Performance of Neomenthol and Menthol Derivatives in Asymmetric Reactions
The following tables summarize quantitative data for key asymmetric reactions using (+)-neomenthol and (-)-8-phenylmenthol derivatives as chiral auxiliaries. This data provides a benchmark for the expected stereoselectivity and yields in such reactions.
Table 1: Asymmetric Aza-Diels-Alder Reaction [1]
| Diene | Dienophile | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| Danishefsky's diene | Glyoxylate (B1226380) N-phenylethylimine | (+)-8-Phenylneomenthol | ZnI₂ | Dichloromethane (B109758) | -78 | 78-81 | 87-96 |
Table 2: Asymmetric Enolate Alkylation (Illustrative Data)
Note: The following data is illustrative and based on typical results for chiral auxiliaries. Optimization is required for specific neomenthol derivatives.
| Substrate | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| (+)-Neomenthyl Propionate (B1217596) | LDA | Benzyl Bromide | THF | -78 | 85-95 | >90 |
| (+)-Neomenthyl Acetate | LHMDS | Methyl Iodide | Toluene | -78 | 80-90 | >85 |
Table 3: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate [2]
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | Toluene | -78 | >90 | >98 |
Experimental Protocols
The following are detailed protocols for key experiments cited in the application of neomenthol and menthol derivatives in asymmetric synthesis.
Protocol 1: Asymmetric Aza-Diels-Alder Reaction with a (+)-8-Phenylneomenthol Derivative[1]
Objective: To synthesize 4-oxo-pipecolic acid derivatives with high stereocontrol.
Materials:
-
(+)-8-Phenylneomenthyl glyoxylate N-phenylethylimine (chiral imine)
-
Danishefsky's diene
-
Zinc iodide (ZnI₂)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine and anhydrous dichloromethane.
-
Add zinc iodide (1.2 equivalents) to the solution and stir the mixture at room temperature for 15 minutes.[1]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add Danishefsky's diene (1.5 equivalents) to the cooled solution.[1]
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-oxo-pipecolic acid derivative.[1]
Protocol 2: Generalized Asymmetric Enolate Alkylation
Objective: To perform a diastereoselective alkylation of a neomenthyl ester enolate.
Materials:
-
(+)-Neomenthyl ester (e.g., propionate or acetate)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS))
-
Electrophile (e.g., Benzyl bromide or Methyl iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, prepare a solution of the base in the anhydrous solvent at the appropriate temperature (e.g., -78 °C).
-
Slowly add the (+)-neomenthol ester to the stirred base solution at -78 °C to form the enolate.
-
After stirring for 30-60 minutes to ensure complete enolate formation, add the electrophile dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Determine the diastereomeric excess by NMR spectroscopy or chiral chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the neomenthol auxiliary to yield the chiral product.
Materials:
-
Diastereomerically enriched neomenthyl ester
-
Lithium hydroxide (B78521) (LiOH) or Lithium aluminum hydride (LiAlH₄)
-
Appropriate solvent (e.g., THF/water for hydrolysis, THF for reduction)
-
Standard workup reagents
Procedure (Hydrolysis):
-
Dissolve the neomenthyl ester in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the chiral carboxylic acid product.
-
The this compound auxiliary can be recovered from the organic layer for reuse.
Visualizations
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
Logical Flow of a Diastereoselective Enolate Alkylation
Caption: Diastereoselective enolate alkylation.
Conclusion
While specific examples of this compound derivatives in asymmetric catalysis are not widely reported in the literature, the principles of their application can be inferred from the extensive studies on (+)-neomenthol and (-)-menthol derivatives. These chiral auxiliaries provide a robust and cost-effective method for controlling stereochemistry in a variety of important synthetic transformations. The protocols and data presented here serve as a valuable guide for researchers looking to employ the neomenthol scaffold in their asymmetric synthesis endeavors. Further research into the specific applications of this compound derivatives would be a valuable contribution to the field of asymmetric catalysis.
References
Enzymatic Synthesis of (-)-Neomenthol from Pulegone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Neomenthol, a stereoisomer of menthol (B31143), is a valuable monoterpene with applications in the flavor, fragrance, and pharmaceutical industries. While chemical synthesis routes exist, enzymatic synthesis offers a highly specific and sustainable alternative for the production of chiral compounds like this compound. This document provides detailed application notes and protocols for the enzymatic synthesis of neomenthol (B8682525) isomers from pulegone (B1678340), with a focus on the potential pathways leading to this compound. The biotransformation typically involves a two-step enzymatic cascade: the reduction of pulegone to menthone, followed by the stereoselective reduction of menthone to a specific menthol isomer.
Key Enzymes and Reactions
The enzymatic conversion of pulegone to neomenthol isomers involves two main classes of enzymes:
-
Pulegone Reductase (PR): This enzyme, belonging to the double bond reductase family, catalyzes the reduction of the C=C double bond of pulegone to yield menthone and isomenthone. The stereochemistry of the starting pulegone enantiomer is crucial in determining the resulting menthone isomer. For instance, (+)-pulegone is typically reduced to (-)-menthone (B42992).[1]
-
Menthone Reductases: These enzymes, primarily dehydrogenases, catalyze the reduction of the carbonyl group of menthone to the corresponding hydroxyl group of menthol isomers. The stereoselectivity of these reductases is the key determinant of the final menthol isomer produced. Two well-characterized menthone reductases from peppermint (Mentha piperita) are:
It is important to note that the direct enzymatic synthesis of This compound from pulegone is not extensively documented in scientific literature. The established pathways predominantly lead to the formation of (-)-menthol and (+)-neomenthol from (+)-pulegone via (-)-menthone. The synthesis of this compound would likely require a different set of enzymes with the specific stereoselectivity, potentially starting from a different stereoisomer of menthone.
Signaling Pathways and Experimental Workflows
The enzymatic cascade for the synthesis of neomenthol from pulegone can be represented as a straightforward reaction pathway. The general workflow for producing and utilizing the enzymes in a whole-cell or cell-free system is also illustrated below.
Caption: Enzymatic conversion of (+)-pulegone to (+)-neomenthol and (-)-menthol.
Caption: A generalized workflow for the enzymatic synthesis of monoterpenoids.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic reduction of pulegone and menthone.
Table 1: Pulegone Reductase Activity
| Enzyme Source | Substrate | Product(s) | Conversion (%) | Reference |
| Mentha piperita (MpPR) | (+)-Pulegone | (-)-Menthone & (+)-Isomenthone | >95 | [1] |
| Nicotiana tabacum (NtDBR) | Pulegone | Menthone & Isomenthone | - | [3] |
Table 2: Menthone Reductase Activity and Product Distribution
| Enzyme | Substrate | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | (-)-Menthol | (+)-Neomenthol | 95:5 | [2] |
| (-)-Menthone:(+)-Neomenthol Reductase (MNMR) | (-)-Menthone | (+)-Neomenthol | (-)-Menthol | 94:6 | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the general procedure for producing recombinant pulegone reductase and menthone reductases in E. coli.
Materials:
-
Expression vector (e.g., pET series) containing the gene of interest
-
E. coli expression host (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
Procedure:
-
Transform the expression vector into the E. coli host.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: One-Pot Enzymatic Synthesis of (+)-Neomenthol from (+)-Pulegone
This protocol is adapted from studies on the one-pot synthesis of menthol isomers and is focused on the production of (+)-neomenthol.[3]
Materials:
-
Purified Pulegone Reductase (PR)
-
Purified (-)-Menthone:(+)-Neomenthol Reductase (MNMR)
-
(+)-Pulegone
-
NADPH
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing:
-
50 mM Tris-HCl buffer (pH 7.0)
-
1-10 mM (+)-Pulegone (dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) or DMSO)
-
1-5 µM Pulegone Reductase
-
1-5 µM (-)-Menthone:(+)-Neomenthol Reductase
-
0.1-1 mM NADPH
-
(Optional but recommended) Cofactor regeneration system: 10 mM glucose and 1-2 U/mL glucose dehydrogenase.
-
-
Incubate the reaction mixture at 30°C with gentle agitation for 12-24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing by GC-MS.
-
Stop the reaction by adding an equal volume of ethyl acetate to extract the products.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the final product by GC-MS to determine the yield and stereoisomeric purity.
Conclusion
The enzymatic synthesis of neomenthol isomers from pulegone represents a promising green alternative to traditional chemical methods. While the direct enzymatic production of this compound is not well-established, the synthesis of (+)-neomenthol from (+)-pulegone is achievable through a two-step cascade involving pulegone reductase and (-)-menthone:(+)-neomenthol reductase. Further research into novel reductases with different stereoselectivities may open up pathways for the targeted synthesis of this compound. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these biocatalytic transformations for various applications.
References
- 1. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Reduction of (-)-Menthone to (-)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, with significant implications in the pharmaceutical and flavor industries. Menthone, a naturally occurring monoterpene ketone, presents a classic example of diastereoselective reduction, yielding valuable menthol (B31143) isomers. This document provides detailed protocols and technical notes on the asymmetric reduction of the readily available (-)-menthone (B42992).
It is crucial to clarify the stereochemical outcome of this reaction. The reduction of (-)-menthone, which has a (2S, 5R) configuration, can lead to two primary diastereomeric alcohol products: (-)-menthol and (+)-neomenthol. The formation of (-)-neomenthol from (-)-menthone is not a direct or common stereochemical pathway. Instead, this compound is the enantiomer of (+)-neomenthol. The kinetically controlled reduction of (-)-menthone stereoselectively yields (+)-neomenthol, where the hydride attacks from the less sterically hindered equatorial face. Conversely, thermodynamically controlled reductions favor the more stable (-)-menthol.
This guide will therefore focus on the established and reproducible asymmetric reduction of (-)-menthone to yield the kinetically favored (+)-neomenthol, which is the diastereomer of the requested this compound. We will also provide data on achieving high diastereoselectivity for (-)-menthol, the thermodynamically stable product.
Data Presentation
The stereochemical outcome of the reduction of (-)-menthone is highly dependent on the choice of reducing agent and reaction conditions. The table below summarizes quantitative data from various methods, highlighting the diastereomeric ratio (d.r.) of the resulting menthol isomers.
| Reducing Agent | Solvent | Temperature (°C) | Product Ratio ((-)-Menthol : (+)-Neomenthol) | Reference |
| LiAlH₄ | Diethyl ether | -78 to 25 | 29 : 71 | General Literature |
| NaBH₄ | Methanol | 0 | 76 : 24 | General Literature |
| Sodium in Aqueous Ammonia | Benzene/Aq. NH₃ | 3-6 | Predominantly (-)-menthol | [1] |
| Hydrogenation (Ni catalyst) | Not specified | 100 | Varies with catalyst preparation | [2] |
| Menthone Reductase (MNMR) | Buffer (pH 7.0) | 30 | 6% (-)-Menthol : 94% (+)-Neomenthol | [3] |
Signaling Pathways and Experimental Workflows
Reaction Pathway
The reduction of (-)-menthone proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The direction of this attack (axial or equatorial) determines the stereochemistry of the resulting alcohol.
Caption: Reaction pathways for the reduction of (-)-menthone.
Experimental Workflow
The general workflow for the asymmetric reduction of (-)-menthone is outlined below. This process involves the reaction setup, quenching, extraction, and analysis of the products.
Caption: General experimental workflow for menthone reduction.
Experimental Protocols
Protocol 1: Kinetically Controlled Reduction of (-)-Menthone to (+)-Neomenthol
This protocol aims to maximize the yield of the kinetically favored product, (+)-neomenthol, through the use of a bulky reducing agent at low temperatures.
Materials:
-
(-)-Menthone (98% purity)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 10 mmol of (-)-menthone to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the (-)-menthone in 30 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: In a separate dry flask, prepare a solution of 12 mmol of LiAlH₄ in 20 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred (-)-menthone solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water, while keeping the flask in an ice bath.
-
Workup and Extraction: Allow the mixture to warm to room temperature and stir for 15 minutes. Filter the resulting salts and wash them thoroughly with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the diastereomeric ratio of the resulting (+)-neomenthol and (-)-menthol using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Enzymatic Reduction of (-)-Menthone to (+)-Neomenthol
This protocol utilizes a stereospecific enzyme, (-)-menthone:(+)-neomenthol reductase (MNMR), to achieve high diastereoselectivity for (+)-neomenthol.[3][4]
Materials:
-
(-)-Menthone
-
Recombinant E. coli expressing MNMR
-
Tris-HCl buffer (50 mM, pH 7.0)
-
NADPH (or a cofactor regeneration system with NADP⁺ and glucose/glucose dehydrogenase)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Incubator shaker
-
Centrifuge
-
Gas chromatograph
Procedure:
-
Enzyme Preparation: Prepare a cell-free extract of recombinant E. coli expressing the MNMR enzyme.
-
Reaction Mixture: In a reaction vessel, combine 50 mM Tris-HCl buffer (pH 7.0), 1 mM (-)-menthone, and 1 mM NADPH. If using a cofactor regeneration system, add 0.1 mM NADP⁺, 10 mM glucose, and glucose dehydrogenase.
-
Initiation: Initiate the reaction by adding the MNMR-containing cell-free extract.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm) for 12-24 hours.
-
Extraction: Stop the reaction by extracting the mixture twice with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent.
-
Analysis: Analyze the product distribution by Gas Chromatography (GC) on a chiral column to determine the yield and diastereomeric excess of (+)-neomenthol.
Conclusion
The asymmetric reduction of (-)-menthone is a well-studied transformation that allows for the selective synthesis of its diastereomeric alcohols. While the direct synthesis of this compound from (-)-menthone is not a favored pathway, the kinetically controlled reduction provides a reliable route to (+)-neomenthol with high diastereoselectivity. For even greater selectivity, enzymatic methods using specific menthone reductases offer a powerful alternative. The choice of methodology will depend on the desired stereoisomer, required purity, and available resources. A thorough understanding of the underlying stereochemical principles is paramount for achieving the desired outcome in these syntheses.
References
Application of (-)-Neomenthol in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Availability of Data: Extensive literature searches for specific applications of (-)-neomenthol as a chiral auxiliary in the synthesis of natural products did not yield detailed examples with associated quantitative data and experimental protocols. The vast majority of published research focuses on its enantiomer, (+)-neomenthol, and the related compound, (-)-menthol. However, the principles of asymmetric induction using the neomenthol (B8682525) scaffold are well-established. This document provides a comprehensive overview of these principles, along with generalized protocols for key asymmetric transformations that are fundamental to natural product synthesis. The quantitative data presented is derived from studies using (+)-neomenthol and its derivatives and should be considered representative of the potential efficacy of the neomenthol scaffold. It is anticipated that the use of this compound would afford the opposite enantiomer of the product with comparable levels of stereoselectivity.
Introduction: this compound as a Chiral Auxiliary
This compound, a naturally occurring monoterpene alcohol, is a valuable and cost-effective chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) framework and the stereochemical arrangement of its methyl, isopropyl, and hydroxyl groups create a well-defined chiral environment. When temporarily attached to a prochiral substrate, this compound can effectively direct the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer.[1] Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product and allows for the recovery and recycling of the this compound.[1]
The general strategy for employing this compound as a chiral auxiliary involves three key steps:
-
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate, typically through the formation of an ester or amide linkage.
-
Diastereoselective Reaction: The resulting chiral substrate-auxiliary conjugate undergoes a stereocenter-forming reaction, such as an alkylation, aldol (B89426) addition, or Diels-Alder reaction. The steric bulk of the neomenthyl group biases the trajectory of the incoming reagent, resulting in high diastereoselectivity.[1]
-
Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. This step is designed to be high-yielding and to proceed without racemization of the newly formed stereocenter.[1]
Key Asymmetric Transformations
This compound can be employed to control the stereochemistry of a variety of carbon-carbon bond-forming reactions that are crucial in the synthesis of complex natural products.
Diastereoselective Enolate Alkylation
The alkylation of enolates derived from esters is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids, which are common motifs in natural products. The bulky (-)-neomenthyl group effectively shields one face of the enolate, directing the electrophile to the opposite face.[1]
Diastereoselective Aldol Reactions
Aldol reactions are among the most powerful methods for constructing C-C bonds and setting stereocenters simultaneously. Chiral auxiliaries like this compound can control the facial selectivity of the enolate addition to an aldehyde, leading to the formation of diastereomerically enriched β-hydroxy esters, key intermediates in the synthesis of polyketide and macrolide natural products.[1]
Diastereoselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. When this compound is attached to a dienophile, it can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach, making it a valuable strategy for the synthesis of a wide range of terpenoid and alkaloid natural products.[1]
Quantitative Data Summary (Derived from (+)-Neomenthol Derivative Studies)
The following table summarizes representative quantitative data for an asymmetric aza-Diels-Alder reaction using a (+)-neomenthol derivative. High yields and excellent diastereoselectivities are often achieved, highlighting the effectiveness of the neomenthol scaffold in controlling stereochemistry.
| Reaction Type | Chiral Auxiliary | Diene | Imine | Yield (%) | Diastereoselectivity (d.r.) |
| Aza-Diels-Alder | (+)-8-Phenylneomenthol | Danishefsky's diene | Glyoxylate N-phenylethylimine | 78-81 | 87-96 |
Experimental Protocols (Generalized)
The following are generalized protocols for key asymmetric reactions using a neomenthol-based chiral auxiliary. These protocols should be adapted and optimized for specific substrates and reaction conditions.
Protocol 1: Attachment of this compound via Esterification
Objective: To synthesize a chiral ester by coupling a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of DCC in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Alkylation of a (-)-Neomenthyl Ester
Objective: To perform a diastereoselective alkylation of a chiral ester derived from this compound.
Materials:
-
(-)-Neomenthyl ester (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (-)-neomenthyl ester in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Diastereoselective Diels-Alder Reaction
Objective: To conduct a diastereoselective Diels-Alder reaction using a (-)-neomenthyl acrylate (B77674) derivative.
Materials:
-
(-)-Neomenthyl acrylate (1.0 eq)
-
Diene (e.g., cyclopentadiene) (3.0 eq)
-
Lewis acid (e.g., Et₂AlCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (-)-neomenthyl acrylate in anhydrous DCM and cool to -78 °C.
-
Slowly add the Lewis acid solution.
-
Stir for 15 minutes, then add the diene dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the this compound Auxiliary
Objective: To remove the this compound auxiliary by hydrolysis to yield the chiral carboxylic acid.
Materials:
-
Diastereomerically enriched (-)-neomenthyl ester (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the (-)-neomenthyl ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether to recover the this compound.
-
Extract the aqueous layer with ethyl acetate (B1210297) to isolate the chiral carboxylic acid product.
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Logical workflow of a this compound-mediated Diels-Alder reaction.
References
Chiral resolution of carboxylic acids using (-)-Neomenthol
An effective method for separating enantiomers of racemic carboxylic acids is the use of a chiral auxiliary, such as (-)-neomenthol. This process is pivotal in the pharmaceutical and chemical industries, where the different enantiomers of a chiral molecule can have vastly different biological activities.[1][2]
The core principle involves converting the racemic carboxylic acid into a mixture of diastereomeric esters by reacting it with the enantiomerically pure this compound. These resulting diastereomers possess different physical properties, which allows for their separation using standard laboratory techniques like fractional crystallization or chromatography.[1][2] Following separation, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the this compound auxiliary for potential reuse.[1]
Principle of Chiral Resolution
The conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties is the fundamental concept behind this resolution technique.[2] By reacting the racemic mixture with a single enantiomer of the chiral auxiliary, two different diastereomers are formed, which can then be separated.
Caption: General workflow for the chiral resolution of a racemic carboxylic acid.
Quantitative Data Summary
The following table summarizes representative yields for the chiral resolution of specific carboxylic acids using a menthol-based chiral auxiliary. The data is derived from studies using L-(-)-menthol, a stereoisomer of neomenthol, and demonstrates the effectiveness of this strategy.[3][4]
| Carboxylic Acid Intermediate | Esterification Method | Esterification Yield | Separation Method | Yield of Diastereomer 1 | Yield of Diastereomer 2 | Reference |
| (rac)-7 (heterotricyclic) | MNBA, DMAP | Not specified | Preparative HPLC | 45.3% ((2S)-isomer 9) | 44.4% ((2R)-isomer 9) | [3] |
| (rac)-19 (heterotricyclic) | MNBA, DMAP | 85% | Preparative HPLC | 53% ((2S)-isomer 20) | 46% ((2R)-isomer 20) | [3][4] |
MNBA: 2-methyl-6-nitrobenzoic anhydride (B1165640); DMAP: 4-(dimethylamino)pyridine
Experimental Protocols
Here are detailed protocols for the key stages of the chiral resolution process.
Protocol 1: Formation of Diastereomeric (-)-Neomenthyl Esters
This protocol employs the Shiina macrolactonization conditions, using 2-methyl-6-nitrobenzoic anhydride (MNBA), for the esterification of the racemic carboxylic acid with this compound.[2][3]
Materials and Equipment:
-
Racemic carboxylic acid
-
This compound (1.1 eq.)
-
2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq.)
-
4-(dimethylamino)pyridine (DMAP) (2.0 eq.)
-
Anhydrous toluene (B28343) or dichloromethane (B109758)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous toluene, add 4-(dimethylamino)pyridine (DMAP, 2.0 eq.).[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq.) to the cooled solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[2]
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane or ethyl acetate.[2]
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude mixture of diastereomeric esters.[1]
-
Purify the crude product by silica gel column chromatography to yield the pure diastereomeric ester mixture.[1][2]
Protocol 2: Separation of Diastereomers
The two most common methods for separating the resulting diastereomers are preparative HPLC and fractional crystallization.[1]
Caption: Key methods for separating diastereomeric esters.
2A: Preparative HPLC This method is broadly applicable and highly effective for separating diastereomers that may be difficult to crystallize.[1] The separation occurs on an achiral stationary phase because the diastereomers themselves have different physical properties.[2]
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.[2]
-
Column: A normal-phase silica gel column (e.g., 250 mm x 20 mm).[2]
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is commonly used.[2][3] The ratio must be optimized for baseline separation.
-
Example Condition: For separating heterotricyclic menthyl esters, a CHIRALPAK IC column with an EtOH/hexane (1:19) mobile phase at 40 °C was effective.[3]
Procedure:
-
First, develop an analytical HPLC method to achieve baseline separation (Resolution >1.5) of the two diastereomers.[1][2]
-
Dissolve the diastereomeric ester mixture in a minimal amount of the mobile phase.[1]
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to each of the two separated diastereomer peaks.[1]
-
Combine the fractions for each respective diastereomer and evaporate the solvent under reduced pressure to obtain the purified compounds.[1]
-
Verify the purity of each isolated diastereomer using the analytical HPLC method.[1]
2B: Fractional Crystallization This classical method relies on the differing solubilities of the diastereomers in a specific solvent system. It can be highly effective if the esters are crystalline.
Procedure:
-
Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (or solvent mixture), determined through small-scale screening.
-
Allow the solution to cool slowly to room temperature. If available, add a seed crystal of one pure diastereomer to induce crystallization.[1]
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. Concentrate the mother liquor and recrystallize it from a different solvent system if necessary to isolate the second diastereomer.
-
Repeat the recrystallization process for each batch until the desired diastereomeric purity is achieved, as confirmed by HPLC or NMR analysis.
Protocol 3: Hydrolysis of Separated Esters
The final step is to cleave the ester bond to liberate the enantiomerically pure carboxylic acid and recover the chiral auxiliary. This can be achieved under either basic or acidic conditions.[1][5]
3A: Basic Hydrolysis
Materials and Equipment:
-
Purified diastereomeric ester
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (2-3 eq.)
-
Methanol/water or THF/water solvent mixture
-
Diethyl ether or other suitable organic solvent for extraction
-
1 M Hydrochloric acid (HCl)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent mixture (e.g., methanol/water).[1]
-
Add an excess of NaOH or KOH (e.g., 2-3 equivalents).[1]
-
Heat the mixture to reflux and stir for several hours until TLC indicates the complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and, if a co-solvent like THF was used, remove it under reduced pressure.[1]
-
Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., diethyl ether) to remove the liberated this compound. The auxiliary can be recovered from this organic phase.[1][6]
-
Cool the remaining aqueous layer in an ice bath and acidify it by the slow addition of 1 M HCl until the pH is acidic (pH 2-3).[1]
-
The enantiomerically pure carboxylic acid will often precipitate upon acidification. Collect the solid by filtration. If it does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1][6]
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure chiral carboxylic acid.[6]
3B: Acidic Hydrolysis This method is advantageous for substrates that may be sensitive to basic conditions.
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent such as 1,4-dioxane.
-
Add an aqueous solution of a strong acid (e.g., 6 M HCl).[5]
-
Heat the mixture (e.g., to 75 °C) for an extended period (monitoring by TLC) until the reaction is complete.[5]
-
Cool the mixture and perform a work-up similar to the basic hydrolysis protocol, involving extraction of the auxiliary and then extraction of the target carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (-)-Neomenthol in the Synthesis of Chiral β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (-)-neomenthol as a chiral auxiliary in the asymmetric synthesis of β-keto esters. Chiral β-keto esters are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The temporary incorporation of this compound allows for stereocontrolled transformations, leading to the desired enantiomerically enriched products.
The general strategy involves three key steps:
-
Attachment of the Chiral Auxiliary : this compound is esterified to form a β-keto ester, such as (-)-neomenthyl acetoacetate (B1235776).
-
Diastereoselective Transformation : The resulting β-keto ester undergoes a diastereoselective reaction, for instance, an alkylation at the α-position. The steric bulk of the neomenthyl group directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage and Recovery of the Auxiliary : The chiral auxiliary is subsequently removed from the product, yielding the desired chiral α-substituted β-keto acid or a derivative thereof. The this compound can often be recovered and reused.
Data Presentation
| Step | Reaction | Chiral Auxiliary | Substrate | Product | Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1 | Acetoacetylation | This compound | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | (-)-Neomenthyl acetoacetate | 98% | N/A | [1] |
| 2 | Alkylation | (1R,3S,4S)-8-Phenylmenthol* | 2-Methylacetoacetate | α-Alkyl-α-methylacetoacetate | - | 44-70% (72:28 to 85:15 dr) | [2] |
*Note: Data from a closely related 8-phenylmenthyl derivative is used to illustrate the diastereoselectivity in the alkylation step, as specific data for (-)-neomenthyl acetoacetate was not available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of (-)-Neomenthyl Acetoacetate
This protocol describes the synthesis of (-)-neomenthyl acetoacetate from this compound and 2,2,6-trimethyl-4H-1,3-dioxin-4-one, adapted from a general procedure for the synthesis of β-keto esters.[1][3]
Materials:
-
This compound
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
-
Anhydrous sodium acetate (B1210297) (NaOAc)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis, including a reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
To this solution, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equivalents) and a catalytic amount of anhydrous sodium acetate (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
The resulting crude (-)-neomenthyl acetoacetate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary. A yield of up to 98% has been reported for the analogous (-)-menthyl acetoacetate.[1]
Protocol 2: Diastereoselective α-Alkylation of (-)-Neomenthyl Acetoacetate
This protocol provides a general method for the diastereoselective alkylation of the enolate of (-)-neomenthyl acetoacetate.
Materials:
-
(-)-Neomenthyl acetoacetate
-
Anhydrous tetrahydrofuran (THF)
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (-)-neomenthyl acetoacetate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LDA, 1.1 equivalents) dropwise to the ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the hydrolysis of the ester to remove the chiral auxiliary, yielding the chiral α-substituted carboxylic acid.
Materials:
-
Diastereomerically enriched α-alkylated (-)-neomenthyl acetoacetate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the α-alkylated (-)-neomenthyl ester in a mixture of THF and water.
-
Add LiOH (2.0-3.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, acidify the reaction mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the chiral α-substituted carboxylic acid product.
-
The this compound auxiliary can be recovered from the organic layer for potential reuse after purification.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of chiral induction.
Caption: Experimental workflow for the synthesis of chiral β-keto esters.
Caption: Mechanism of chiral induction by the this compound auxiliary.
References
Application Notes and Protocols for Diastereoselective Conjugate Addition with (-)-Neomenthol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastereoselective conjugate addition is a powerful carbon-carbon bond-forming reaction in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. (-)-Neomenthol, a readily available and inexpensive chiral alcohol, serves as an effective chiral auxiliary. When attached to an α,β-unsaturated carbonyl compound, the bulky and conformationally rigid cyclohexane (B81311) ring of the this compound moiety effectively shields one face of the Michael acceptor. This steric hindrance directs the approach of a nucleophile to the less hindered face, resulting in a high degree of diastereoselectivity in the conjugate addition product.[1][2]
These application notes provide a comprehensive overview, experimental protocols, and representative data for the diastereoselective conjugate addition of various nucleophiles to α,β-unsaturated esters derived from this compound.
Principle of Diastereoselective Induction
The stereochemical outcome of the conjugate addition is dictated by the chiral environment created by the this compound auxiliary. The ester is believed to adopt a conformation where the α,β-unsaturated system is s-trans and oriented to minimize steric interactions with the auxiliary's cyclohexane ring. The bulky isopropyl group of the neomenthol (B8682525) derivative effectively blocks one of the two prochiral faces of the double bond. Consequently, the incoming nucleophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective conjugate addition of organocuprates to α,β-unsaturated esters of this compound. Please note that while the principles are well-established, specific and comprehensive datasets for this compound are not abundantly available in the literature. The data presented here is illustrative of typical results expected for such reactions, based on analogous systems.
| Entry | α,β-Unsaturated Ester | Nucleophile (R₂CuLi) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (-)-Neomenthyl Acrylate | Me₂CuLi | THF | -78 | 85 | 90:10 |
| 2 | (-)-Neomenthyl Acrylate | Bu₂CuLi | THF | -78 | 82 | 92:8 |
| 3 | (-)-Neomenthyl Crotonate | Me₂CuLi | THF | -78 | 88 | 95:5 |
| 4 | (-)-Neomenthyl Crotonate | Ph₂CuLi | THF | -78 | 75 | 88:12 |
| 5 | (-)-Neomenthyl Cinnamate | Me₂CuLi | Et₂O | -78 to 0 | 79 | 93:7 |
| 6 | (-)-Neomenthyl Cinnamate | (CH₂=CH)₂CuLi | THF | -78 | 81 | 91:9 |
Experimental Protocols
Protocol 1: Synthesis of (-)-Neomenthyl Acrylate
This protocol describes the esterification of this compound with acryloyl chloride to form the corresponding chiral α,β-unsaturated ester.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure (-)-neomenthyl acrylate.
Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate
This protocol provides a general procedure for the diastereoselective conjugate addition of a lithium dialkylcuprate (Gilman reagent) to a this compound-derived α,β-unsaturated ester.
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., MeLi, BuLi)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
(-)-Neomenthyl α,β-unsaturated ester (e.g., acrylate, crotonate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.05 eq.).
-
Add anhydrous THF and cool the suspension to -40 °C.
-
Slowly add the organolithium reagent (2.1 eq.) dropwise to form the Gilman reagent. The solution will typically change color.
-
Stir the Gilman reagent at -40 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
In a separate flame-dried flask, dissolve the (-)-neomenthyl α,β-unsaturated ester (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the ester to the pre-formed Gilman reagent at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns blue.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or by GC/HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
After the diastereoselective conjugate addition, the this compound auxiliary can be removed, typically by hydrolysis or reduction, to yield the desired chiral product.
Materials:
-
Diastereomerically enriched conjugate addition product
-
Lithium hydroxide (B78521) (LiOH) or Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure (Hydrolysis):
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH (2-3 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to recover the this compound.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of (-)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of (-)-neomenthol, a key chemical transformation for the synthesis of various derivatives used in the pharmaceutical and flavor industries.
This compound is a stereoisomer of menthol, and its chemical reactivity is influenced by the axial orientation of its hydroxyl group. This axial position generally leads to slower reaction rates in acylation compared to its diastereomer, (-)-menthol, which possesses an equatorial hydroxyl group. This difference in reactivity is due to increased steric hindrance for the axial alcohol during the formation of the tetrahedral intermediate in the acylation reaction.
The acylation of this compound is a versatile reaction that allows for the introduction of a wide range of acyl groups, modifying the molecule's physical, chemical, and biological properties. Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The resulting esters, such as (-)-neomenthyl acetate (B1210297), are valuable compounds in various fields. For instance, they are used as chiral auxiliaries in asymmetric synthesis and as components in flavor and fragrance formulations.
The choice of acylating agent and reaction conditions can be tailored to achieve desired outcomes. Acyl chlorides are generally more reactive than acid anhydrides and can often be used at lower temperatures.[1][2] Acid anhydrides, while slightly less reactive, are often preferred for their ease of handling and for producing a carboxylic acid byproduct that is less corrosive than the hydrogen chloride generated from acyl chlorides.[2][3] The protocols provided herein detail standard laboratory procedures for the efficient acylation of this compound using both acetic anhydride (B1165640) and acetyl chloride.
Quantitative Data on Acylation Reactions
The following table summarizes quantitative data for the acylation of menthol, which serves as a useful reference for the acylation of this compound. Given the axial orientation of the hydroxyl group in neomenthol, slightly lower yields or longer reaction times may be anticipated under identical conditions.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acetic Anhydride | Menthol | Sulfuric Acid | Not specified | 90 min | Warm Water Bath | 94.67 | [2] |
| Acetyl Chloride | Menthol | Not specified | Not specified | Not specified | Not specified | 95.61 | [2] |
Experimental Protocols
Protocol 1: Acylation of this compound using Acetic Anhydride and Pyridine
This protocol describes the esterification of this compound to form (-)-neomenthyl acetate using acetic anhydride as the acylating agent and pyridine as a catalyst and acid scavenger.[4]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per gram of neomenthol).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.5 equivalents) to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude (-)-neomenthyl acetate.
-
The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Acylation of this compound using Acetyl Chloride
This protocol details the synthesis of (-)-neomenthyl acetate from this compound using the more reactive acetyl chloride. This reaction is typically faster and can be performed at low temperatures.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Dry Dichloromethane (CH₂Cl₂)
-
Dry Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents), dissolved in a small amount of dry dichloromethane, dropwise to the stirred solution via a dropping funnel.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (-)-neomenthyl acetate by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Chemical reaction pathway for the acylation of this compound.
References
Application Notes and Protocols for the Use of (+)-8-Phenylneomenthol in Aza-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-8-phenylneomenthol as a chiral auxiliary in asymmetric aza-Diels-Alder reactions. This powerful methodology allows for the stereocontrolled synthesis of nitrogen-containing heterocycles, which are key structural motifs in a wide range of biologically active molecules and pharmaceuticals.[1][2][3]
Introduction
The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom is incorporated into the dienophile or the diene, leading to the formation of nitrogen-containing six-membered rings.[4] Achieving high stereoselectivity in these reactions is crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications.[2][3] (+)-8-Phenylneomenthol is a highly effective chiral auxiliary that provides excellent stereocontrol in aza-Diels-Alder reactions due to its rigid cyclohexane (B81311) backbone and the steric hindrance imparted by the phenyl group.[1][5][6] This auxiliary directs the approach of the diene to one face of the dienophile, resulting in high diastereoselectivity.[1][5]
Key Applications
The primary application of (+)-8-phenylneomenthol in this context is the asymmetric synthesis of chiral piperidines and other related nitrogen heterocycles.[1][7] These structures are prevalent in a vast number of natural products and pharmaceutical agents. The use of this chiral auxiliary is a key step in the synthesis of complex molecules where precise control of stereochemistry is essential.
Data Presentation
The following table summarizes representative quantitative data from aza-Diels-Alder reactions utilizing (+)-8-phenylneomenthol as a chiral auxiliary. The combination of (+)-8-phenylneomenthol with a chiral amine, such as (S)-1-phenylethylamine, on the imine dienophile leads to a "matched pair," resulting in excellent diastereoselectivity.[8]
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Cyclopentadiene (B3395910) | (+)-8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate | - | Dichloromethane (B109758) | -78 | High | >95 | [1][8] |
| Danishefsky's diene | (+)-8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate | Zinc Iodide | - | - | 78-81 | 87-96 | [9] |
Experimental Protocols
Protocol 1: Synthesis of (+)-8-Phenylneomenthyl Glyoxylate (B1226380)
This protocol describes the preparation of the glyoxylate ester of (+)-8-phenylneomenthol, a key intermediate for the formation of the imino-dienophile.
Materials:
-
(+)-8-Phenylneomenthol
-
Oxalyl chloride
-
Dry dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve (+)-8-phenylneomenthol (1.0 eq) in dry dichloromethane (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly distilled oxalyl chloride (1.2 eq) to the solution dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]
-
Remove the solvent and any excess oxalyl chloride under reduced pressure to yield the crude (+)-8-phenylneomenthyl glyoxylate, which can be used in the next step without further purification.[1]
Protocol 2: Synthesis of (+)-8-Phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate
This protocol details the formation of the chiral imine that will act as the dienophile in the aza-Diels-Alder reaction.
Materials:
-
Crude (+)-8-phenylneomenthyl glyoxylate from Protocol 1
-
(S)-(-)-1-Phenylethylamine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the crude (+)-8-phenylneomenthyl glyoxylate (1.0 eq) in dry dichloromethane (0.2 M).[1]
-
Add (S)-(-)-1-phenylethylamine (1.0 eq) to the solution.[1]
-
Add anhydrous magnesium sulfate (2.0 eq) to the mixture to act as a drying agent.[1]
-
Stir the mixture at room temperature for 12 hours.[1]
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used directly in the cycloaddition step.[1]
Protocol 3: Asymmetric Aza-Diels-Alder Reaction
This protocol describes the key cycloaddition reaction between the chiral imine and a diene.
Materials:
-
Crude (+)-8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate from Protocol 2
-
Freshly cracked cyclopentadiene
-
Dry dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve the crude imine (1.0 eq) in dry dichloromethane (0.1 M) under a nitrogen atmosphere and cool the solution to -78 °C.[1]
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the cooled solution.[1]
-
Stir the reaction mixture at -78 °C for 6 hours.[1]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer three times with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.[1]
Visualizations
Caption: Workflow for the asymmetric aza-Diels-Alder reaction.
Caption: Stereochemical pathway of the aza-Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neomenthol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Neomenthol, a naturally occurring stereoisomer of menthol, serves as a valuable and cost-effective chiral auxiliary in asymmetric synthesis.[1][2] Its rigid cyclohexane (B81311) backbone provides effective steric shielding, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions.[2][3] This high degree of stereochemical induction is pivotal in the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other bioactive molecules.[2]
The use of (+)-neomenthol as a chiral auxiliary follows a well-established three-step process:
-
Attachment of the Chiral Auxiliary: The (+)-neomenthol is covalently attached to a prochiral substrate, typically through esterification.[1]
-
Diastereoselective Reaction: The resulting chiral molecule undergoes a chemical transformation where the auxiliary directs the approach of reagents to create a new stereocenter with high diastereoselectivity.[1]
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed to yield the desired enantiomerically enriched product and can often be recovered and reused.[1][3]
These application notes provide detailed protocols for the key steps in this workflow, along with quantitative data from representative reactions.
Experimental Workflow
The general workflow for employing (+)-neomenthol as a chiral auxiliary is depicted below. This process allows for the transfer of chirality from the auxiliary to the substrate, which is then isolated as an enantiomerically enriched product.
References
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in (-)-Neomenthol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of (-)-neomenthol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common precursors for synthesizing neomenthol (B8682525), and what are the typical stereochemical outcomes?
The most common precursor for the synthesis of menthol (B31143) isomers is menthone. It is crucial to understand that the stereochemistry of the starting menthone enantiomer dictates the stereochemistry of the resulting neomenthol.
-
Reduction of (-)-menthone (B42992): This reaction typically yields a mixture of (-)-menthol (the thermodynamically favored product) and (+)-neomenthol (the kinetically favored product).[1][2][3]
-
Synthesis of this compound: To obtain this compound, the starting material must be (+)-menthone . The reduction of (+)-menthone will yield (+)-menthol and this compound.
Q2: I am trying to synthesize this compound, but my analysis shows I've produced (+)-neomenthol. What is the likely cause?
The most probable reason for obtaining (+)-neomenthol instead of the desired this compound is the use of the incorrect starting material. You have likely started with (-)-menthone, which, under kinetic control, will yield (+)-neomenthol. To synthesize this compound, you must begin with (+)-menthone.
Q3: How can I obtain the necessary (+)-menthone precursor for my synthesis?
There are several routes to obtain (+)-menthone:
-
Oxidation of (+)-menthol: If (+)-menthol is available, it can be oxidized to (+)-menthone using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).
-
From (+)-pulegone: (+)-Pulegone is a readily available natural product and can be converted to (+)-menthone. This can be achieved through catalytic hydrogenation, where the double bond of pulegone (B1678340) is selectively reduced.[4]
Q4: What are the key experimental factors to control for maximizing the yield of the neomenthol diastereomer?
The formation of neomenthol over menthol is a classic example of kinetic versus thermodynamic control. Neomenthol is the product of kinetic control.[1] To favor its formation, you should consider the following factors:
-
Reducing Agent: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack on the carbonyl group of the menthone ring, leading to the formation of the axial alcohol (neomenthol). Smaller reducing agents, like sodium borohydride, may give mixtures.
-
Temperature: Low reaction temperatures (e.g., -78 °C) are crucial for favoring the kinetically controlled product. Higher temperatures can lead to equilibration and the formation of the more stable menthol isomer.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent and the transition state energies. Aprotic, non-polar solvents are often used for these types of reductions.
Q5: My reaction is producing a mixture of four menthol isomers (menthol, neomenthol, isomenthol, and neoisomenthol). How can I improve the selectivity?
The presence of all four isomers suggests that your starting material may not be pure or that epimerization is occurring during the reaction.
-
Starting Material Purity: Ensure your starting menthone is enantiomerically pure and not contaminated with isomenthone. Menthone can epimerize to isomenthone, especially under basic or acidic conditions.[5]
-
Reaction Conditions: As mentioned, strictly controlled, low-temperature conditions can prevent side reactions and epimerization.
-
Purification: If a mixture is unavoidable, the isomers can be separated using techniques such as fractional distillation or column chromatography.
Q6: Are there biocatalytic methods available for the stereospecific synthesis of menthol isomers?
Yes, biocatalysis offers a highly selective alternative for the synthesis of specific menthol isomers. Enzymes such as menthone reductases and pulegone reductases can exhibit high stereospecificity.[2][6][7]
-
(-)-Menthone:(+)-neomenthol reductase (MNR): This enzyme specifically reduces (-)-menthone to (+)-neomenthol.[2]
-
Pulegone Reductase: This enzyme can stereoselectively reduce pulegone to a specific menthone isomer, which can then be further reduced to the desired menthol isomer.[6]
Q7: How can I accurately determine the diastereomeric ratio of my product mixture?
Accurate determination of the diastereomeric ratio is essential for optimizing your reaction. The following analytical techniques are recommended:
-
Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying all eight stereoisomers of menthol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the different diastereomers based on their unique chemical shifts and coupling constants.
Data Presentation
Table 1: Diastereoselectivity in the Reduction of (-)-Menthone
This table illustrates how reaction conditions can influence the ratio of (-)-menthol to (+)-neomenthol in the reduction of (-)-menthone. These principles can be applied to the reduction of (+)-menthone to favor the formation of (-)-neomenthal.
| Reducing Agent | Solvent | Temperature (°C) | Ratio of (-)-Menthol to (+)-Neomenthol |
| NaBH₄ | Isopropanol | 0 | 70:30 |
| LiAlH₄ | Diethyl Ether | 0 | 20:80 |
| L-Selectride | THF | -78 | 5:95 |
| K-Selectride | THF | -78 | 3:97 |
Note: The ratios are approximate and can vary based on specific reaction conditions.
Table 2: Catalytic Hydrogenation of (+)-Pulegone
This table shows representative results for the hydrogenation of (+)-pulegone, a potential precursor to (+)-menthone and (+)-isomenthone, which can then be reduced to this compound and other isomers.[4]
| Catalyst | Product Distribution |
| Pt/SiO₂ | 50% (-)-menthone, 50% (+)-isomenthone |
| PtSn/SiO₂ | 63% (-)-menthone, 37% (+)-isomenthone |
| Cu/Al₂O₃ | Mixture of menthols, with neomenthol as a major isomer |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of (+)-Menthone to this compound (Kinetic Control)
This protocol describes a general procedure for the kinetically controlled reduction of (+)-menthone to yield this compound.
Materials:
-
(+)-Menthone
-
Lithium tri-sec-butylborohydride (L-Selectride) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve (+)-menthone (1.0 eq) in anhydrous THF (to make a 0.2 M solution) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride solution (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to isolate this compound.
-
Analyze the product by chiral GC or NMR to determine the diastereomeric excess.
Protocol 2: Biocatalytic Reduction of Pulegone (Conceptual)
This protocol outlines the general steps for using a pulegone reductase for the stereoselective synthesis of a menthone precursor.
Materials:
-
(+)- or (-)-Pulegone
-
Pulegone reductase (e.g., from Mentha species or engineered E. coli)
-
NADPH cofactor
-
A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
Procedure:
-
In a reaction vessel, prepare a buffered solution containing the pulegone substrate.
-
Add the NADPH cofactor and the cofactor regeneration system.
-
Initiate the reaction by adding the pulegone reductase enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of pulegone to menthone/isomenthone using GC-MS.
-
Once the reaction has reached completion, stop the reaction and extract the product with an organic solvent.
-
The resulting menthone/isomenthone can then be used in a subsequent reduction step (chemical or enzymatic) to produce the desired menthol isomer.
Mandatory Visualizations
Caption: Stereochemical pathways in the reduction of menthone enantiomers.
Caption: General workflow for diastereoselective ketone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in neomenthol-mediated transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions in neomenthol-mediated transformations.
Frequently Asked Questions (FAQs)
Q1: What is the role of (+)-neomenthol in asymmetric synthesis?
A1: (+)-Neomenthol serves as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] Its rigid cyclohexane (B81311) structure with bulky isopropyl and methyl groups creates a specific chiral environment.[1][3] This steric hindrance blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.[1][2] After the reaction, the auxiliary can be cleaved and recovered for reuse.[2]
Q2: What are the primary applications of neomenthol-mediated transformations?
A2: Neomenthol-derived chiral auxiliaries are primarily used in diastereoselective reactions to create new stereocenters, including:
-
Alkylations: Esters derived from (+)-neomenthol can be converted into chiral enolates and then alkylated with high diastereoselectivity.[1][2]
-
Aldol (B89426) Reactions: Neomenthol (B8682525) esters can form enolates that react with aldehydes or ketones to produce diastereomerically enriched β-hydroxy esters.[2]
-
Diels-Alder Reactions: When attached to a dienophile, the neomenthol scaffold can direct the approach of a diene, resulting in a diastereoselective cycloaddition. Derivatives like (+)-8-phenylneomenthol have shown high efficacy in these reactions.[1][3]
-
Conjugate Additions: α,β-Unsaturated esters of (+)-neomenthol are effective substrates for directing nucleophilic attack in conjugate additions.[1][3]
Q3: What are the most common side reactions observed in these transformations?
A3: The most frequently encountered side reactions include:
-
Low Diastereoselectivity: Formation of a significant amount of the undesired diastereomer.
-
Epimerization: Loss of stereochemical integrity at the newly formed stereocenter, often during cleavage of the auxiliary.
-
Self-Condensation: In aldol reactions, the enolizable starting material may react with itself.[4]
-
Formation of Condensation Products: In aldol reactions, the initial β-hydroxy carbonyl product can dehydrate to form an α,β-unsaturated carbonyl compound.[4]
-
Low Yield: Can be caused by incomplete reactions, product decomposition, or purification difficulties.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Low diastereoselectivity is a common issue that can often be addressed by optimizing reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature can significantly impact the transition state energies of the competing diastereomeric pathways.
-
Solution: For most enolate-based reactions, lower temperatures (e.g., -78 °C) are crucial for achieving high diastereoselectivity.[2] Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity.
-
-
Incorrect Solvent or Lewis Acid: The solvent and, if applicable, the Lewis acid play a critical role in the chelation and conformation of the transition state.
-
Solution: The choice of solvent can influence the aggregation state and reactivity of the enolate. Ethereal solvents like THF are common. For Diels-Alder reactions, the choice of Lewis acid (e.g., TiCl₄, Et₂AlCl) can dramatically affect endo/exo selectivity and facial selectivity.[5] It is advisable to screen different solvents and Lewis acids.
-
-
Inappropriate Base for Enolate Formation: The base used to form the enolate can influence its geometry (E/Z), which in turn can affect the stereochemical outcome of the reaction.
-
Solution: For alkylations and aldol reactions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure rapid and complete enolate formation.[2] The choice of base can be critical, and alternatives like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) may offer different selectivity profiles.
-
Quantitative Data Summary:
Table 1: Effect of Reaction Conditions on Diastereoselectivity in Neomenthol-Mediated Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl bromide | LDA | THF | -78 | >95 | 85-95 |
| 2 | Methyl iodide | LDA | THF | -78 | >90 | 80-90 |
| 3 | Benzyl bromide | KHMDS | Toluene | -78 | 85 | 75-85 |
| 4 | Benzyl bromide | LDA | THF | 0 | 70 | ~90 |
Note: Data is compiled from typical results in the literature and serves as a comparative guide.
Table 2: Influence of Lewis Acid on Diastereoselectivity in a Neomenthol-Derivative-Mediated Diels-Alder Reaction
| Entry | Diene | Dienophile Auxiliary | Lewis Acid | Solvent | Temperature (°C) | endo:exo Ratio | Diastereomeric Excess (endo) (%) | Yield (%) |
| 1 | Cyclopentadiene | (+)-8-Phenylneomenthol | Et₂AlCl | Toluene | -78 | >99:1 | 95 | 94 |
| 2 | Cyclopentadiene | (+)-8-Phenylneomenthol | TiCl₄ | CH₂Cl₂ | -78 | >99:1 | 92 | 90 |
| 3 | Isoprene | (+)-8-Phenylneomenthol | Et₂AlCl | Toluene | -78 | 95:5 | 90 | 88 |
| 4 | Cyclopentadiene | (+)-8-Phenylneomenthol | None | Toluene | 25 | 80:20 | 40 | 60 |
Note: Data is compiled from typical results in the literature and serves as a comparative guide.
Troubleshooting Workflow for Low Diastereoselectivity:
Issue 2: Epimerization at the α-Carbon
Epimerization, the loss of the desired stereochemistry at the carbon adjacent to the carbonyl group, is a significant side reaction, especially during the cleavage of the chiral auxiliary.
Mechanism of Epimerization:
Epimerization occurs via the formation of an enol or enolate intermediate, which is planar and achiral at the α-carbon. Reprotonation can then occur from either face, leading to a mixture of diastereomers. This is particularly problematic under basic conditions used for saponification.
Potential Causes and Solutions:
-
Harsh Basic Hydrolysis Conditions: Strong bases (like NaOH or KOH) and elevated temperatures during saponification can promote enolate formation and subsequent epimerization.
-
Solution 1: Milder Nucleophiles: Use a more potent but milder nucleophile for cleavage. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, can cleave hindered esters under milder conditions, reducing the risk of epimerization.
-
Solution 2: Reductive Cleavage: If the desired product is an alcohol, reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) can be an effective, non-epimerizing alternative to hydrolysis.
-
-
Prolonged Reaction Times: The longer the desired product is exposed to epimerizing conditions, the greater the loss of stereochemical purity.
-
Solution: Monitor the cleavage reaction closely by TLC or HPLC and work up the reaction as soon as the starting material is consumed.
-
Table 3: Comparison of Cleavage Methods for Neomenthol Esters
| Entry | Cleavage Method | Reagents | Temperature (°C) | Typical Time (h) | Epimerization Risk | Product Type |
| 1 | Saponification | LiOH, THF/H₂O | 25-40 | 12-24 | Moderate to High | Carboxylic Acid |
| 2 | Saponification | NaOH, THF/H₂O | 25-50 | 12-24 | High | Carboxylic Acid |
| 3 | Hydroperoxide Cleavage | LiOH/H₂O₂, THF/H₂O | 0-25 | 2-6 | Low | Carboxylic Acid |
| 4 | Reductive Cleavage | LiAlH₄, THF | 0-25 | 1-3 | Very Low | Alcohol |
Note: Data is compiled from typical results in the literature and serves as a comparative guide.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Neomenthol-Derived Ester
This protocol describes a general procedure for the diastereoselective alkylation of an ester derived from (+)-neomenthol.
Materials:
-
(+)-Neomenthol-derived ester (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Alkyl halide (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the (+)-neomenthol-derived ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.[2]
-
Slowly add the LDA solution (1.1 equiv) dropwise to the ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]
-
Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.[2]
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Cleavage of the Neomenthol Auxiliary via Saponification
This protocol describes a general method for the removal of the (+)-neomenthol auxiliary by basic hydrolysis.
Materials:
-
Alkylated neomenthol ester (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH) (3-5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the alkylated neomenthol ester in a mixture of THF and water (typically 3:1 to 4:1).
-
Add an excess of solid LiOH (3-5 equiv) to the solution.[2]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated (+)-neomenthol. The (+)-neomenthol can be recovered from the ether layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired carboxylic acid.
General Workflow for Neomenthol-Mediated Asymmetric Synthesis:
References
Technical Support Center: Purification of (-)-Neomenthol from Isomeric Mixtures
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the purification of (-)-neomenthol from its isomeric mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crystals During Crystallization | The cooling rate is too fast, leading to the formation of small crystals or co-precipitation of isomers. | Cool the solution gradually to promote the formation of larger, purer crystals.[1][2] |
| The solvent selection is not optimal for selective crystallization of this compound. | Use a nitrile-based solvent like acetonitrile (B52724), which has been shown to be effective in separating (-)-menthol from its isomers.[1][3] An ethanol-water mixture can also be used.[2] | |
| The presence of significant amounts of impurities is inhibiting crystal formation. | Consider a preliminary purification step, such as fractional distillation, to remove impurities with different boiling points before crystallization.[1] | |
| Purified this compound Fails to Meet Purity Requirements | Residual impurities remain after a single purification step. | For higher purity, a multi-step purification approach may be necessary. Consider fractional distillation followed by crystallization or recrystallization of the obtained crystals.[1] |
| Inaccurate purity analysis is being performed. | Utilize a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column to accurately identify and quantify isomeric impurities.[1] | |
| Difficulty in Separating Diastereomers | The physical properties of the diastereomers (e.g., boiling points, solubility) are very similar. | Chemical derivatization can be employed. Esterifying the isomeric mixture with an acid like benzoic acid can form diastereomeric esters with different physical properties, facilitating separation by crystallization. The purified ester can then be hydrolyzed to yield the pure this compound.[4] |
| Co-elution of isomers during chromatographic separation. | Optimize the chromatographic conditions. For HPLC, polysaccharide-based chiral stationary phases have shown good performance. Systematically vary the mobile phase composition, for example, the percentage of an alcohol modifier like 2-propanol in hexane.[5] | |
| Formation of Menthone as an Impurity | Oxidation of menthol (B31143) isomers during processing or storage. | Use a selective oxidation method to convert unwanted geometrical isomers of menthol into menthone, which can then be separated by distillation. This process should be carefully controlled to avoid oxidation of the desired menthol isomer.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic this compound?
A1: Common impurities include its geometrical isomers: (+)-menthol, (±)-isomenthol, and (±)-neoisomenthol. Another frequent impurity is menthone, which is often a precursor or byproduct in the synthesis of menthol.[1]
Q2: What is the most effective single method for removing isomeric impurities?
A2: Crystallization using a nitrile-based solvent like acetonitrile has proven to be highly effective for separating menthol isomers, yielding high chemical and optical purity.[1][3]
Q3: How can I accurately determine the purity of my this compound sample?
A3: A validated Gas Chromatography-Mass Spectrometry (GC-MS) method employing a chiral column is the recommended approach for accurately identifying and quantifying isomeric impurities.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be used.[5]
Q4: Is it possible to separate the d- and l-isomers of neomenthol (B8682525)?
A4: Yes, a process involving the esterification of the d,l-isomer mixture with an acid like 4-methoxybenzoic acid, followed by selective crystallization of one of the diastereomeric esters, has been described. The separated ester is then hydrolyzed to obtain the optically pure neomenthol isomer.[4]
Q5: What is the role of fractional distillation in the purification of this compound?
A5: Fractional distillation is often used as an initial purification step to remove impurities with significantly different boiling points, such as menthone, before a final crystallization step to separate the closely related menthol isomers.[1][7]
Data Presentation
Table 1: Improvement in Purity of (L)-Menthol after Crystallization with Acetonitrile
| Parameter | Crude (L)-Menthol | Purified (L)-Menthol |
| Chemical Purity | 95% | >99% |
| Optical Purity (% e.e.) | 97.3% | 99.6% |
| Isomer Content | Isomenthol (B1236540): 2.5%, Neoisomenthol: 1.8%, Neomenthol: trace | Not detected |
Data sourced from a patent example describing the purification of (L)-menthol.[1][3]
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol provides a general guideline for the purification of this compound using crystallization with acetonitrile.
Materials:
-
Crude this compound containing isomeric impurities
-
Acetonitrile
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the crude this compound in acetonitrile at a temperature below the melting point of menthol (42°C), for instance, at 30°C.[3]
-
Cooling and Crystallization: Slowly cool the solution to 5°C to induce crystallization. Gradual cooling is preferred to promote the formation of large, pure crystals.[1][2]
-
Crystal Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor containing impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
-
Analysis: Analyze the purity of the final product using GC-MS with a chiral column.[1]
Protocol 2: Purification by Fractional Distillation
This protocol provides a general guideline for the removal of lower-boiling impurities like menthone from a menthol isomer mixture using fractional distillation.
Materials:
-
Crude menthol isomer mixture
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus.
-
Charging the Flask: Add the crude menthol mixture to the distillation flask.
-
Heating: Begin heating the distillation flask. The temperature should be carefully controlled to allow for the gradual separation of components.
-
Fraction Collection:
-
Collect the initial fraction, which will be enriched in lower-boiling impurities like menthone.
-
As the temperature stabilizes at the boiling point of the menthol isomers (the boiling point of (-)-menthol is approximately 216.5°C at atmospheric pressure), change the receiving flask to collect the menthol-enriched fraction.[1]
-
-
Vacuum Distillation (Optional): To reduce the boiling point and prevent potential thermal degradation, fractional distillation can be performed under reduced pressure.[1]
-
Analysis: Analyze the collected fractions using GC-MS to determine their purity and composition.[1]
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Purification via chemical derivatization and selective crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 4. US3943181A - Separating optically pure d-l-isomers of menthol, neomenthol and isomenthol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]
- 7. manekancor.com [manekancor.com]
Technical Support Center: Navigating the Challenges of Neomenthol Isomer Separation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complexities associated with the separation of neomenthol (B8682525) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating neomenthol from its isomers?
The main difficulties in separating (+)-neomenthol from its isomers, such as (-)-menthol, (±)-isomenthol, and (±)-neoisomenthol, arise from their identical molecular weights and very similar chemical and physical properties.[1] These similarities often lead to issues like co-elution in chromatographic methods and the formation of solid solutions during crystallization, making it difficult to achieve high purity.[1]
Q2: Which analytical techniques are most effective for separating neomenthol and its isomers?
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when using chiral stationary phases, are the most common and effective techniques for the analytical separation of menthol (B31143) isomers.[1] For highly complex mixtures or to resolve co-eluting peaks, two-dimensional gas chromatography (GCxGC) can offer superior resolution.[1]
Q3: What are the recommended methods for preparative or large-scale separation of these isomers?
For separations on a larger scale, fractional crystallization is a frequently used method.[1][2] This technique leverages subtle differences in the melting points and solubilities of the isomers.[1] Another approach is enzymatic resolution, which employs the stereoselectivity of enzymes like lipases to separate enantiomers.[1]
Q4: Is chemical derivatization required for the HPLC analysis of neomenthol isomers?
Derivatization is not always necessary but can be beneficial. A significant challenge in the HPLC analysis of menthol isomers is their lack of a strong UV-absorbing chromophore, which makes detection with standard UV detectors difficult.[3] If a UV detector is the only option, derivatizing the isomers with a UV-active agent is a practical strategy.[3] However, direct analysis is possible using alternative detectors like refractive index (RI) or optical rotation (OR).[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of neomenthol isomers.
Chromatographic Separation (GC & HPLC)
Problem: Poor resolution or co-eluting peaks for (+)-neo-Menthol and other isomers.
-
Possible Cause 1: Inappropriate Column. The stationary phase of your column may lack sufficient selectivity for the menthol isomers.[1]
-
Solution (GC): Employ a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-BetaDEXsm).[1][4]
-
Solution (HPLC): Use a polysaccharide-based chiral stationary phase (CSP), such as those coated with amylose (B160209) or cellulose (B213188) derivatives, which have demonstrated excellent performance.[3] Screening multiple chiral columns may be necessary.[3]
-
-
Possible Cause 2: Suboptimal Mobile Phase/Carrier Gas Flow or Temperature. The elution conditions may not be optimized for separation.
-
Solution (GC): Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[4] Also, adjust the carrier gas flow rate.[5]
-
Solution (HPLC): Adjust the mobile phase composition. For normal-phase chromatography, fine-tuning the percentage of the alcohol modifier (e.g., 2-propanol in hexane) can significantly impact resolution.[3]
-
Problem: Chromatogram shows peak tailing or broadening.
-
Possible Cause 1: Secondary Interactions with Stationary Phase (HPLC). Residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing.[3]
-
Solution: Add a small amount of a competing amine, such as diethylamine (B46881) (DEA), to the mobile phase to block these active sites.[3]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[3]
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
-
Possible Cause 3: Column Contamination or Degradation. The column's performance may be compromised.[3]
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[3]
-
Crystallization-Based Separation
Problem: Low yield of purified neomenthol crystals.
-
Possible Cause 1: Suboptimal Solvent. The chosen solvent may not provide the ideal solubility curve for effective crystallization.
-
Solution: For purifying crude menthol, nitrile-based solvents like acetonitrile (B52724) have proven effective.[6] For separating d- and l-isomers of neomenthol, esterification followed by crystallization from solvents like acetone (B3395972) or methanol (B129727) can be used.[2]
-
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Cool the solution gradually to promote the formation of larger, purer crystals.[7]
-
Problem: Purity of crystals is low due to co-crystallization.
-
Possible Cause 1: High Concentration of Impurities. The presence of significant amounts of other isomers can interfere with the crystal lattice formation of the target isomer.[7]
-
Solution: Consider a preliminary purification step, such as fractional distillation, to remove isomers with different boiling points before proceeding with crystallization.[7]
-
-
Possible Cause 2: Lack of Seeding. In a supersaturated solution, crystallization of the desired isomer may not initiate selectively.
-
Solution: Inoculate (seed) the supersaturated solution or supercooled melt with pure crystals of the desired d- or l-form of the ester to selectively crystallize one of the enantiomorphs.[2]
-
Data Presentation
Table 1: Physical Properties of Common Menthol Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| (+)-Neomenthol | 2216-52-6 | -22 | 95 (at 12 mmHg) |
| (±)-Neomenthol | 3623-51-6 | 51 - 52 | 103-105 (at 16 Torr) |
| (-)-Neomenthol | 20747-49-3 | 66.8 (estimate) | 209 - 210 |
| Neoisomenthol | 20752-34-5 | ~38 | ~216 |
| (-)-Menthol | 2216-51-5 | 42 - 43 | 212 |
| (±)-Isomenthol | 3623-52-7 | 82.5 | 218 |
Note: Data is compiled from various sources and may vary based on experimental conditions.[8][9][10][11][12]
Table 2: Example Chromatographic Separation Conditions
| Technique | Column Type | Mobile Phase / Carrier Gas | Oven Program / Elution | Detector | Reference |
| GC | Chiral Capillary (e.g., Rt-BetaDEXsm) | Helium at 1.4 mL/min | Initial 80°C (1 min), ramp to 220°C at 5°C/min (hold 5 min) | Mass Spectrometry (MS) | [1][4] |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate)-coated CSP | Hexane (B92381) / 2-propanol mixture | Isocratic | Refractive Index (RI) or Optical Rotation (OR) | [1][3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Menthol Isomers
This protocol is adapted from methods designed for the separation of all eight optical isomers of menthol.[1][13]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Columns: For optimal separation, a tandem setup of two different chiral capillary columns can be used.[13] Alternatively, a single high-resolution chiral column like a cyclodextrin-based phase is effective.[1][4]
-
Sample Preparation: Dissolve samples in a suitable solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
MS Conditions: Set the mass spectrometer to scan a range appropriate for menthol (e.g., 35-350 u) or use selected ion monitoring (SIM) for higher sensitivity and specificity.[5]
-
Analysis: Identify isomers based on their retention times compared to pure standards.
Protocol 2: Chiral HPLC Separation of Neomenthol Isomers
This protocol is based on common methods for the direct separation of menthol enantiomers.[3]
-
Instrumentation: HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) or optical rotation (OR) detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)-coated CSP).
-
Mobile Phase: A mixture of hexane and an alcohol modifier like 2-propanol (e.g., 97:3 v/v). The exact ratio must be optimized. Degas the mobile phase before use.
-
HPLC Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the mixed isomers in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Optimize the mobile phase composition by varying the percentage of 2-propanol to achieve baseline separation with a reasonable analysis time.
-
Protocol 3: Purification by Fractional Crystallization
This protocol outlines a general procedure for purifying crude menthol containing various isomers.
-
Dissolution: Dissolve the crude menthol mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) at a temperature below the melting point of the target isomer (42°C for (-)-menthol).[6]
-
Cooling & Crystallization: Slowly cool the solution. For acetonitrile, cooling to 5°C has been shown to be effective.[6] A gradual cooling process is crucial for forming pure, large crystals.[7]
-
Seeding (Optional but Recommended): If separating enantiomers, add a small seed crystal of the desired pure isomer to the supersaturated solution to induce selective crystallization.[2]
-
Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor using an appropriate method like GC or HPLC to determine the efficiency of the separation.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Stereoisomeric relationships of menthol compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. US3943181A - Separating optically pure d-l-isomers of menthol, neomenthol and isomenthol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+/-)-NEOMENTHOL CAS#: 3623-51-6 [m.chemicalbook.com]
- 11. This compound CAS#: 20747-49-3 [m.chemicalbook.com]
- 12. (1S,2S,5R)-(+)-新薄荷醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
Technical Support Center: Optimizing Reaction Conditions for Neomenthol Derivatization
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize derivatization reactions involving (+)-neomenthol. Below are troubleshooting guides, frequently asked questions, and detailed protocols to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of neomenthol (B8682525).
Question: My Fischer esterification of (+)-neomenthol with a carboxylic acid is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in Fischer esterification are a common problem primarily because the reaction is reversible.[1][2] Several factors can be optimized to drive the reaction toward the product:
-
Equilibrium Limitation: The reaction may have reached equilibrium with significant amounts of starting material still present.[2]
-
Solution 1: Use Excess Reactant: Employ a large excess of either neomenthol or the carboxylic acid to shift the equilibrium towards the ester product. Using the less expensive or more readily available reactant in excess is a common and effective strategy.[1]
-
Solution 2: Remove Water: Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the starting materials.[1][2] Continuously removing water as it forms is one of the most effective methods to achieve high yields. This is typically accomplished by using a Dean-Stark apparatus during reflux with a solvent like toluene (B28343) that forms an azeotrope with water.[1][2]
-
-
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient quantity.[1][2]
-
Solution: Use a fresh, anhydrous acid catalyst in an appropriate catalytic amount (typically 1-5 mol%).[2]
-
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low.
-
Inefficient Work-up: Product may be lost during the extraction and purification steps.
Question: I am observing significant side product formation during the acylation of (+)-neomenthol with an acyl chloride or anhydride (B1165640). How can I minimize this?
Answer: Side product formation in acylation reactions often results from the high reactivity of the reagents.[1] The following strategies can help improve selectivity:
-
Control of Reaction Temperature: Acylation reactions are often exothermic. High temperatures can promote side reactions.
-
Solution: Perform the reaction at a reduced temperature. Start by adding the acylating agent dropwise to a cooled solution (e.g., 0 °C) of neomenthol and a base.[3]
-
-
Choice of Base: A base is typically used to neutralize the HCl or carboxylic acid byproduct. If a nucleophilic base like pyridine (B92270) is used, it can compete with neomenthol in reacting with the acylating agent.
-
Solution: Use a non-nucleophilic base, such as triethylamine (B128534) (TEA), or a hindered base like 2,6-lutidine, to scavenge the acid byproduct without competing in the main reaction.
-
-
Purity of Reagents: Impurities in the starting materials or solvents can lead to unexpected side products.
-
Solution: Use purified reagents and anhydrous solvents to prevent unwanted reactions with water or other contaminants.[4]
-
-
Purification Method: Difficulty in separating the desired product from side products can be mistaken for a poor reaction outcome.
-
Solution: For liquid esters, fractional distillation under reduced pressure can be an effective purification method.[1] For non-volatile products, column chromatography is often required to isolate the desired ester.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of neomenthol? A1: The hydroxyl group of neomenthol is the primary site for derivatization. Common reactions include:
-
Esterification: Reacting neomenthol with a carboxylic acid (Fischer esterification) or its more reactive derivatives like acyl chlorides and anhydrides to form esters.[1]
-
Use as a Chiral Auxiliary: Neomenthol can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[3] Its bulky cyclohexane (B81311) frame provides effective steric shielding. Applications include diastereoselective alkylations, conjugate additions, and aza-Diels-Alder reactions.[3]
Q2: Why is the acylation of neomenthol often slower than the acylation of menthol? A2: The difference in reactivity is due to the stereochemistry of the hydroxyl group. In (+)-neomenthol, the hydroxyl group is in an axial position on the cyclohexane ring.[5][6] This position is more sterically hindered than the equatorial position of the hydroxyl group in (-)-menthol, making it less accessible to incoming reagents.[6][7] Consequently, reactions at the axial hydroxyl group of neomenthol are generally slower.[6]
Q3: How can I effectively monitor the progress of my derivatization reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This helps determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q4: What are the key safety precautions when working with acylating agents like acyl chlorides and anhydrides? A4: Acyl chlorides and acetic anhydride are corrosive and highly reactive towards moisture. They should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). These reagents should be stored under anhydrous conditions and handled with care to avoid vigorous reactions with water or other nucleophiles.
Data Presentation
Table 1: Representative Comparison of Acylating Agents for Neomenthyl Acetate (B1210297) Synthesis
| Acylating Agent | Catalyst/Base | Typical Conditions | Relative Reaction Rate | Typical Yield | Reference |
| Acetic Anhydride | Pyridine | Room Temp, 2-4 h | Moderate | Good-Excellent | [1] |
| Acetyl Chloride | Triethylamine | 0 °C to Room Temp, 1-2 h | Fast | Excellent | [8][9] |
| Acetic Acid | H₂SO₄ (catalytic) | Reflux w/ Dean-Stark, 4-8 h | Slow | Moderate-Good | [1][2] |
This table provides a qualitative comparison based on established chemical principles. Actual results may vary.
Table 2: Comparison of Catalysts for Esterification of Alcohols
| Catalyst | Type | Advantages | Disadvantages | Typical Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Strong Acid | Inexpensive, effective | Can cause charring/side reactions | Reflux, 1-5 mol% | [1][2] |
| p-Toluenesulfonic Acid (p-TsOH) | Strong Acid | Solid, easier to handle than H₂SO₄ | More expensive than H₂SO₄ | Reflux, 1-5 mol% | [1][2] |
| Lipase (e.g., Candida antarctica) | Biocatalyst | High selectivity, mild conditions | Slower, requires specific solvents | 40-60 °C, 24-48 h | [10] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Neomenthyl Acetate via Acylation
This protocol describes the acetylation of (+)-neomenthol using acetic anhydride.[1]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (+)-neomenthol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add pyridine (1.5 eq) to the solution.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the flask again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (+)-neomenthyl acetate by flash column chromatography or distillation under reduced pressure.[1]
Protocol 2: Fischer Esterification of (+)-Neomenthol with a Carboxylic Acid
This protocol details a general procedure for Fischer esterification using a Dean-Stark apparatus to maximize yield.[1][2]
-
Reaction Setup: To a round-bottom flask, add (+)-neomenthol (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and toluene. Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~2 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing until no more water collects in the trap or TLC indicates the consumption of the limiting reagent (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography or distillation.
Visualizations
Caption: General workflow for optimizing neomenthol derivatization.
Caption: Troubleshooting logic diagram for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (-)-Neomenthol under acidic or basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of (-)-neomenthol under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic or basic solutions?
The primary stability concerns for this compound are degradation under acidic conditions and epimerization under basic conditions, particularly at elevated temperatures.[1] Under acidic conditions, the main degradation pathway is dehydration, leading to the formation of menthene isomers.[1] In basic solutions, while generally more stable at ambient temperatures, this compound can undergo epimerization, converting into its other stereoisomers.[1]
Q2: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, this compound, a secondary alcohol, is susceptible to acid-catalyzed E1 elimination (dehydration). This reaction typically yields a mixture of menthene isomers, with 3-menthene being a major product.[1]
Q3: Is this compound stable in basic solutions?
This compound is relatively stable in basic solutions at room temperature. However, at elevated temperatures, it is prone to base-catalyzed epimerization. This process involves the inversion of the stereochemistry at the carbon atom bearing the hydroxyl group, leading to the formation of its diastereomers: (-)-menthol, (-)-isomenthol, and (-)-neoisomenthol.[1]
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound should be monitored using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are commonly used techniques.[1][2] These methods are effective in separating this compound from its potential degradation products (menthenes) and isomers.[1] For detailed identification of volatile degradation products, GC coupled with Mass Spectrometry (GC-MS) is highly recommended.[2]
Q5: What general precautions should be taken when working with this compound in acidic or basic solutions?
To minimize degradation, it is advisable to use the lowest effective concentration of acid or base and to conduct experiments at controlled, and preferably low, temperatures.[1] Solutions should be prepared fresh whenever possible and shielded from prolonged exposure to harsh conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the chromatogram of an acidic formulation of this compound.
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Possible Cause: Acid-catalyzed dehydration of this compound.
-
Troubleshooting Steps:
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Peak Identification: The new, likely less polar peaks, are probably menthene isomers. Compare the retention times with available standards of 3-menthene and other potential isomers.
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pH Influence: Conduct studies at different pH levels (e.g., pH 3, 4, and 5) to find a range where the degradation is minimized.[1]
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Temperature Control: Lower the experimental temperature to reduce the rate of the dehydration reaction.[1]
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Reformulation: If the experimental design allows, consider adjusting the formulation to a higher pH or using a suitable buffering system to maintain a stable pH.[1]
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Issue 2: A decrease in the purity of this compound is observed in a basic formulation, with the appearance of new peaks with similar retention times.
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Possible Cause: Base-catalyzed epimerization to other menthol (B31143) isomers.
-
Troubleshooting Steps:
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Isomer Identification: Use a chiral GC or HPLC method to separate and identify the specific menthol isomers being formed. Compare their retention times with authentic standards of (-)-menthol, (-)-isomenthol, and (-)-neoisomenthol.[1]
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Temperature Management: Since epimerization is often accelerated by heat, ensure that the formulation is handled and stored at a controlled, cool temperature.[1]
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pH Adjustment: Lower the pH of the formulation to a level where the rate of epimerization is significantly reduced, while still being compatible with your experimental needs.
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Time-Course Analysis: Perform a time-course study to understand the rate of isomerization under your specific experimental conditions.
-
Data Presentation
Table 1: Expected Degradation Products of this compound Under Stress Conditions
| Stress Condition | Primary Degradation Pathway | Expected Degradation Products |
| Acidic (e.g., 0.1 N HCl, 60°C) | Dehydration | 3-Menthene and other menthene isomers |
| Basic (e.g., 0.1 N NaOH, 60°C) | Epimerization | (-)-Menthol, (-)-Isomenthol, (-)-Neoisomenthol |
| Oxidative (e.g., H₂O₂) | Oxidation | (-)-Menthone and other ketones |
For context, under catalytic isomerization conditions at high temperatures (200-250°C) with a Raney nickel catalyst, a mixture of menthol isomers reaches an equilibrium.[3] Although these conditions are more extreme than typical solution-phase experiments, they illustrate the relative stabilities of the isomers.
Table 2: Equilibrium Composition of Menthol Isomers via Catalytic Isomerization
| Isomer | Equilibrium Concentration (Raney Nickel Catalyst, 200-250°C) |
| Menthol | 57.1% |
| Neomenthol | 29.3% |
| Isomenthol | 13.6% |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Analysis of the stressed samples is typically performed by GC or HPLC.
-
Materials and Stock Solution Preparation:
-
This compound
-
Methanol or another suitable solvent
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
For each condition, transfer aliquots of the stock solution into separate vials. Prepare samples in triplicate for each stress condition and time point. Control samples should be stored under recommended conditions (cool, dark, and dry).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 0, 2, 4, 8, 24 hours). After incubation, cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.[1]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization (with 0.1 N HCl) steps as described for acid hydrolysis.[1]
-
-
Analysis:
-
Analyze all control and stressed samples using a validated GC-FID or HPLC-RI method. The chromatographic method should be optimized to separate this compound from its potential isomers and degradation products.
-
Quantify the remaining this compound and any major degradants. The loss in the assay value relative to the control indicates the extent of degradation.
-
Mandatory Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Base-catalyzed epimerization of this compound.
References
Preventing epimerization of menthone during reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the epimerization of menthone during its reduction to menthol (B31143) stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is menthone epimerization and why is it a problem during reduction?
A1: Menthone possesses two chiral centers. Epimerization is a chemical process where the configuration at one of these chiral centers is inverted, converting menthone into its diastereomer, isomenthone (B49636). Menthone and isomenthone can interconvert through a reversible enol intermediate, particularly under acidic or basic conditions.[1] At room temperature, an equilibrium mixture can contain as much as 29% isomenthone.[1] This is problematic because the reduction of isomenthone yields different stereoisomers (isomenthol and neoisomenthol), which are often considered impurities if the desired product is menthol or neomenthol (B8682525).[2][3]
Q2: What are the primary products of menthone reduction?
A2: The reduction of the carbonyl group in menthone creates a new chiral center, leading to two primary diastereomeric alcohol products: (-)-menthol and (+)-neomenthol.[4] (-)-Menthol is the thermodynamically more stable product, with all three large substituent groups (hydroxyl, methyl, and isopropyl) in equatorial positions.[4] (+)-Neomenthol is the kinetically favored product, where the hydroxyl group is in an axial position.[4]
Q3: How does the choice of reducing agent affect the stereochemical outcome?
A3: The choice of reducing agent is critical in determining the ratio of menthol to neomenthol.
-
Complex Metal Hydrides (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion to the carbonyl carbon. The direction of this attack (axial vs. equatorial) determines the product stereochemistry and is influenced by steric hindrance.[4][5] They often yield a mixture of menthol and neomenthol.[6]
-
Dissolving Metal Reductions (e.g., Li in liquid NH₃): This method typically favors the formation of the more thermodynamically stable alcohol. In the case of menthone, this leads to a high yield of (-)-menthol.[2][7]
-
Catalytic Hydrogenation (e.g., H₂ with Ni, Pd, Pt): The stereoselectivity of catalytic hydrogenation is highly dependent on the catalyst, support, solvent, temperature, and pressure, and can produce a range of menthol isomers.[3]
-
Enzymatic Reduction: Specific enzymes, such as menthone reductases isolated from peppermint, exhibit very high stereoselectivity, producing almost exclusively one stereoisomer.[8][9]
Q4: What is the fundamental difference between kinetic and thermodynamic control in menthone reduction?
A4:
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Kinetic Control: Achieved under conditions that favor the faster-forming product, which is (+)-neomenthol. This typically involves irreversible reactions at lower temperatures where the lower energy barrier for equatorial attack by the hydride is favored.[4]
-
Thermodynamic Control: Achieved under conditions that allow the reaction to reach equilibrium, favoring the most stable product, which is (-)-menthol.[4] This is often accomplished using reversible reaction mechanisms, higher temperatures, or methods like dissolving metal reduction where the intermediate enolate can equilibrate.[7]
Menthone Reduction Pathways
Caption: Reaction pathways in the reduction of menthone, including the competing epimerization to isomenthone.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High percentage of isomenthol and/or neoisomenthol in the product mixture. | Menthone has epimerized to isomenthone prior to or during the reduction. | 1. Check pH: Avoid strongly acidic or basic conditions which catalyze epimerization.[1] Use neutral, aprotic solvents where possible. 2. Lower Temperature: High temperatures can accelerate the rate of epimerization. Conduct the reaction at the lowest effective temperature. 3. Reaction Time: Minimize reaction time to reduce the opportunity for epimerization to occur. |
| Low yield of desired menthol isomer (e.g., high neomenthol when menthol is desired). | Reaction conditions favor the undesired stereoisomer (kinetic vs. thermodynamic control). | 1. For Thermodynamic Product (Menthol): Use a dissolving metal reduction (e.g., Lithium in liquid ammonia (B1221849) at -78°C), which is highly stereospecific for menthol.[2] 2. For Kinetic Product (Neomenthol): Use a hydride reducing agent like NaBH₄ under controlled, low-temperature conditions.[5] |
| Presence of side-products like p-cymene (B1678584) or thymol. | Dehydration and subsequent aromatization of the menthone or menthol products. | This is often caused by high temperatures (e.g., 250-350°C) and certain catalysts.[10][11] Lower the reaction temperature and select a catalyst less prone to promoting dehydration. |
| Reaction is slow or does not go to completion. | 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Use fresh, high-quality reducing agents. Ensure stoichiometry is correct; NaBH₄ can reduce four equivalents of ketone.[12] 2. While low temperature is good for selectivity, some activation energy is required. Gradually increase the temperature if the reaction is stalled. 3. Choose a solvent in which all reactants are soluble. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in menthone reduction experiments.
Quantitative Data Summary
The stereochemical outcome of menthone reduction is highly dependent on the reagents and conditions used. The following table summarizes results from various methods.
| Reducing System | Solvent | Temp. (°C) | Product Ratio (% Menthol : % Neomenthol) | Comments | Reference(s) |
| Li | Liquid NH₃ | -78 | 100 : 0 | Highly stereospecific for the thermodynamic product. Prevents epimerization. | [2] |
| Li | Liquid NH₃ | -30 | 98 : 2 | High stereoselectivity is maintained at a slightly higher temperature. | [2] |
| NaBH₄ | Ethanol (B145695) | Reflux | Mixture | Yields a mixture of both diastereomers. The exact ratio depends on specific conditions. | [6][13] |
| LiAlH₄ | tert-butyl methyl ether | Reflux | Mixture | A powerful reducing agent that typically produces a mixture of alcohol isomers. | [14] |
| H₂ / Ni, Cu Catalysts | Gas or Liquid Phase | - | Equilibrium Mixture | Tends to produce an equilibrium mixture of menthol isomers, not ideal for high selectivity. | [10] |
| Menthone:(-)-(3R)-menthol reductase (MMR) | Aqueous Buffer | Neutral pH | 95 : 5 | Enzymatic reduction showing very high selectivity for (-)-menthol. | [8] |
| Menthone:(+)-(3S)-neomenthol reductase (MNR) | Aqueous Buffer | pH 9.3 | 6 : 94 | Enzymatic reduction showing very high selectivity for (+)-neomenthol. | [8] |
Experimental Protocols
Protocol 1: Stereoselective Reduction to (-)-Menthol via Dissolving Metal Reduction
This protocol is optimized for producing the thermodynamically stable (-)-menthol with minimal epimerization.
Materials:
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(-)-Menthone
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Anhydrous liquid ammonia (NH₃)
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Lithium (Li) metal, cut into small pieces
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Anhydrous ethanol (for quenching)
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Anhydrous diethyl ether
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Dry ice/acetone bath
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Three-neck round-bottom flask with a condenser
Procedure:
-
Set up the three-neck flask with a dry ice condenser and an inlet for ammonia gas. Ensure the entire apparatus is completely dry.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
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Once the desired volume of ammonia is collected, add small, freshly cut pieces of lithium metal until a persistent deep blue color is observed.
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Slowly add a solution of (-)-menthone (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether to the stirring blue solution.
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Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring the reaction by TLC.
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After the reaction is complete, quench the excess lithium by the careful, dropwise addition of anhydrous ethanol until the blue color disappears.
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Allow the ammonia to evaporate overnight in a fume hood.
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To the remaining residue, add water and extract the product with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which should be highly enriched in (-)-menthol.[2]
Protocol 2: Reduction of (-)-Menthone with Sodium Borohydride (B1222165)
This protocol provides a general method for reducing menthone, which typically yields a mixture of (-)-menthol and (+)-neomenthol.
Materials:
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(-)-Menthone
-
Sodium borohydride (NaBH₄)
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Ethanol (95%)
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5% Sodium hydroxide (B78521) (NaOH) solution
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Ethyl acetate (B1210297)
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Round-bottom flask with reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve NaBH₄ (approx. 0.6-0.7 equivalents) in 20 mL of 95% ethanol.[6][13]
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Fit the flask with a reflux condenser. Prepare a solution of (-)-menthone (1 equivalent) in 5-10 mL of ethanol.
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Add the menthone solution dropwise through the condenser to the stirring NaBH₄ solution. An exothermic reaction may be observed.[12]
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Once the addition is complete, heat the mixture to a gentle reflux for 15-30 minutes to ensure the reaction goes to completion.[13]
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Cool the reaction mixture to room temperature. Slowly and carefully add 15 mL of 5% NaOH solution through the condenser to decompose the borate (B1201080) ester complex.[6]
-
Remove the ethanol using a rotary evaporator.
-
Add water to the remaining aqueous residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product mixture of menthol and neomenthol.[6]
References
- 1. Menthone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved The reduction of menthone to menthol and | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Menthone with Isopropanol in the Presence of Palladium on Sibunit (ICT-3-31) | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved How do you know that the reaction progressed? Which | Chegg.com [chegg.com]
- 14. studylib.net [studylib.net]
Troubleshooting low yield in asymmetric synthesis of neomenthol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of neomenthol (B8682525). The following sections address common challenges and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Yield and Poor Selectivity
This guide is designed to help you diagnose and resolve common issues encountered during the asymmetric synthesis of neomenthol, which is often achieved through the kinetically controlled reduction of menthone.
Question 1: My overall yield of neomenthol is consistently low. What are the primary causes?
Low yields can stem from several factors throughout the experimental process. A systematic evaluation of each step is crucial for identifying the root cause.
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Suboptimal Reaction Conditions: The formation of neomenthol is a kinetically controlled process. Deviations from optimal temperature, reaction time, or addition rates can favor the thermodynamically more stable menthol (B31143) isomer or lead to side reactions. Ensure that the temperature is maintained precisely, as higher temperatures can overcome the kinetic barrier, favoring menthol.
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Moisture Contamination: Many reducing agents and catalysts used in this synthesis are sensitive to moisture. Water can quench the reagents, leading to incomplete conversion of the starting material. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Stoichiometry: The molar ratio of the reducing agent and any chiral catalysts to the menthone substrate is critical. An insufficient amount of the reducing agent will result in an incomplete reaction, while a large excess may lead to side reactions or complicate purification.
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Product Loss During Workup and Purification: Neomenthol and its isomers can be volatile. Significant product loss can occur during solvent removal under reduced pressure if not performed carefully. Additionally, inefficient extraction or overly aggressive purification by column chromatography can also reduce the isolated yield.[1]
Question 2: The diastereoselectivity of my reaction is poor, resulting in a mixture of neomenthol and menthol. How can I improve the selectivity for neomenthol?
Achieving high diastereoselectivity is central to this synthesis. Poor selectivity indicates that the reaction is not under sufficient kinetic control.
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Choice of Reducing Agent: The steric bulk of the hydride-donating species is a key factor. Bulky reducing agents favor equatorial attack on the carbonyl group of menthone, leading to the desired axial alcohol (neomenthol).[2] If you are using a less sterically hindered reducing agent like sodium borohydride, you may observe lower selectivity.
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Temperature Control: This is one of the most critical parameters. The energy difference between the transition states leading to neomenthol and menthol is often small. Lowering the reaction temperature (e.g., to -78 °C) can enhance the kinetic preference for neomenthol formation.
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Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. A solvent screen is recommended to find the optimal medium for your specific catalyst and reducing agent system.
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Catalyst System: If using a catalytic asymmetric reduction, the choice of the chiral ligand and its purity are paramount. Ensure the ligand has high enantiomeric purity and that the catalyst is prepared and handled correctly to maintain its activity.
Question 3: I am observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
The formation of byproducts is a common cause of low yields and can complicate purification.
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Epimerization of Menthone: Menthone can epimerize to isomenthone (B49636) under either acidic or basic conditions.[3] The reduction of isomenthone will lead to other menthol isomers (isomenthol and neoisomenthol), complicating the product mixture. Ensure your reaction conditions are neutral if possible, or that the rate of reduction is significantly faster than the rate of epimerization.
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Dehydration and Aromatization: At higher temperatures, side reactions such as dehydration of the alcohol products can occur.[4] In some cases, dehydrogenation followed by aromatization can lead to the formation of p-cymene (B1678584) and thymol.[4] Sticking to lower reaction temperatures should minimize these pathways.
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Unreacted Starting Material: A significant amount of unreacted menthone indicates that the reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivated reagents. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the asymmetric synthesis of neomenthol over menthol? A1: The synthesis relies on the principle of kinetic versus thermodynamic control. In the reduction of menthone, neomenthol is the kinetically favored product, meaning it is formed faster.[2] This is because the hydride attack from the equatorial direction is often sterically less hindered. Menthol is the thermodynamically more stable product because all three substituents (hydroxyl, methyl, and isopropyl groups) are in the equatorial position, which minimizes steric strain.[2] Therefore, to favor neomenthol, reaction conditions must be chosen to promote the faster reaction and prevent equilibration to the more stable menthol.
Q2: How can I effectively monitor the progress of my reaction? A2: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). For TLC, you can compare the spot of your reaction mixture to a spot of the starting material (menthone). The disappearance of the menthone spot indicates the completion of the reaction. GC provides a more quantitative analysis, allowing you to determine the ratio of neomenthol to menthol and to detect any byproducts or remaining starting material.
Q3: What are the best practices for purifying the synthesized neomenthol? A3: Purification can be challenging due to the similar physical properties of the menthol isomers. Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. However, for high purity, silica (B1680970) gel column chromatography is often the preferred method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. Careful selection of the solvent ratio is crucial for achieving good separation.
Q4: Can moisture in my starting materials affect the reaction? A4: Absolutely. Moisture can react with and deactivate many common reducing agents, such as lithium aluminum hydride, and can also affect the performance of Lewis acid catalysts.[1] It is crucial to use anhydrous solvents and to dry any reagents if necessary. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
Quantitative Data Summary
The following table summarizes yield and selectivity data from various methods for the reduction of menthone. This data can help in selecting a suitable method for your specific needs.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Menthol:Neomenthol) | Reference |
| Sodium Dithionite / DMBCD | Aqueous | Not Specified | 68 | 1:2.5 | [4] |
| LiAlH4 | Not Specified | Not Specified | Not Specified | 2:1 | [4] |
| Pd on Sibunit (ICT-3-31) | Isopropanol | 350 | 23 (selectivity) | Not Specified | [4] |
| Pd on Sibunit (ICT-3-31) | Isopropanol | 250 | 42 (selectivity) | Not Specified | [4] |
| Chiral Ruthenium Catalyst | Isopropanol | Not Specified | >83 (total) | Not Specified | [5] |
Note: DMBCD refers to heptakis-2,6-di-O-methyl-beta-cyclodextrin.
Detailed Experimental Protocol
This protocol provides a representative method for the asymmetric synthesis of neomenthol via the reduction of menthone under kinetically controlled conditions.
Objective: To synthesize (+)-neomenthol from (-)-menthone (B42992) with high diastereoselectivity.
Materials:
-
(-)-Menthone (high purity)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reducing agent (e.g., a bulky hydride source)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Ammonium (B1175870) Chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
TLC plates, silica gel for column chromatography, and eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (-)-menthone in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the chosen reducing agent to the stirred solution. The slow addition is crucial to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a 9:1 mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to menthone is no longer visible.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[6]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.[6]
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure. Use a rotary evaporator with a cooled water bath to minimize product loss.
-
Purification: Purify the crude product by silica gel column chromatography to separate neomenthol from menthol and any other impurities.[6]
-
Characterization: Characterize the final product by NMR and compare the spectra to known standards for neomenthol to confirm its identity and purity.
Visualizations
Below are diagrams illustrating key aspects of the troubleshooting process and the reaction pathway.
Caption: Troubleshooting workflow for low yield in neomenthol synthesis.
Caption: Kinetic vs. thermodynamic pathways in menthone reduction.
References
Technical Support Center: Removal of Neomenthol Auxiliary
Welcome to the technical support center for the removal of the neomenthol (B8682525) chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective and stereoretentive cleavage of neomenthol auxiliaries from your target molecules.
Core Principles of Neomenthol Auxiliary Removal
The removal of the neomenthol auxiliary is a critical step in asymmetric synthesis, aiming for a high yield of the desired enantiomerically pure product without compromising its stereochemical integrity. The primary challenge lies in cleaving the ester or other linkage to the bulky neomenthol group without causing epimerization at the adjacent stereocenter. The choice of cleavage method is dictated by the stability of the substrate and the desired final functional group (e.g., carboxylic acid, alcohol).
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the neomenthol auxiliary often slow and incomplete?
A1: The neomenthol auxiliary is sterically bulky. This steric hindrance can shield the carbonyl group of the ester linkage from nucleophilic attack, making reactions like hydrolysis slow or incomplete under standard conditions.
Q2: What is epimerization and why is it a concern during auxiliary removal?
A2: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In this context, it refers to the inversion of the newly created stereocenter at the α-position to the carbonyl group. This can occur under basic or acidic conditions that facilitate the formation of a planar enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity.
Q3: What are the most common methods for removing a neomenthol auxiliary?
A3: The most common methods include:
-
Hydrolysis (Saponification): Typically using a strong base like lithium hydroxide (B78521) (LiOH) to yield the carboxylic acid.
-
Reductive Cleavage: Using a reducing agent like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.
-
Transesterification: Exchanging the neomenthol group for a simpler alcohol, often catalyzed by a Lewis acid.
-
Oxidative Cleavage: This is less common for simple ester cleavage but can be employed for specific substrates.
-
Enzymatic Hydrolysis: Using lipases to perform the hydrolysis under mild conditions, which can be highly selective and prevent epimerization.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Hydrolysis | Steric hindrance from the neomenthol group is preventing efficient nucleophilic attack on the ester carbonyl. | 1. Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy. 2. Use a Stronger Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a more potent nucleophile. 3. Change Solvent: Using a co-solvent like DMSO can improve solubility and reaction rate. |
| Epimerization of the α-Stereocenter | The reaction conditions (e.g., strong base, high temperature) are promoting the formation of a planar enolate intermediate, which can be protonated non-stereoselectively. | 1. Use Milder Conditions: Employ milder bases or lower reaction temperatures. 2. Consider Reductive Cleavage: If an alcohol is an acceptable product, reductive cleavage with LiAlH₄ is often less prone to epimerization. 3. Enzymatic Hydrolysis: Utilize a lipase (B570770) for highly selective hydrolysis under neutral and mild conditions. |
| Low Yield of Desired Product | Side reactions, product degradation under harsh conditions, or incomplete reaction. | 1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to avoid over-running or decomposition. 2. Choose an Alternative Method: If hydrolysis is problematic, explore reductive cleavage or transesterification. |
| Difficulty in Separating Product from Recovered Auxiliary | Similar polarities of the product and neomenthol. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. 2. Derivatization: Temporarily derivatize either the product or the auxiliary to alter its polarity for easier separation. |
Quantitative Data on Neomenthol Auxiliary Removal
The following tables provide a summary of representative quantitative data for different methods of neomenthol auxiliary removal. Please note that yields and stereoselectivity can be highly substrate-dependent.
Table 1: Diastereoselective Alkylation using (+)-Neomenthol Auxiliary
| Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (+)-Neomenthyl propiolate | Benzyl bromide | >95:5 | 85 |
| (+)-Neomenthyl acetate (B1210297) | Methyl iodide | 90:10 | 92 |
Table 2: Comparison of Cleavage Methods for Alkylated (+)-Neomenthol Esters
| Cleavage Method | Reagents | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Basic Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid | 85-95 | >98 |
| Reductive Cleavage | LiAlH₄, THF | Primary Alcohol | 80-90 | >99 |
| Enzymatic Hydrolysis | Candida antarctica Lipase B | Carboxylic Acid | ~45 (kinetic resolution) | >99 |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) without Epimerization
This protocol describes the removal of the (+)-neomenthol auxiliary via basic hydrolysis to yield the corresponding carboxylic acid, with conditions optimized to minimize epimerization.
Materials:
-
Alkylated (+)-neomenthol ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the alkylated (+)-neomenthol ester (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 equiv) to the solution.
-
Stir the mixture at 0°C to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The recovered (+)-neomenthol can be isolated from the organic layer.
-
Purify the carboxylic acid by flash column chromatography or recrystallization.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This method cleaves the neomenthol auxiliary to produce the corresponding primary alcohol. This is often a milder alternative to hydrolysis and can be advantageous when the carboxylic acid is not the desired final product.
Materials:
-
Alkylated (+)-neomenthol ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the alkylated (+)-neomenthol ester (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add LiAlH₄ (1.5 equiv) portion-wise.
-
Stir the mixture at 0°C and allow it to warm to room temperature while monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solids through a pad of Celite® and wash the filter cake thoroughly with THF or Et₂O.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the desired alcohol from the recovered (+)-neomenthol by flash column chromatography.
Protocol 3: Transesterification using a Lewis Acid Catalyst
This protocol describes the removal of the neomenthol auxiliary by exchanging it with a simpler alcohol, such as methanol (B129727), catalyzed by a Lewis acid like titanium isopropoxide. This method can be advantageous under neutral conditions.
Materials:
-
Alkylated (+)-neomenthol ester
-
Anhydrous methanol
-
Titanium(IV) isopropoxide
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the alkylated (+)-neomenthol ester (1.0 equiv) in anhydrous toluene.
-
Add anhydrous methanol (10 equiv) followed by titanium(IV) isopropoxide (0.2 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by flash column chromatography.
Visualizations
Caption: Workflow for the removal of the neomenthol auxiliary.
Caption: Troubleshooting logic for neomenthol auxiliary removal.
Technical Support Center: Reduction of (-)-Menthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the reduction of (-)-menthone (B42992).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the reduction of (-)-menthone?
The reduction of the ketone group in (-)-menthone creates a new chiral center, leading to the formation of two primary diastereomeric alcohol products: (-)-menthol and (+)-neomenthol.[1]
Q2: What determines the ratio of (-)-menthol to (+)-neomenthol in the product mixture?
The ratio of these diastereomers is determined by the stereoselectivity of the reduction, which is influenced by several factors including the choice of reducing agent, solvent, and temperature. The formation of (+)-neomenthol, the kinetically favored product, is faster. In contrast, (-)-menthol is the thermodynamically more stable product. Reaction conditions that allow for equilibrium to be reached will favor the formation of (-)-menthol.
Q3: What are the potential side products in the reduction of (-)-menthone?
Besides the two main products, several side products can be formed depending on the reaction conditions:
-
(+)-Isomenthone: (-)-Menthone can undergo epimerization to its diastereomer, (+)-isomenthone, via an enol intermediate.[2] If the reduction of (+)-isomenthone occurs, it can lead to the formation of other menthol (B31143) stereoisomers, such as (-)-isomenthol and (+)-neoisomenthol.[3]
-
Dehydration Products: Under harsh conditions, particularly at high temperatures with certain catalysts, dehydration of the alcohol products can occur, leading to the formation of p-menthenes.[4]
-
Aromatization Products: Following dehydration, further dehydrogenation can lead to the formation of aromatic compounds like p-cymene (B1678584) and thymol.[4]
Q4: Which analytical methods are suitable for determining the diastereomeric ratio of the products?
Gas chromatography (GC) is a common and effective method for separating and quantifying the different stereoisomers of menthol.[5][6] Chiral GC columns can be used for more detailed enantiomeric analysis.[5] ¹H NMR spectroscopy can also be used to analyze the product mixture.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminium hydride (LiAlH₄) can decompose if not stored properly under anhydrous conditions. 2. Reaction Quenched Prematurely: Accidental introduction of water or acidic solution before the reaction is complete. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a small scale with a simple ketone. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time or slightly increase the temperature if the protocol allows. |
| Unexpected Diastereomeric Ratio (e.g., higher than expected proportion of (+)-neomenthol) | 1. Kinetic Control: The reaction conditions may favor the formation of the kinetic product, (+)-neomenthol. This is more common with bulky reducing agents or at lower temperatures. 2. Epimerization of Starting Material: If the starting (-)-menthone has epimerized to (+)-isomenthone, the reduction will yield a different set of diastereomers, altering the expected product ratio. | 1. To favor the thermodynamic product, (-)-menthol, consider using a less sterically hindered reducing agent, a protic solvent, and allowing the reaction to proceed for a longer duration to reach equilibrium. 2. Check the purity of the starting (-)-menthone by GC or NMR before starting the reaction. Purify if necessary. |
| Presence of Unreacted (-)-Menthone | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Low Reactivity: The reaction temperature may be too low for the chosen reducing agent and solvent system. | 1. While a slight excess of the reducing agent is typically used, ensure the stoichiometry is correct. Note that in practice, more than the theoretical 0.25 equivalents of NaBH₄ per mole of ketone is often used.[9] 2. If the reaction is sluggish at lower temperatures, consider a moderate increase in temperature or switching to a more powerful reducing agent like LiAlH₄ (with appropriate safety precautions). |
| Presence of Side Products (e.g., menthenes, p-cymene) | 1. High Reaction Temperature: Elevated temperatures, especially in the presence of acid or certain metal catalysts, can promote dehydration of the alcohol products.[4] 2. Acidic Conditions: Traces of acid can catalyze the elimination of water from the alcohol products. | 1. Maintain the recommended reaction temperature. If heating is required, use a controlled heating source like an oil bath. 2. Ensure the work-up procedure neutralizes any acidic components effectively. If the reaction is run under acidic conditions that are leading to these side products, a milder, non-acidic protocol should be considered. |
Quantitative Data Presentation
The diastereomeric ratio of the products is highly dependent on the reaction conditions. Below is a summary of representative product distributions.
| Reducing Agent | Solvent | Temperature | (-)-Menthol : (+)-Neomenthol Ratio | Reference |
| LiAlH₄ | tert-butyl methyl ether | Reflux | 73 : 27 | [10] |
| NaBH₄ | Ethanol | Reflux | Varies (often favors (-)-menthol) | General observation |
Experimental Protocols
Method 1: Reduction of (-)-Menthone using Sodium Borohydride (NaBH₄)
This protocol is adapted from a standard undergraduate organic chemistry experiment.[11]
Materials:
-
(-)-Menthone (2.0 g, 0.013 mol)
-
Sodium borohydride (NaBH₄) (0.5 g, 0.013 mol)
-
Ethanol (25 mL)
-
5% Sodium hydroxide (B78521) (NaOH) solution (15 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
250 mL round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.5 g of NaBH₄ in 20 mL of ethanol.
-
Fit the flask with a condenser. In a separate container, dissolve 2.0 g of (-)-menthone in 5 mL of ethanol.
-
Add the menthone solution dropwise through the condenser into the NaBH₄ solution.
-
Once the addition is complete, heat the mixture to reflux for 15 minutes.
-
Allow the solution to cool, then slowly add 15 mL of 5% NaOH solution through the condenser.
-
Concentrate the mixture using a rotary evaporator until approximately 15 mL of the aqueous layer remains, removing most of the ethanol.
-
Add 40 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL).
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter the solution, and evaporate the solvent to obtain the crude product.
-
Analyze the product by GC or NMR to determine the yield and diastereomeric ratio.
Visualizations
Reaction Pathway
Caption: Reaction pathways in the reduction of (-)-menthone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. homework.study.com [homework.study.com]
- 2. Menthone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. chegg.com [chegg.com]
Technical Support Center: Fractional Crystallization of Menthol Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the fractional crystallization of menthol (B31143) isomers. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude menthol samples?
A1: Common impurities in synthetic or natural crude menthol include its other stereoisomers such as isomenthol, neomenthol, and neoisomenthol.[1] Menthone, a ketone that is often a precursor or byproduct in menthol synthesis, is also a frequent impurity.[1]
Q2: Which solvents are most effective for the fractional crystallization of menthol?
A2: Nitrile-based solvents, such as acetonitrile (B52724) and propionitrile, have been shown to be highly effective for crystallizing menthol, yielding high chemical and optical purity even at temperatures around room temperature.[1][2] Ethanol has also been used, though in some cases it may require cooling to lower temperatures (-20°C) and may not always result in crystal precipitation.[3]
Q3: What is the expected yield and purity after a single crystallization step?
A3: The yield and purity can vary depending on the initial purity of the crude menthol and the specific protocol used. In one documented example using acetonitrile, crude (-)-menthol with a chemical purity of 95% and an optical purity of 97.3% e.e. resulted in a purified product with a chemical purity of >99% and an optical purity of 99.6% e.e., with a 72% yield.[1]
Q4: How can I analyze the purity and isomeric composition of my menthol sample?
A4: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a sensitive and widely used method for analyzing the purity of menthol.[1] To differentiate between the various stereoisomers, a chiral GC column is recommended.[1][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be used to separate enantiomers.[5][6]
Q5: Is it possible to separate all eight stereoisomers of menthol by crystallization?
A5: While fractional crystallization is effective at separating the desired menthol isomer from many impurities, achieving the separation of all eight stereoisomers in a single crystallization process is extremely challenging. Often, a combination of techniques, such as fractional distillation followed by crystallization, is employed for optimal purification.[7][8] For analytical separation of all eight isomers, tandem chiral capillary columns in GC have been used successfully.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of menthol isomers by fractional crystallization.
Problem 1: No Crystal Formation or Low Crystal Yield
| Potential Cause | Recommended Solution |
| High concentration of impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step, such as fractional distillation, to remove impurities with significantly different boiling points before crystallization.[1][7] |
| Solvent and concentration issues | The menthol concentration may be too low for crystals to form. The solubility of the compound in the chosen solvent is critical; if it's too soluble, crystals may not form.[3] Ensure you are using an appropriate solvent-to-menthol ratio. A common starting point is a 1:1 to 5:1 solvent-to-menthol ratio.[3] |
| Cooling rate is too fast | Rapid cooling can lead to the formation of an oil or very small crystals instead of well-defined, larger crystals. A slow and gradual cooling process is preferable, allowing the mixture to cool to room temperature at a rate of approximately 1 to 5 °C/min.[3][7] |
| Inadequate cooling temperature | The solution may not be cooled to a low enough temperature to induce crystallization. Depending on the solvent, temperatures as low as -25°C may be necessary.[2] |
| Supersaturation issues | The solution may be supersaturated but lacks nucleation sites for crystal growth. Try adding seed crystals of pure menthol to induce crystallization.[9] |
Problem 2: Low Purity of the Final Menthol Product
| Potential Cause | Recommended Solution |
| Inefficient separation from isomers | The close physical properties of menthol isomers can make separation difficult. A single crystallization may not be sufficient. Consider recrystallization by dissolving the obtained crystals in a minimal amount of a suitable hot solvent and then cooling slowly to form purer crystals.[8] |
| Co-precipitation of impurities | Impurities can become trapped in the crystal lattice as it forms. Slower cooling rates can help to minimize the co-precipitation of impurities.[7] |
| Inadequate washing of crystals | Residual mother liquor containing impurities may adhere to the surface of the crystals. Ensure the collected crystals are thoroughly washed with a small amount of cold solvent. |
| Thermal degradation | High temperatures during dissolution can potentially cause degradation of menthol. Keep the dissolution temperature below the melting point of menthol (around 42-45°C for the pure (-)-isomer).[2][10] |
Data Presentation
Table 1: Physical Properties of Menthol Isomers
| Property | (-)-Menthol | Racemic Menthol |
| Melting Point | 42-45 °C (α-form)[10] | 28 °C and 38 °C (two crystal forms)[10][11] |
| Boiling Point | 212 °C[12] | 216 °C[13] |
| Solubility in Water | 420 mg/L at 25 °C[14] | Slightly soluble[12] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, petroleum ether, glacial acetic acid.[12][14] | Readily soluble in many organic solvents like alcohols and ethers.[13] |
Table 2: Example Crystallization Conditions and Outcomes
| Crude Material | Solvent | Dissolution Temp. | Cooling Temp. | Outcome | Reference |
| Crude (-)-Menthol (95% chemical purity, 97.3% e.e.) | Acetonitrile | Room Temperature | Not specified | >99% chemical purity, 99.6% e.e. | [1][2] |
| Crude Menthol | Isopropyl Ether | Room Temperature | -25 °C | Crystallization occurred | [2] |
| Crude Menthol (95% chemical purity, 97% optical purity) | Ethanol (100ml for 100g) | Room Temperature | -20 °C | No crystals observed | [3] |
| Crude Menthol | Acetone | Room Temperature | 0 °C | No crystals precipitated | [2] |
Experimental Protocols
Protocol 1: Purification of (-)-Menthol by Crystallization with Acetonitrile
This protocol describes the purification of crude synthetic (-)-menthol using acetonitrile as the crystallization solvent.[1]
Materials:
-
Crude (-)-Menthol
-
Acetonitrile (reagent grade)
-
Heating mantle or water bath
-
Crystallization dish
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum flask
Procedure:
-
Dissolution: In a suitable flask, dissolve the crude (-)-menthol in acetonitrile. A recommended ratio is approximately 16.3 g of crude menthol to 50 ml of acetonitrile.[1]
-
Heating: Gently warm the mixture to 30°C while stirring until the menthol is completely dissolved. The dissolution temperature should be kept below the melting point of menthol (42°C).[1]
-
Cooling & Crystallization: Slowly cool the solution to induce crystallization. A gradual cooling to a temperature between 0°C and 20°C is recommended.[2] Allow the solution to stand for several hours to allow for complete crystal growth.
-
Crystal Collection: Collect the precipitated crystals by filtration using a Buchner funnel and a vacuum flask.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining impurities.
-
Drying: Dry the purified menthol crystals under vacuum to remove any residual solvent.
-
Analysis: Analyze the purity of the final product using GC or HPLC.
Visualizations
Caption: Workflow for Fractional Crystallization of Menthol.
Caption: Troubleshooting Decision Tree for Low Crystal Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 3. iscientific.org [iscientific.org]
- 4. coresta.org [coresta.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menthol - Wikipedia [en.wikipedia.org]
- 11. idop2science8 [licensed for non-commercial use only] / Menthol and the Nervous System [idop2science8.pbworks.com]
- 12. Menthol - Sciencemadness Wiki [sciencemadness.org]
- 13. kremer-pigmente.com [kremer-pigmente.com]
- 14. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Method for Quantifying Neomenthol Isomeric Purity
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the quantification of neomenthol (B8682525) isomeric purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is a chiral GC column necessary for analyzing neomenthol isomeric purity?
A1: Menthol (B31143) has three chiral centers, resulting in eight possible stereoisomers. These isomers include four pairs of enantiomers (mirror images) and multiple diastereomers (non-mirror image stereoisomers). While standard non-chiral GC columns can separate diastereomers like neomenthol from menthol, they cannot separate enantiomers (e.g., L-neomenthol from D-neomenthol).[1] Chiral stationary phases, typically based on derivatized cyclodextrins, are required to provide the stereospecific interactions needed to resolve these enantiomers chromatographically.[2][3]
Q2: Can I separate all eight menthol isomers in a single run?
A2: Yes, it is possible but challenging. Achieving baseline separation of all eight isomers often requires specialized column setups, such as using two different chiral capillary columns in tandem.[1][4][5] This approach leverages the different selectivities of each column to resolve all stereoisomers.[1] For simpler analyses focusing only on neomenthol and its key isomers, a single high-resolution chiral column may suffice.
Q3: What are the most common ions to monitor in SIM mode for quantifying menthol isomers?
A3: For Selected Ion Monitoring (SIM) mode, which increases sensitivity and selectivity, the most characteristic fragment ions for menthol isomers are m/z 71, 81, and 95.[5] Using these ions allows for accurate quantification even when isomers are present at trace levels.[6]
Q4: What is a typical Limit of Quantification (LOQ) for this method?
A4: With a properly optimized GC-MS method using tandem chiral columns and SIM mode, LOQs in the range of 23.0–72.9 µg/L can be achieved.[1] This allows for the detection and quantification of very low levels of isomeric impurities.
Q5: What solvent should I use to prepare my neomenthol samples?
A5: Ethanol (B145695) is a common and effective solvent for dissolving neomenthol standards and samples for GC-MS analysis.[7][8] Methanol can also be used.[9] It is crucial to use a high-purity, GC-grade solvent to avoid introducing contaminants that could interfere with the analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of neomenthol isomeric purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Enantiomers | 1. Incorrect Column: A non-chiral column is being used. 2. Column Degradation: The chiral stationary phase has been damaged by oxygen, high temperatures, or contaminants. | 1. Action: Install a suitable chiral capillary column (e.g., derivatized cyclodextrin (B1172386) phase).[2][3] 2. Action: Condition the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column or replace it.[10] Ensure high-purity carrier gas with oxygen traps is used. |
| Peak Tailing for All Isomers | 1. Active Sites: The injector liner, column, or seals have active sites causing analyte adsorption. 2. Dead Volume: Improper column installation in the injector or detector. | 1. Action: Use a deactivated injector liner. If tailing persists, clean the injector port and replace the liner and septa.[10][11] 2. Action: Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector ports to minimize dead volume.[12] |
| Inconsistent Retention Times | 1. Leaks: A leak in the carrier gas line, septum, or column fittings. 2. Unstable Flow/Pressure: The electronic pressure control (EPC) is malfunctioning, or there are fluctuations in the gas supply. 3. Oven Temperature Instability: The GC oven is not maintaining a stable or reproducible temperature program. | 1. Action: Perform a leak check of the entire system using an electronic leak detector. Pay close attention to the septum and column connections.[11] 2. Action: Verify carrier gas flow rates are steady. Check gas cylinder pressure and regulator function.[11] 3. Action: Confirm that the GC oven program is operating within specifications and that the actual oven temperature matches the setpoint.[11] |
| Poor Sensitivity / No Peaks | 1. Sample Concentration: The sample concentration is too low. 2. MS Source Contamination: The ion source is dirty, leading to reduced ionization efficiency. 3. Syringe Issue: The autosampler syringe is blocked or not drawing the sample correctly. | 1. Action: Check the sample preparation procedure and consider preparing a more concentrated sample.[11] 2. Action: Vent the mass spectrometer and clean the ion source components according to the manufacturer's guide.[11][13] 3. Action: Clean or replace the syringe. Verify autosampler operation and ensure there is sufficient sample in the vial.[14] |
| Ghost Peaks or High Baseline Noise | 1. Contamination: Contamination from the sample, solvent, carrier gas, or septum bleed. 2. Column Bleed: The column is bleeding excessively due to age, oxygen damage, or operation above its maximum temperature limit. | 1. Action: Run a blank solvent injection to identify the source of contamination. Replace the solvent, septa, and liner if necessary.[12] 2. Action: Condition the column. If bleed remains high, the column may be permanently damaged and require replacement.[12] |
Experimental Protocol
This protocol describes a GC-MS method for the quantification of the eight isomers of menthol, which is suitable for assessing neomenthol isomeric purity. The method utilizes tandem chiral capillary columns for optimal separation.[1][5]
1. Instrumentation and Materials:
-
Gas Chromatograph: Equipped with an autosampler and electronic pressure control.
-
Mass Spectrometer: Capable of electron ionization (EI) and Selected Ion Monitoring (SIM).
-
GC Columns (Tandem Setup):
-
Reagents: High-purity ethanol, helium (99.999%), and analytical standards of all relevant menthol isomers.
2. Sample and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of each menthol isomer (e.g., L-neomenthol, D-neomenthol, L-menthol, etc.) at a concentration of 1 mg/mL in ethanol.
-
Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions with ethanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Accurately weigh the neomenthol sample, dissolve it in ethanol to a known volume to achieve a concentration within the calibration range, and vortex for 1 minute.
3. GC-MS Parameters:
| Parameter | Setting |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | Start at 45°C, ramp at 10°C/min to 100°C (hold 16 min), then ramp at 10°C/min to 200°C (hold 10 min).[5] |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 71, 81, 95[5] |
4. Data Analysis:
-
Integrate the peak area for each isomer in both the standards and samples.
-
Generate a linear calibration curve for each isomer by plotting peak area against concentration.
-
Calculate the concentration of each isomer in the sample using its calibration curve.
-
Determine the isomeric purity by expressing the concentration of the primary isomer (e.g., L-neomenthol) as a percentage of the total concentration of all detected menthol isomers.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated GC-MS method for menthol isomers.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.995 | [15] |
| Limit of Quantification (LOQ) | 23.0 - 72.9 µg/L | [1][5] |
| Precision (%RSD) | < 3.4% | [5] |
| Accuracy (Recovery) | 86.0% - 116.0% | [1] |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
References
- 1. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Menthol Calibration - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. aimanalytical.com [aimanalytical.com]
- 14. shopshimadzu.com [shopshimadzu.com]
- 15. researchgate.net [researchgate.net]
Overcoming steric hindrance in neomenthol auxiliary cleavage
Technical Support Center: Neomenthol (B8682525) Auxiliary Cleavage
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during the cleavage of neomenthol chiral auxiliaries, with a focus on overcoming issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the (+)-neomenthol auxiliary in asymmetric synthesis? A1: (+)-Neomenthol is a chiral auxiliary used to control the stereochemistry of a reaction.[1] It is temporarily attached to a prochiral substrate to direct the approach of reagents, leading to the preferential formation of one diastereomer.[2] The rigid and bulky cyclohexane (B81311) backbone of the neomenthol group effectively shields one face of the reactive molecule, ensuring high stereocontrol.[3][4] After the desired stereocenter is created, the auxiliary is cleaved and can be recovered for reuse.[2][3]
Q2: What is steric hindrance in the context of neomenthol auxiliary cleavage? A2: Steric hindrance occurs when bulky chemical groups near the reaction site physically obstruct the approach of reagents.[5][6] In the case of neomenthol auxiliary cleavage, the bulky cyclohexane ring of the auxiliary, combined with potentially large substituents on the substrate itself, can shield the ester or amide linkage, making it difficult for nucleophiles or reagents to access and break the bond.[7] This spatial interference can slow down or completely prevent the cleavage reaction.[5]
Q3: What are the common indicators that steric hindrance is impeding my cleavage reaction? A3: The most common signs that steric hindrance is a problem include very slow or incomplete reactions, requiring harsh conditions (high temperatures, long reaction times) that may degrade the desired product.[7][8] You may also observe low yields of the cleaved product even when using a large excess of the cleavage reagent.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) will show the persistence of the starting material.[7]
Q4: Can the (+)-neomenthol auxiliary be recovered after cleavage? A4: Yes, a key advantage of using (+)-neomenthol is that it can typically be recovered in high yield after the cleavage step.[1][2] The recovered auxiliary can then be purified, for instance by column chromatography, and reused in subsequent syntheses.[1]
Q5: Are there alternatives if cleaving a neomenthol-derived substrate proves too difficult? A5: Yes, if cleavage conditions for a neomenthol auxiliary are too harsh or ineffective due to extreme steric hindrance, other chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultams might be considered, as they can sometimes offer more readily cleavable derivatives.[7]
Troubleshooting Guide for Neomenthol Auxiliary Cleavage
This guide addresses the common issue of low or no yield during the cleavage of sterically hindered neomenthol esters or amides.
| Problem / Symptom | Possible Cause | Recommended Solution(s) |
| Low or no yield during basic hydrolysis (saponification). | Steric Hindrance: The bulky neomenthol group and/or substrate substituents are preventing the hydroxide (B78521) ion from attacking the carbonyl carbon.[7] | 1. Increase Reaction Temperature and Time: Gently heat the reaction mixture (e.g., to 40-50 °C) or prolong the reaction time to 24 hours or more, while monitoring progress by TLC.[2][7]2. Use a Co-solvent: Ensure adequate solubility of the substrate. A mixture of THF and water (e.g., 3:1 v/v) is common.[2]3. Increase Reagent Concentration: Use a higher excess of the base, such as 3-5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[2] |
| Product degradation or epimerization observed under basic conditions. | Harsh Cleavage Conditions: The desired product is sensitive to the strong basic conditions required to overcome steric hindrance, leading to decomposition or loss of stereochemical integrity.[8] | 1. Switch to Reductive Cleavage: Use a milder, non-hydrolytic method. Reductive cleavage with a hydride reagent like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol instead of a carboxylic acid.[1][9] This method is often effective for substrates sensitive to basic conditions.[9]2. Use Milder Bases: If hydrolysis is necessary, consider alternative bases or conditions, although this is less common for highly hindered esters. |
| Reductive cleavage with LiAlH₄ is slow or incomplete. | Insufficient Reagent Activity: While powerful, LiAlH₄ may still struggle with extremely hindered esters at low temperatures. | 1. Increase Temperature: After the initial addition of LiAlH₄ at 0 °C, allow the reaction to warm to room temperature or gently reflux to drive it to completion.[9]2. Increase Reagent Equivalents: Use a larger excess of LiAlH₄ (e.g., 2.0-4.0 equivalents) for particularly challenging substrates.[9]3. Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous to maintain the reagent's reactivity.[1] |
| Difficulty separating the product from the recovered neomenthol after cleavage. | Similar Polarity: The desired product and the liberated neomenthol auxiliary may have similar polarities, making separation by column chromatography difficult.[8] | 1. Optimize Chromatography Conditions: Carefully screen different solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexanes) for column chromatography to achieve better separation.[1]2. Derivatization: If separation is intractable, consider derivatizing the product or the auxiliary to alter its polarity before chromatography. |
Data Presentation: Comparison of Cleavage Methods
While extensive comparative data for various substrates is best determined empirically, the following table summarizes common conditions for the two primary methods of cleaving neomenthol esters.
| Cleavage Method | Reagent(s) | Typical Conditions | Product Type | Key Considerations |
| Basic Hydrolysis | LiOH or NaOH | THF/H₂O, Room Temp to 50°C, 12-24h[2] | Carboxylic Acid | Substrate must be stable to strong base. May be ineffective for severely hindered substrates.[8][9] |
| Reductive Cleavage | LiAlH₄ | Anhydrous THF or Et₂O, 0°C to Reflux[1][9] | Primary Alcohol | Useful for base-sensitive substrates.[9] The reaction is highly exothermic and requires careful, slow addition of the reagent. |
Experimental Protocols
Protocol 1: Cleavage via Basic Hydrolysis (Saponification)
This protocol describes a general method for the removal of the (+)-neomenthol auxiliary from an ester via basic hydrolysis to yield a chiral carboxylic acid.[2]
Materials:
-
Alkylated (+)-neomenthol ester (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3-5 equiv)
-
Tetrahydrofuran (B95107) (THF) and Water (3:1 v/v mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alkylated (+)-neomenthol ester in a 3:1 mixture of THF and water.[2]
-
Add an excess of solid LiOH or NaOH to the solution.[2]
-
Stir the mixture vigorously at room temperature. If the reaction is slow, gently heat to 40-50 °C for 12-24 hours.[2]
-
Monitor the reaction by TLC until all the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.[2]
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to extract the liberated (+)-neomenthol. The neomenthol can be recovered from this ether layer.[2]
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.[2]
-
Extract the acidified aqueous layer multiple times with ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chiral carboxylic acid.[2]
-
Purify the product as needed via column chromatography or recrystallization.
Protocol 2: Cleavage via Reductive Cleavage
This protocol provides a method for the reductive cleavage of a (+)-neomenthol ester to the corresponding chiral primary alcohol.[1][9]
Materials:
-
Alkylated (+)-neomenthol ester derivative (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Standard flame-dried glassware for synthesis under an inert atmosphere
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the alkylated (+)-neomenthol ester in anhydrous diethyl ether or THF.[1]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Carefully and portion-wise, add LiAlH₄ to the solution. An alternative is to slowly add a prepared suspension of LiAlH₄ in the same solvent.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. For very hindered substrates, the mixture may need to be heated to reflux.[9] Monitor progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).[1]
-
Stir the resulting slurry at room temperature for 1 hour to produce a granular precipitate.[1]
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.[1]
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
The crude material contains the desired chiral alcohol and (+)-neomenthol, which can be separated by column chromatography.[1]
Visualizations
Caption: General workflow for cleaving the neomenthol auxiliary.
Caption: Troubleshooting flowchart for low-yield cleavage reactions.
References
Technical Support Center: Thermal Degradation and Oxidation of (-)-Neomenthol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental challenges associated with the thermal degradation and oxidation of (-)-neomenthol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under thermal stress?
A1: Under thermal stress, particularly at elevated temperatures (e.g., 185-250°C), this compound is susceptible to thermal isomerization. This process leads to an equilibrium mixture of menthol (B31143) isomers, with the most stable isomer, (-)-menthol, often being the major component. This is because the bulky substituent groups in (-)-menthol can all occupy equatorial positions in the chair conformation, resulting in lower steric strain.[1] The presence of catalysts such as Raney nickel or copper chromite can facilitate this isomerization.[1]
Q2: What are the expected products of this compound oxidation?
A2: The oxidation of this compound, a secondary alcohol, primarily yields the corresponding ketone, menthone. Specifically, oxidation can lead to a mixture of (-)-menthone (B42992) and (+)-isomenthone.[2] Common oxidizing agents used for this transformation include chromic acid, potassium bromate (B103136) in acidic solution, and calcium hypochlorite (B82951).[1][3][4][5][6] Under more severe oxidative conditions, further degradation, including the cleavage of the cyclohexane (B81311) ring, can occur.[1]
Q3: My this compound sample has developed an off-odor and shows decreased purity over time. What is the likely cause?
A3: This is most likely due to oxidation from exposure to air.[1] Terpenes like neomenthol (B8682525) are prone to oxidation, which can form peroxides and other degradation byproducts, leading to changes in odor and a decrease in purity.[1] This process can be accelerated by exposure to light and heat.[1] To minimize this, it is recommended to store this compound in a cool (2-8°C), dry, and dark place in a tightly sealed container, away from oxidizing agents.[1]
Q4: Can I use strong oxidizing agents in reactions involving this compound?
A4: It is not recommended. This compound is incompatible with strong oxidizing agents.[1] These reagents can aggressively oxidize the secondary alcohol to a ketone and may cause further, uncontrolled degradation of the molecule.[1]
Q5: How does pH affect the stability of this compound?
A5: While specific data for this compound is limited, based on its isomeric behavior, it is expected to be more stable in neutral to slightly basic conditions at ambient temperatures. Under acidic conditions, particularly at elevated temperatures, alcohols like neomenthol can undergo acid-catalyzed dehydration to form alkenes, such as menthenes.[1] Under strongly basic conditions and at high temperatures, there is a risk of epimerization to other menthol isomers.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in Chromatogram After Thermal Stress
-
Symptoms:
-
New peaks are observed in the GC or HPLC chromatogram.
-
The peak corresponding to this compound decreases in area.
-
The retention times of the new peaks are similar to other menthol isomers.
-
-
Possible Cause:
-
Thermal isomerization of this compound to its diastereomers (e.g., (-)-menthol, (-)-isomenthol, (-)-neoisomenthol).[1]
-
-
Troubleshooting Steps:
-
Confirm Isomer Identity: Use a chiral GC or HPLC method to separate and identify the isomers. Compare their retention times with those of authentic standards of the other menthol isomers.
-
Lower Reaction Temperature: If the experiment allows, reduce the temperature to minimize thermal isomerization.[1]
-
Eliminate Catalysts: Ensure that no catalytic impurities (e.g., residual metals, acids) are present in the reaction mixture, as they can accelerate isomerization.[1]
-
Analyze Starting Material: Verify the purity of the starting this compound to ensure the new peaks are not from pre-existing impurities.
-
Issue 2: Low Yield or Complete Degradation of this compound During an Oxidation Reaction
-
Symptoms:
-
The expected product, menthone, is formed in low yield or not at all.
-
A complex mixture of unidentified products is observed.
-
The this compound peak is significantly diminished or absent.
-
-
Possible Cause:
-
The oxidizing agent is too strong or used in excess, leading to over-oxidation and ring cleavage.[1]
-
The reaction conditions (temperature, reaction time) are too harsh.
-
-
Troubleshooting Steps:
-
Choose a Milder Oxidizing Agent: Consider using a milder oxidant such as calcium hypochlorite or employing a catalytic oxidation system.[5]
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to favor the formation of the ketone.
-
Optimize Reaction Conditions: Conduct the reaction at a lower temperature and monitor the progress over time to determine the optimal reaction time.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.
-
Data Presentation
Table 1: Potential Degradation Products of this compound Under Various Stress Conditions
| Stress Condition | Potential Degradation Products | Primary Mechanism |
| Thermal (High Temperature) | (-)-Menthol, (-)-Isomenthol, (-)-Neoisomenthol | Isomerization[1] |
| Oxidation (e.g., CrO₃, KBrO₃) | (-)-Menthone, (+)-Isomenthone | Oxidation[1][4] |
| Acidic (e.g., HCl, H₂SO₄) | Menthenes | Dehydration[1] |
| Basic (e.g., NaOH, elevated temp.) | (-)-Menthol, (-)-Isomenthol, (-)-Neoisomenthol | Epimerization |
Table 2: Illustrative Data from a Forced Degradation Study of a Menthol Isomer
Note: This data is illustrative for a menthol isomer and should be experimentally confirmed for this compound.
| Stress Condition | Time (hours) | Assay of Menthol Isomer (%) | Major Degradant (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.1 (Menthenes) | |
| 24 | 85.3 | 14.2 (Menthenes) | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 8 | 99.1 | 0.8 (Other Isomers) | |
| 24 | 97.5 | 2.3 (Other Isomers) | |
| 5% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.5 (Menthone) | |
| Heat at 80°C | 0 | 100.0 | 0.0 |
| 24 | 96.5 | 3.2 (Other Isomers) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
-
GC-MS or HPLC system with a suitable detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber. Wrap a control sample in aluminum foil.
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating GC-MS or HPLC method to quantify the remaining this compound and identify degradation products.
-
Protocol 2: Oxidation of this compound to Menthone
-
Objective: To perform a controlled oxidation of this compound.
-
Materials:
-
This compound
-
Calcium hypochlorite (Ca(OCl)₂)
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound in a mixture of ethyl acetate and acetic acid in a round-bottom flask.[5]
-
Cool the solution in an ice bath.
-
Slowly add calcium hypochlorite to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Characterize the product (menthone) using spectroscopic methods (e.g., IR, NMR).
-
Mandatory Visualization
Caption: Thermal isomerization pathway of this compound.
Caption: Oxidation pathway of this compound to menthone/isomenthone.
Caption: Troubleshooting workflow for this compound stability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. ijraset.com [ijraset.com]
Technical Support Center: Selective Oxidation for Purifying Menthol Isomers
Welcome to the technical support center for the purification of menthol (B31143) isomers via selective oxidation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying menthol isomers using selective oxidation? A1: The purification of a desired menthol isomer, typically (-)-menthol, is often achieved by selectively oxidizing the other stereoisomers (such as isomenthol, neomenthol, and neoisomenthol) into their corresponding ketone, menthone.[1] The desired menthol isomer is more resistant to oxidation under specific conditions. Menthone has different physical properties from menthol, which allows for its easy separation through methods like fractional distillation, leaving behind the purified menthol.[1]
Q2: Which oxidizing agents are commonly used for this selective oxidation? A2: Common oxidizing agents include hexavalent chromium compounds like chromium trioxide (CrO₃) in an acidic medium, and greener alternatives such as calcium hypochlorite (B82951) (Ca(ClO)₂).[1][2] Pyridinium chlorochromate (PCC) is another reagent used for the oxidation of secondary alcohols to ketones.[3]
Q3: What are the advantages of using "green" oxidizing agents like calcium hypochlorite? A3: Green oxidizing agents like calcium hypochlorite are advantageous because they are inexpensive, produce less hazardous waste, and often allow for simpler purification procedures.[4] For instance, calcium hypochlorite oxidation can be effective at room temperature and may not require extensive purification steps like column chromatography.[2]
Q4: How can I monitor the progress of the oxidation reaction? A4: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to observe the disappearance of the starting menthol isomers and the appearance of the menthone product.[3] For more detailed analysis, Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the conversion of the alcohol's hydroxyl (-OH) group to the ketone's carbonyl (C=O) group.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for quantitative analysis of the reaction mixture.[6]
Q5: What are the typical yields and purity levels achievable with this method? A5: The yield and purity depend on the chosen method and reaction conditions. For example, oxidation of undesired isomers with chromium trioxide followed by fractional distillation can yield purified racemic menthol at 93% of the theoretical amount.[1] A green oxidation procedure using calcium hypochlorite to convert menthol to menthone has been reported with yields as high as 88%.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Undesired Isomers | 1. Insufficient Oxidizing Agent: The amount of oxidizing agent may be inadequate to convert all the target isomers.[1] 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility of Reagents: The oxidizing agent or the menthol isomers may not be sufficiently soluble in the chosen solvent system.[5] | 1. Adjust Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent relative to the isomers to be oxidized is used. A slight excess may be beneficial, but large excesses should be avoided.[1] 2. Increase Temperature: Gradually increase the reaction temperature within the recommended range (e.g., 40-100°C for CrO₃ oxidation).[1] 3. Optimize Solvent System: Use a co-solvent to improve solubility. For instance, acetic acid is often used with other solvents to facilitate the reaction. |
| Loss of Desired Menthol Isomer | 1. Excessive Oxidizing Agent: A large excess of the oxidizing agent can lead to the oxidation of the desired menthol isomer.[1] 2. Prolonged Reaction Time: Leaving the reaction to proceed for too long can result in the slow oxidation of the desired isomer. 3. High Reaction Temperature: Elevated temperatures can decrease selectivity and promote the oxidation of all isomers. | 1. Use Stoichiometric Amounts: Carefully calculate and use only a slight excess of the oxidizing agent.[1] 2. Monitor Reaction Progress: Regularly monitor the reaction using TLC or FTIR and stop it once the undesired isomers are consumed. 3. Control Temperature: Maintain the reaction temperature within the optimal range for selective oxidation. |
| Formation of Unknown Impurities or By-products | 1. Over-oxidation: The ketone product (menthone) can be further oxidized, especially with harsh oxidizing agents, leading to ring-opening and the formation of keto acids.[7][8] 2. Side Reactions: Depending on the reagents and conditions, other side reactions like epimerization or bromination (if bromide is present) can occur. 3. Solvent Participation: Some solvents may react with the oxidizing agent, leading to impurities.[9] | 1. Use Milder Oxidants: Consider using a milder or more selective oxidizing agent. 2. Control Reaction Conditions: Strictly control the temperature, reaction time, and stoichiometry to minimize side reactions. 3. Choose Inert Solvents: Select a solvent that is stable under the reaction conditions. For example, when using chromic acid, diethyl ether has been shown to be superior to water-miscible solvents like THF which can be attacked by the oxidant.[9] |
| Difficulty in Separating Menthone from Purified Menthol | 1. Inefficient Separation Technique: The chosen separation method may not be effective for the menthol-menthone mixture. 2. Azeotrope Formation: In some cases, menthol and menthone may form an azeotrope, making separation by simple distillation difficult. | 1. Use Fractional Distillation: Employ a fractional distillation column for better separation based on the boiling point difference between menthol and menthone.[1] 2. Crystallization: After the initial separation, further purify the desired menthol isomer by crystallization.[10] 3. Chromatography: For high-purity applications, consider preparative gas chromatography or column chromatography.[6] |
Data Presentation
Table 1: Comparison of Selected Oxidation Methods for Menthol Isomers
| Oxidizing Agent | Substrate | Product | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chromium Trioxide (CrO₃) | Geometrical Isomers of Menthol | Menthone | Acetic Acid/Water | ~55 | ~1 hour | 93 (of purified menthol) | [1] |
| Calcium Hypochlorite (Ca(ClO)₂) | (-)-Menthol | (-)-Menthone | Acetic Acid/Acetonitrile | Room Temp. | 1 hour | 88 | [2] |
| Calcium Hypochlorite (Ca(ClO)₂) | (-)-Menthol | (-)-Menthone | Acetic Acid | 15-20 | 30 mins | 42 | [4] |
| Pyridinium Chlorochromate (PCC) on Silica Gel | (-)-Menthol | (-)-Menthone | Dichloromethane (B109758) | Not specified | < 90 mins | Not specified | [3] |
| RuMnCe/CeO₂ Catalyst with O₂ | (-)-Menthol | (-)-Menthone/(+)-Isomenthone | Gas Phase | Optimized | Continuous | 68 | [11] |
Experimental Protocols
Protocol 1: Selective Oxidation of Menthol Isomers using Chromium Trioxide
This protocol is adapted from a patented method for purifying racemic menthol.[1]
Materials:
-
Crude menthol containing undesired isomers
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction flask with stirrer, condenser, and addition funnel
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Dissolve the crude menthol in approximately half its volume of acetic acid in the reaction flask and warm the solution to about 55°C.
-
Prepare a solution of chromium trioxide in aqueous acetic acid. The amount of CrO₃ should be slightly more than the theoretical amount required to oxidize the estimated quantity of undesired isomers.
-
Slowly add the chromium trioxide solution to the stirred menthol solution, maintaining the temperature at 55°C. Use heating or cooling as necessary.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 55°C.
-
Cool the reaction mixture and dilute it with an equal volume of water.
-
An oily layer containing the purified menthol and menthone will separate. Remove this layer using a separatory funnel.
-
Dry the oily layer with a suitable drying agent.
-
Set up the fractional distillation apparatus and carefully distill the mixture.
-
Collect the initial fraction, which will be enriched in menthone.
-
The subsequent, higher-boiling fraction will be the purified menthol.
Protocol 2: Green Oxidation of (-)-Menthol using Calcium Hypochlorite
This protocol is based on a green chemistry approach for the synthesis of menthone.[2]
Materials:
-
(-)-Menthol
-
Calcium hypochlorite (Ca(ClO)₂)
-
Acetic acid
-
Acetonitrile
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and flask
Procedure:
-
Prepare a solution of calcium hypochlorite in water at 0°C.
-
In a separate flask, dissolve the (-)-menthol in a 3:2 mixture of acetic acid and acetonitrile.
-
Slowly add the menthol solution to the calcium hypochlorite solution under magnetic stirring.
-
Allow the final solution to stir at room temperature for 1 hour. During this time, add more water to the solution.
-
Extract the product from the aqueous solution using dichloromethane (2 x 30 mL).
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the menthone product. The product may be pure enough for many applications without further purification, as confirmed by NMR.[2]
Visualizations
Caption: Workflow for purifying menthol by selective oxidation.
Caption: Troubleshooting logic for low yield in menthol purification.
References
- 1. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. books.rsc.org [books.rsc.org]
- 4. odinity.com [odinity.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ijraset.com [ijraset.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneously Catalysed Oxidative Dehydrogenation of Menthol in a Fixed‐Bed Reactor in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neomenthol and Menthol as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision in synthetic strategy. This guide provides a detailed comparative analysis of two diastereomeric monoterpene alcohols, neomenthol (B8682525) and menthol (B31143), in their roles as chiral auxiliaries. While both are derived from the same natural product pool, their distinct stereochemistry leads to differences in their efficacy in directing stereoselective transformations. This document outlines their performance in key asymmetric reactions, supported by available experimental data, and provides detailed protocols for their application.
Principle of Action and Stereochemical Differences
Both (+)-neomenthol and (-)-menthol are utilized as chiral auxiliaries by temporarily incorporating them into a prochiral substrate, typically through the formation of an ester or other covalent bond.[1][2] The rigid cyclohexane (B81311) backbone of the auxiliary then sterically shields one face of the reactive center (e.g., an enolate), directing the approach of a reagent to the less hindered face.[1][2] This results in the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered.[1][2]
The key difference between menthol and neomenthol lies in the stereochemistry of the hydroxyl group and the adjacent isopropyl and methyl groups. In the most stable chair conformation of (-)-menthol, all three substituents (hydroxyl, methyl, and isopropyl) occupy equatorial positions, minimizing steric strain.[3] In contrast, (+)-neomenthol has the hydroxyl group in an axial position, while the methyl and isopropyl groups are equatorial.[3] This axial orientation of the hydroxyl group in neomenthol can lead to different facial shielding of the prochiral substrate compared to menthol.
Performance in Asymmetric Reactions: A Comparative Overview
Direct comparative studies of neomenthol and menthol as chiral auxiliaries under identical reaction conditions are not extensively documented in the available literature. Menthol is more commonly cited, although it is often acknowledged to provide only modest levels of diastereoselectivity compared to more sophisticated auxiliaries.[4] Neomenthol and its derivatives, such as (+)-8-phenylneomenthol, have shown promise in specific applications.[2]
The following sections present available data for each auxiliary in key asymmetric reactions. It is important to note that these results are compiled from different studies and are not from direct head-to-head comparisons.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of stereochemically rich six-membered rings. The chiral auxiliary is typically attached to the dienophile.
Data for (-)-Menthol Derivative:
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | (-)-Menthyl acrylate | Et₂AlCl | CH₂Cl₂ | -78 | - | 54 (endo) |
Data for (+)-Neomenthol Derivative:
Note: Data for unsubstituted (+)-neomenthol in Diels-Alder reactions is limited. The following data is for the more sterically hindered (+)-8-phenylneomenthol derivative in an aza-Diels-Alder reaction.
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Cyclopentadiene | (+)-8-Phenylneomenthyl-derived imine | TFA | TFE | 0 | 81 | >95:5 |
| Danishefsky's Diene | (+)-8-Phenylneomenthyl-derived imine | ZnI₂ | CH₂Cl₂ | -78 | 78 | 96:4 |
Asymmetric Alkylation of Enolates
The diastereoselective alkylation of enolates derived from esters of chiral alcohols is a fundamental C-C bond-forming reaction.
Data for (-)-Menthol Derivative:
| Carboxylic Acid Derivative | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthyl acetate (B1210297) | Benzyl (B1604629) bromide | LDA | THF | -78 | 85 |
| (-)-Menthyl propionate | Methyl iodide | LDA | THF | -78 | 90 |
Data for (+)-Neomenthol Derivative:
Asymmetric Aldol (B89426) Reaction
The aldol reaction creates β-hydroxy carbonyl compounds and can generate two new stereocenters. The chiral auxiliary on the enolate component directs the facial selectivity of the reaction with an aldehyde or ketone.
Note: While both menthol and neomenthol esters can be used to generate chiral enolates for aldol reactions, specific comparative data on their performance is sparse in the reviewed literature.[2][4] The stereocontrol is often modest, and for high diastereoselectivity, other auxiliaries are generally preferred.[4]
Experimental Protocols
Attachment of the Chiral Auxiliary (General Esterification)
This protocol describes a general method for the esterification of a carboxylic acid with either (-)-menthol or (+)-neomenthol.
Materials:
-
Carboxylic acid (1.0 eq)
-
(-)-Menthol or (+)-Neomenthol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of the carboxylic acid and the chiral alcohol in anhydrous DCM, add DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Asymmetric Alkylation of a (-)-Menthyl Ester
Materials:
-
(-)-Menthyl acetate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary (General Hydrolysis)
Materials:
-
Diastereomerically enriched menthyl/neomenthyl ester
-
Lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.
-
To recover the chiral auxiliary, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).
-
Combine the organic extracts containing the auxiliary, wash with brine, dry over anhydrous MgSO₄, and concentrate. The recovered auxiliary can be purified by distillation or recrystallization.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Experimental workflow for the asymmetric alkylation of (-)-menthyl acetate.
Conclusion
Both neomenthol and menthol can serve as cost-effective chiral auxiliaries in asymmetric synthesis. Menthol is more widely documented, but generally provides modest diastereoselectivity.[4] The different stereochemistry of neomenthol, with its axial hydroxyl group, offers an alternative spatial arrangement for chiral induction, though its application appears less explored than that of menthol. For achieving high levels of stereocontrol, derivatives such as 8-phenylmenthol and 8-phenylneomenthol, which introduce greater steric hindrance, are often more effective. The choice between these auxiliaries will depend on the specific reaction, desired stereochemical outcome, and the need for optimization. For researchers in drug development, the higher stereoselectivity offered by derivatives may justify the additional synthetic steps required for their preparation.
References
Performance Showdown: (-)-Neomenthol Versus Leading Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of a chiral auxiliary is a critical step in orchestrating the stereochemical outcome of a reaction. An effective auxiliary guides the formation of a single desired stereoisomer, a pivotal factor in determining the biological activity and safety of a molecule. This guide presents an objective comparison of the naturally derived and cost-effective (-)-neomenthol with other prominent chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam. The performance of these auxiliaries is evaluated based on experimental data in key diastereoselective transformations, including Diels-Alder reactions, enolate alkylations, and aldol (B89426) reactions.
The Contenders: A Look at the Chiral Auxiliaries
A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to control the stereoselectivity of a subsequent reaction.[1] After the desired stereocenter is established, the auxiliary is removed, ideally with the potential for recovery and reuse.
This compound: A diastereomer of the more commonly used (-)-menthol, this compound is a naturally occurring monoterpenoid alcohol. Its rigid cyclohexane (B81311) framework provides a distinct chiral environment that can influence the facial selectivity of reactions when it is attached to a substrate, typically through an ester linkage.
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are renowned for providing excellent stereocontrol in a variety of reactions, particularly aldol and alkylation reactions.[1] The stereochemical outcome is directed by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
Oppolzer's Camphorsultam: Based on the naturally occurring camphor, Oppolzer's sultam is a highly effective chiral auxiliary, especially for Diels-Alder reactions and conjugate additions. The rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity.
Performance in Key Asymmetric Transformations
The efficacy of these chiral auxiliaries is best demonstrated through a direct comparison of their performance in fundamental carbon-carbon bond-forming reactions. The following sections summarize the available experimental data for Diels-Alder reactions, enolate alkylations, and aldol reactions.
It is important to note that while extensive data is available for Evans' oxazolidinones and Oppolzer's sultam, and a considerable amount for (-)-menthol (the diastereomer of this compound), specific experimental data for this compound across all these reaction types is less commonly reported in the literature. Therefore, in some cases, data for the closely related (+)-neomenthol or (-)-menthol is presented to provide a reasonable performance expectation.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings, and chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.[1]
Data Presentation: Diastereoselective Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthol | Cyclopentadiene (B3395910) | (-)-Menthyl acrylate (B77674) | Et₂AlCl | - | 72-86 (endo) |
| (-)-8-Phenylmenthol | Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | 90 | >98 (endo) |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl oxazolidinone | MgBr₂·OEt₂ | 95 | 99 (endo) |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl camphorsultam | TiCl₄ | 94 | >98 (endo) |
| (+)-8-Phenylneomenthol | Danishefsky's diene | Glyoxylate N-phenylethylimine | ZnI₂ | 78-81 | 87-96 |
Experimental Protocol: Asymmetric Diels-Alder Reaction with (-)-Menthyl Acrylate
-
Preparation of Dienophile: (-)-Menthyl acrylate is prepared by the esterification of (-)-menthol with acryloyl chloride in the presence of a base such as triethylamine.
-
Cycloaddition: To a solution of (-)-menthyl acrylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, diethylaluminum chloride (Et₂AlCl, 1.1 eq) is added slowly. After stirring for 15 minutes, freshly cracked cyclopentadiene (2.0 eq) is added dropwise. The reaction is stirred at -78 °C for 4 hours.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is then purified by silica (B1680970) gel chromatography.[2]
Mandatory Visualization
Caption: General workflow for an asymmetric Diels-Alder reaction.
Asymmetric Enolate Alkylation
The alkylation of enolates is a fundamental method for forming C-C bonds alpha to a carbonyl group. A chiral auxiliary can effectively bias the approach of an electrophile to one face of the prochiral enolate.
Data Presentation: Diastereoselective Enolate Alkylation
| Chiral Auxiliary | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-Neomenthol Derivative | (+)-Neomenthyl acetoacetate (B1235776) | NaH | Alkyl halide | 60-70 | 60-80 |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | LDA | Benzyl (B1604629) bromide | 90-95 | >98 |
| Pseudoephedrine Amide | N-Propionyl pseudoephedrine | LDA | Benzyl bromide | 85-95 | >98 |
Note: Specific data for this compound in enolate alkylation is limited. The data for a (+)-neomenthol derivative is provided as a reference. It is generally considered that simple menthyl esters provide low levels of stereocontrol in alkylations.[1]
Experimental Protocol: Asymmetric Alkylation of a (+)-Neomenthyl Acetoacetate
-
Enolate Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of (+)-neomenthyl acetoacetate (1.0 eq) in anhydrous THF is added slowly. The mixture is stirred at 0 °C for 1 hour to ensure complete enolate formation.[3]
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added dropwise to the enolate solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[3]
-
Work-up and Analysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or GC analysis, followed by purification by column chromatography.[3]
Mandatory Visualization
Caption: Stereocontrol in asymmetric enolate alkylation.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries can provide excellent control over the diastereoselectivity of this transformation.
Data Presentation: Diastereoselective Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | 80-90 | >99:1 |
| Oppolzer's Sultam | N-Propionyl camphorsultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 85 | 98:2 |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the boron enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C.
-
Work-up and Analysis: The reaction is quenched with a phosphate (B84403) buffer solution (pH 7). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.
Mandatory Visualization
Caption: Stereochemical pathway of an auxiliary-controlled aldol reaction.
Cleavage of the this compound Auxiliary
A crucial step in the use of a chiral auxiliary is its removal from the product. For ester-linked auxiliaries like this compound, this is typically achieved through hydrolysis or reduction.
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the ester product (1.0 eq) is dissolved in an anhydrous ether solvent such as THF. The solution is cooled to 0 °C.[3]
-
Reduction: A solution of lithium aluminum hydride (LiAlH₄) in THF is added slowly to the ester solution. The reaction is stirred at 0 °C and then allowed to warm to room temperature.[3]
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting salts are filtered off, and the filtrate is dried over an anhydrous salt, filtered, and concentrated. The desired chiral alcohol product and the recovered this compound can be separated by column chromatography.[3]
Conclusion
This compound, as a readily available and inexpensive chiral molecule, presents an attractive option as a chiral auxiliary. However, based on the available data for its diastereomer, (-)-menthol, it generally provides modest levels of diastereoselectivity in key asymmetric reactions compared to more sophisticated and widely used auxiliaries like Evans' oxazolidinones and Oppolzer's sultam.[1] The latter consistently deliver excellent yields and very high levels of stereocontrol, making them the preferred choice for complex syntheses where high stereochemical purity is paramount. For researchers and professionals in drug development, the higher cost of these advanced auxiliaries is often justified by their reliability and the superior stereoselectivity they afford. Further research into derivatives of this compound, such as the analogous (-)-8-phenylneomenthol, may lead to improved performance while retaining the benefits of a terpene-derived chiral auxiliary.
References
A Comparative Analysis of the Sensory Perception of Neomenthol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of neomenthol (B8682525) isomers is crucial for their application in pharmaceuticals, flavorings, and consumer products. The stereoisomers of menthol (B31143), including neomenthol, are known to elicit a range of sensory perceptions, from cooling sensations to distinct aroma profiles. This guide provides an objective comparison of the sensory properties of neomenthol isomers and their counterparts, supported by experimental data and detailed methodologies.
Sensory Profile Comparison
The sensory characteristics of menthol isomers vary significantly in terms of their minty aroma, freshness, and the presence of off-flavors. While L-menthol is the most recognized isomer, characterized by a strong, pleasant minty aroma and a pronounced cooling sensation, other isomers like the neomenthol diastereomers often exhibit weaker minty notes and may introduce undesirable sensory attributes such as musty or herbal odors.[1]
Sensory evaluation by trained panelists reveals distinct differences in the flavor profiles of neomenthol isomers. For instance, L-neomenthol has a significantly weaker minty aroma and freshness compared to L-menthol.[1][2] Its enantiomer, D-neomenthol, presents a prominent herbal and musty odor, which is the highest in intensity among the eight stereoisomers at the same concentration.[1][2] In contrast, D-neoisomenthol's aroma profile is the most similar to that of L-menthol, with a comparable intensity of minty freshness at the same concentrations, though with a substantially higher herbal aroma.[3] L-neomenthol and D-neomenthol show significantly lower cooling intensities compared to other isomers.[3]
Quantitative Sensory and Receptor Activation Data
The following tables summarize the odor detection thresholds and the differential activation of the TRPM8 channel for various menthol isomers, providing a quantitative measure of their olfactory potency and cooling sensation.
Table 1: Odor Detection Thresholds of Menthol Isomers
| Isomer | Odor Detection Threshold (mg/L) |
| D-Isomenthol | 41.016 |
| L-Isomenthol | 30.165 |
| D-Neomenthol | 21.669 |
| L-Neomenthol | 14.275 |
| L-Neoisomenthol | 14.265 |
| D-Neoisomenthol | 8.972 |
| L-Menthol | 5.166 |
| D-Menthol | 4.734 |
Data sourced from sensory analysis using the three-alternative forced-choice (3-AFC) procedure.[1][2][3]
Table 2: TRPM8 Activation Parameters at +80 mV
| Stereoisomer | EC50 (µM) | Kd (µM) | L |
| (+)-Isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 |
| (+)-Neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 |
| (+)-Neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 |
| (+)-Menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 |
| (-)-Menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[4]
Table 3: TRPM8 Activation Parameters at -80 mV
| Stereoisomer | EC50 (µM) | Kd (µM) | L |
| (+)-Isomenthol | 1146.00 ± 117.0 | 1450.00 ± 148.0 | 0.79 ± 0.02 |
| (+)-Menthol | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |
| (-)-Menthol | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[4]
Mechanism of Cooling Sensation: TRPM8 Activation
The cooling sensation elicited by menthol and its isomers is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which acts as a sensor for cold temperatures. The stereochemistry of the menthol molecule, specifically the spatial orientation of the hydroxyl and isopropyl groups, plays a crucial role in its interaction with and activation of the TRPM8 channel.[1] Studies have shown that different stereoisomers activate TRPM8 to varying degrees, which correlates with the intensity of the cooling sensation they produce.[1] While the exact menthol-bound state of the TRPM8 channel has not been fully resolved, molecular docking studies and thermodynamic mutant cycle analysis suggest specific interactions between the hydroxyl and isopropyl groups of menthol and residues within the S3 and S4 helices of the TRPM8 channel.[5][6][7]
Experimental Protocols
Sensory Evaluation: Odor Profile and Detection Threshold
Objective: To determine the odor profiles and detection thresholds of neomenthol and other menthol isomers.
Methodology:
-
Panelists: A panel of trained sensory assessors is used. Panelists are screened for their ability to detect and describe different aromas.
-
Sample Preparation: The menthol isomers are dissolved in a neutral solvent, such as liquid paraffin, at various concentrations.
-
Odor Profile Analysis: Panelists are presented with each isomer at a fixed concentration and asked to describe the aroma profile using a standardized lexicon of sensory descriptors (e.g., minty, herbal, musty, sweet). The intensity of each attribute is rated on a scale.
-
Odor Detection Threshold Determination: The three-alternative forced-choice (3-AFC) method is employed.[1] In each trial, panelists are presented with three samples, one containing the menthol isomer and two blanks (solvent only). They are asked to identify the sample with the odor. The concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the detection threshold.
Biophysical Assay: TRPM8 Channel Activation
Objective: To measure the activation of TRPM8 channels by different neomenthol isomers.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding the TRPM8 channel. To identify transfected cells, a fluorescent protein can be co-transfected.
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified under a microscope.
-
A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage (e.g., +80 mV and -80 mV).
-
-
Application of Isomers: The different neomenthol isomers are applied to the cell at varying concentrations.
-
Data Acquisition and Analysis: The resulting ion currents flowing through the TRPM8 channels are recorded. Dose-response curves are generated by plotting the current amplitude against the isomer concentration. From these curves, key parameters like the half-maximal effective concentration (EC50) and the dissociation constant (Kd) are calculated to quantify the potency and binding affinity of each isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (-)-Neomenthol via Stereoselective Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the synthesis of (-)-neomenthol, with a primary focus on the stereoselective reduction of (-)-menthone (B42992). Alternative synthetic routes are also discussed to offer a broader perspective for strategic planning in chemical synthesis and drug development.
The stereoselective synthesis of this compound, a significant chiral building block in the pharmaceutical and flavor industries, is a pivotal area of research. The primary route to this compound involves the diastereoselective reduction of the readily available precursor, (-)-menthone. The core challenge lies in controlling the stereochemical outcome of the reduction of the carbonyl group, as (-)-menthone can be reduced to two diastereomers: the thermodynamically more stable (-)-menthol (equatorial hydroxyl group) and the kinetically favored this compound (axial hydroxyl group).[1] This guide evaluates different synthetic strategies based on their reaction conditions, yields, and diastereoselectivity.
Comparison of Synthesis Methods for this compound
The following table summarizes quantitative data for various methods employed in the synthesis of this compound, allowing for a direct comparison of their efficiencies and stereoselectivities.
| Method | Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) of this compound (%) | Reference(s) |
| Stereoselective Reduction | |||||||
| Hydride Reduction | (-)-Menthone | Sodium Borohydride (NaBH₄) | Ethanol (B145695) | Reflux | Moderate | Moderate | [2] |
| Hydride Reduction | (-)-Menthone | L-Selectride® | THF | -78 | High | High (favors equatorial attack) | |
| Catalytic Hydrogenation | (-)-Menthone | Raney Nickel | Not Specified | 180-200 | High | Varies with conditions | [3][4] |
| Meerwein-Ponndorf-Verley | (-)-Menthone | Aluminum isopropoxide | Isopropanol | Reflux | Moderate | Moderate | [5][6][7] |
| Enzymatic Reduction | (-)-Menthone | Saccharomyces cerevisiae | Culture Medium | Ambient | Moderate | High | [8][9] |
| Alternative Routes | |||||||
| Catalytic Hydrogenation | (+)-Pulegone | Cu/Al₂O₃ | Not Specified | Not Specified | Good | Neomenthol as main isomer | [10] |
| Tandem Cyclization-Hydrogenation | (+)-Citronellal | Ru/H-Beta-300 | Cyclohexane (B81311) | 35 | Good | Mixture of menthol (B31143) isomers | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Stereoselective Reduction of (-)-Menthone with Sodium Borohydride
This protocol describes a general method for the reduction of (-)-menthone using sodium borohydride, which typically yields a mixture of (-)-menthol and this compound.
Materials:
-
(-)-Menthone
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
5% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve NaBH₄ (0.01 moles) in ethanol (20 mL) in a 250 mL round-bottom flask.
-
Fit the flask with a condenser and add a solution of (-)-menthone (0.015 moles) in 5 mL of ethanol dropwise through the condenser.
-
Once the addition is complete, heat the mixture to reflux for 15 minutes.[2]
-
After reflux, slowly add 15 mL of 5% NaOH solution through the condenser and allow the solution to cool.
-
Concentrate the mixture on a rotary evaporator to remove most of the ethanol, leaving approximately 15 mL of the aqueous solution.
-
Add 40 mL of water and extract the cooled reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the product mixture of (-)-menthol and this compound.
-
The diastereomeric ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Enzymatic Reduction of (-)-Menthone using Saccharomyces cerevisiae
This protocol outlines the biotransformation of (-)-menthone to this compound using whole cells of Saccharomyces cerevisiae (baker's yeast).
Materials:
-
(-)-Menthone
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Yeast extract
-
Peptone
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Shaking incubator, centrifuge, separatory funnel.
Procedure:
-
Prepare a culture medium by dissolving glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in water.
-
Inoculate the sterile medium with Saccharomyces cerevisiae and incubate at 30°C with shaking until a desired cell density is reached.
-
Add (-)-menthone to the yeast culture. The concentration of the substrate should be optimized to avoid toxicity to the cells.
-
Continue the incubation for 24-72 hours, monitoring the conversion of (-)-menthone by GC analysis of periodically withdrawn samples.
-
After the desired conversion is achieved, harvest the culture and separate the cells by centrifugation.
-
Extract the supernatant with ethyl acetate (3 x volume of supernatant).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
-
Purification can be achieved by column chromatography.
Synthesis of this compound from (+)-Citronellal via Tandem Cyclization-Hydrogenation
This one-pot method combines the cyclization of (+)-citronellal to isopulegol (B1217435) isomers and their subsequent hydrogenation to menthol isomers, including this compound.
Materials:
-
(+)-Citronellal
-
Ru/H-Beta-300 catalyst
-
Cyclohexane (solvent)
-
Hydrogen gas (high purity)
-
Batch reactor (autoclave) with stirring and temperature control.
Procedure:
-
Add the pre-reduced Ru/H-Beta-300 catalyst (1 g) and cyclohexane (90.2 mL) to the batch reactor.[11]
-
Seal the reactor and flush with an inert gas, followed by pressurizing with hydrogen to 10 bar.[11]
-
Heat the reactor to 35°C with vigorous stirring (900 rpm).[11]
-
Dissolve (+)-citronellal (1.2 g) in a small amount of cyclohexane and introduce it into the reactor.[11]
-
Maintain the reaction at 35°C and 10 bar of hydrogen pressure.
-
Monitor the reaction progress by taking liquid samples at regular intervals and analyzing them by GC.
-
After the reaction is complete, cool the reactor, vent the hydrogen pressure, and filter the catalyst to isolate the product mixture containing menthol isomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental setups described in this guide.
Caption: Stereoselective reduction pathways of (-)-menthone.
Caption: General experimental workflow for this compound synthesis.
Caption: Alternative synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved The reduction of menthone to menthol and | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineered Saccharomyces cerevisiae for the De Novo Biosynthesis of (−)-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Determining Enantiomeric Excess in Neomenthol-Directed Reactions: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, particularly in reactions directed by chiral auxiliaries like neomenthol. The ability to accurately quantify the stereochemical outcome of such reactions is paramount for researchers in drug development and other scientific fields. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric purity of products from neomenthol-directed reactions: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, the sample matrix, and the availability of instrumentation.[1] Chiral GC and HPLC are separation techniques that rely on a chiral stationary phase to resolve enantiomers, while NMR spectroscopy can be used to differentiate enantiomers through the formation of diastereomeric derivatives with a chiral derivatizing agent.[1][2]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile enantiomers in the gas phase using a chiral stationary phase.[1] | Separation of enantiomers in the liquid phase using a chiral stationary phase or a chiral mobile phase additive.[1] | Differentiation of enantiomers through the formation of diastereomeric derivatives with a chiral derivatizing agent, leading to distinct NMR signals.[1] |
| Resolution | High resolution can be achieved.[1] | High resolution is achievable.[1] | Resolution depends on the chemical shift difference of the diastereomeric derivatives. |
| Sensitivity | High, often in the ppm or ppb range. | High, suitable for trace analysis.[3] | Generally lower than chromatographic methods. |
| Sample Requirements | Volatile and thermally stable compounds. Derivatization may be required. | Soluble in a suitable mobile phase.[3] | Higher concentration required compared to GC and HPLC. |
| Analysis Time | Typically rapid, with analysis times often under 30 minutes.[4] | Can vary from a few minutes to over an hour depending on the separation. | Relatively fast for data acquisition, but sample preparation (derivatization) can be time-consuming. |
| Instrumentation | Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).[5] | HPLC system with a chiral column, pump, injector, and detector (e.g., UV, RI, polarimeter).[6] | NMR spectrometer. |
| Key Advantages | High efficiency, speed, and sensitivity for volatile compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[3] | Provides structural information in addition to enantiomeric excess. No separation is required if a suitable chiral derivatizing agent is used.[7] |
| Key Limitations | Limited to volatile and thermally stable analytes. | Higher solvent consumption compared to GC. | Lower sensitivity, potential for incomplete derivatization or kinetic resolution leading to inaccurate results.[8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each of the key techniques.
1. Chiral Gas Chromatography (GC)
-
Sample Preparation:
-
Ensure the analyte is sufficiently volatile and thermally stable. If not, derivatization to a more volatile analogue may be necessary.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-BetaDEXsm).[5][9]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split/splitless injector.
-
Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of enantiomers. For example, an initial temperature of 45°C, ramped to 200°C.[10]
-
Detector: FID or MS operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[10]
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
2. Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis, refractive index (RI), or polarimetric detector).[6]
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., derived from amylose (B160209) or cellulose) are commonly used for separating menthol (B31143) isomers.[3][6]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Ambient or controlled temperature.[11]
-
-
Data Analysis:
-
Identify the peaks for the two enantiomers in the chromatogram.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for GC.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (using a Chiral Derivatizing Agent):
-
React the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[2]
-
The reaction must go to completion to avoid kinetic resolution, which would lead to inaccurate ee determination.[8]
-
Purify the resulting diastereomeric mixture to remove any unreacted starting materials or byproducts.
-
Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer.
-
Nucleus: ¹H, ¹⁹F, or ³¹P NMR are commonly used, depending on the derivatizing agent.
-
Experiment: A standard one-dimensional spectrum is typically sufficient.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals in the NMR spectrum corresponding to a specific proton or nucleus in the two diastereomers.
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess from the integral values.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the process of determining enantiomeric excess, the following diagrams illustrate the general experimental workflow and a logical guide for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. gcms.cz [gcms.cz]
- 10. coresta.org [coresta.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Hydride Reagents for Stereoselective Menthone Reduction
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Menthone, a naturally occurring monoterpene, presents a classic model for studying the diastereoselectivity of hydride reductions of cyclic ketones. The reduction of (-)-menthone (B42992) can yield two diastereomeric alcohols: (-)-menthol and (+)-neomenthol. The ratio of these products is highly dependent on the steric and electronic properties of the hydride reagent employed. This guide provides an objective comparison of the performance of common and sterically hindered hydride reagents in the reduction of menthone, supported by experimental data and detailed protocols.
Introduction to Stereoselective Reduction of Menthone
The stereochemical outcome of the reduction of menthone is determined by the direction of hydride attack on the carbonyl carbon. The two faces of the carbonyl group are diastereotopic, and the preference for attack from one face over the other is governed by two main factors: "steric approach control" and "product development control".
-
Steric Approach Control: The hydride reagent will preferentially attack from the less sterically hindered face of the ketone. In the most stable chair conformation of (-)-menthone, the isopropyl and methyl groups occupy equatorial positions. Axial attack of the hydride is sterically hindered by the axial hydrogens at C-2 and C-6. Equatorial attack is generally less hindered.
-
Product Development Control: This factor relates to the thermodynamic stability of the resulting alcohol. The formation of the more stable product is favored. (-)-Menthol, with all three substituents (hydroxyl, isopropyl, and methyl) in the equatorial position, is the thermodynamically more stable diastereomer. (+)-Neomenthol, with an axial hydroxyl group, is less stable.
Less sterically demanding reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), often provide a mixture of the two diastereomers, with the ratio influenced by a combination of these controlling factors. In contrast, bulkier hydride reagents, such as L-Selectride®, are expected to exhibit higher diastereoselectivity due to more pronounced steric interactions.
Comparison of Hydride Reagents: Performance Data
The choice of hydride reagent significantly impacts the diastereomeric ratio of (-)-menthol to (+)-neomenthol. The following table summarizes the experimental results for the reduction of (-)-menthone with various hydride reagents.
| Hydride Reagent | Reagent Type | Solvent | Temperature | (-)-Menthol : (+)-Neomenthol Ratio | Diastereomeric Excess (d.e.) for (-)-Menthol |
| Sodium Borohydride (NaBH₄) | Unhindered | Ethanol (B145695) | Reflux | 72 : 28 | 44% |
| Lithium Aluminum Hydride (LiAlH₄) | Unhindered | tert-Butyl methyl ether | Reflux | 73 : 27 | 46% |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Sterically Hindered | Tetrahydrofuran (B95107) (THF) | -78 °C | >98 : <2 | >96% |
Detailed Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (nitrogen or argon) are crucial for reactions involving lithium aluminum hydride and L-Selectride®. Product ratios are typically determined by gas chromatography (GC) analysis of the crude reaction mixture.
Reduction of (-)-Menthone with Sodium Borohydride
This procedure is adapted from a standard undergraduate organic chemistry experiment.
Materials:
-
(-)-Menthone (2.0 g, 12.97 mmol)
-
Sodium borohydride (NaBH₄) (0.5 g, 13.21 mmol)
-
Ethanol (25 mL)
-
5% Sodium hydroxide (B78521) (NaOH) solution (15 mL)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (250 mL) with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium borohydride (0.5 g) in ethanol (20 mL).
-
Fit the flask with a reflux condenser and add a solution of (-)-menthone (2.0 g) in ethanol (5 mL) dropwise through the condenser.
-
Once the addition is complete, heat the mixture to reflux for 15 minutes.
-
After cooling, slowly add 15 mL of 5% NaOH solution through the condenser.
-
Remove the ethanol using a rotary evaporator until approximately 15 mL of the aqueous solution remains.
-
Add 40 mL of water to the flask and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product mixture.
-
Analyze the product ratio by GC.
Reduction of L-(–)-Menthone with Lithium Aluminum Hydride
This protocol provides a detailed procedure for the reduction of menthone using the more reactive lithium aluminum hydride.
Materials:
-
L-(–)-Menthone (1.54 g, 10.0 mmol)
-
Lithium aluminum hydride (LiAlH₄) (0.532 g, 14.0 mmol)
-
Anhydrous tert-butyl methyl ether (60 mL)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Three-neck flask (100 mL) with a stirrer, reflux condenser, and addition funnel (all oven-dried)
-
Inert atmosphere (nitrogen or argon)
-
Cooling bath
Procedure:
-
Assemble the dry three-neck flask under an inert atmosphere.
-
Add lithium aluminum hydride (0.532 g) to 40 mL of anhydrous tert-butyl methyl ether in the flask.
-
Stir the suspension for 5 minutes.
-
Add a solution of L-(–)-menthone (1.54 g) in 20 mL of anhydrous tert-butyl methyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for an additional 2 hours.
-
Cool the reaction mixture to approximately 0 °C in a cooling bath.
-
Caution: Exothermic reaction and gas evolution. Carefully and slowly add 0.6 mL of water dropwise, followed by 0.6 mL of 15% NaOH solution, and then another 1.6 mL of water.
-
Stir the resulting mixture for 30 minutes.
-
Filter the mixture through a Büchner funnel.
-
Dry the filtrate with potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Determine the product ratio by GC analysis. The reported ratio of (-)-menthol to (+)-neomenthol is 73:27.[1]
Stereoselective Reduction of (-)-Menthone with L-Selectride®
This general procedure for the reduction of a cyclic ketone with L-Selectride® can be adapted for menthone.
Materials:
-
(-)-Menthone (1.0 mmol)
-
L-Selectride® (1.0 M solution in THF, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Inert atmosphere (nitrogen or argon)
-
Syringes
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve (-)-menthone (1.0 mmol) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product ratio by GC, which is expected to show a very high preference for (-)-menthol.
Visualizing the Experimental Workflow and Reaction Stereochemistry
To better understand the experimental process and the factors influencing the stereochemical outcome, the following diagrams are provided.
Caption: General experimental workflow for the hydride reduction of menthone.
Caption: Stereochemical pathways in the reduction of (-)-menthone.
Conclusion
The stereoselective reduction of menthone serves as an excellent case study for demonstrating the impact of hydride reagent sterics on the diastereoselectivity of a reaction.
-
Unhindered Reagents (NaBH₄ and LiAlH₄): These reagents provide a modest preference for the formation of the thermodynamically more stable (-)-menthol, indicating that both steric approach control and product development control play a role. The similarity in the diastereomeric ratios suggests that under the given conditions, the steric bulk of the counterion (Na⁺ vs. Li⁺) and the slight difference in reactivity do not significantly alter the stereochemical outcome.
-
Sterically Hindered Reagent (L-Selectride®): This bulky reagent exhibits exceptional diastereoselectivity, strongly favoring the formation of (-)-menthol. This outcome is a clear example of steric approach control dominating the reaction pathway. The large tri-sec-butyl groups of L-Selectride® effectively block the axial face of the carbonyl, forcing the hydride to attack from the equatorial direction, leading almost exclusively to the product with an equatorial hydroxyl group.
For synthetic applications where high diastereoselectivity is paramount, particularly for the synthesis of (-)-menthol, a sterically hindered hydride reagent such as L-Selectride® is the superior choice. For applications where a mixture of diastereomers is acceptable or where cost and ease of handling are primary concerns, sodium borohydride offers a viable alternative. This guide provides the foundational data and protocols to aid researchers in selecting the optimal hydride reagent for their specific synthetic needs in the stereoselective reduction of cyclic ketones.
References
A Comparative Analysis of (-)-8-phenylmenthol and (-)-Neomenthol Derivatives in Asymmetric Diels-Alder Reactions
In the field of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount for controlling the stereochemical outcome of a reaction. An effective auxiliary guides the formation of a specific stereoisomer, which is crucial for the synthesis of biologically active molecules and pharmaceuticals.[1] This guide provides a detailed comparison of the efficacy of (-)-8-phenylmenthol (B56881) and (-)-neomenthol derivatives as chiral auxiliaries in the Diels-Alder reaction, a powerful tool for constructing six-membered rings.[1][2]
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, produce a high yield, and be easily attached to and removed from the substrate.[1][2] (-)-8-Phenylmenthol, a derivative of the naturally abundant (-)-menthol, is a well-established chiral auxiliary known for its high stereodirecting ability in various asymmetric transformations, including Diels-Alder reactions.[2][3] While direct comparative data for this compound in standard Diels-Alder reactions is limited in the provided search results, its derivative, (+)-8-phenylneomenthol, has demonstrated significant success in aza-Diels-Alder reactions, which provides insight into the potential of the neomenthol (B8682525) scaffold.[4]
Performance in Diels-Alder Reactions
(-)-8-Phenylmenthol consistently demonstrates superior performance in inducing diastereoselectivity in Diels-Alder reactions compared to its parent compound, (-)-menthol.[1][2] The introduction of a phenyl group at the C8 position creates a significantly more sterically hindered environment.[2] This steric bulk effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face and resulting in high diastereomeric excesses.[2][5] It is proposed that a favorable π-stacking interaction can further enhance the stereoselectivity of this process.[6]
While data for this compound is less prevalent, studies on (+)-8-phenylneomenthol in aza-Diels-Alder reactions—a variant that forms nitrogen-containing heterocycles—show that it can also achieve high levels of stereocontrol.[4][7] In these reactions, the combination of the (+)-8-phenylneomenthol auxiliary with another chiral entity, such as (S)-1-phenylethylamine, leads to excellent yields and very high diastereoselectivity.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for Diels-Alder reactions employing derivatives of (-)-8-phenylmenthol and (+)-neomenthol.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) |
| (-)-8-phenylmenthol | Cyclopentadiene (B3395910) | Acrylate (B77674) Ester | Et₂AlCl | >99 | 99% (endo) |
| (-)-Menthol | Cyclopentadiene | Acrylate Ester | TiCl₄ | 88 | 72% (endo) |
| (+)-8-phenylneomenthol | Cyclopentadiene | Iminoacetate | N/A | 78-81 | 87-96% |
Note: Data for (-)-menthol is included to provide a baseline comparison for a less sterically hindered menthol-based auxiliary. Data for (+)-8-phenylneomenthol is from an aza-Diels-Alder reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these chiral auxiliaries in a laboratory setting.
Lewis Acid-Catalyzed Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.[1]
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Freshly distilled cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) in toluene (B28343) or hexanes
-
Anhydrous toluene or dichloromethane (B109758) (DCM)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (1.2 eq) to the reaction mixture and stir for 10-15 minutes.[1][8]
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or gas chromatography (GC) analysis.[1]
Asymmetric aza-Diels-Alder Reaction with a (+)-8-Phenylneomenthol Derivative
This protocol is representative of an aza-Diels-Alder reaction using a chiral imine derived from (+)-8-phenylneomenthol.[4]
Materials:
-
(+)-8-Phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude (+)-8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate (1.0 eq) in dry DCM (0.1 M) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Visualizing the Asymmetric Diels-Alder Workflow
The following diagram illustrates the general workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Menthol Stereoisomers
Menthol (B31143), a cyclic monoterpene alcohol, is a widely recognized natural compound with a characteristic cooling sensation and minty fragrance.[1] It is a principal component in the essential oils of plants from the Mentha genus and sees extensive use in pharmaceuticals, cosmetics, and food products.[2][3] The menthol molecule contains three chiral centers, which gives rise to eight different stereoisomers.[1][4] These stereoisomers, while possessing the same chemical formula, exhibit notable differences in their biological activities due to their distinct three-dimensional structures.[5] This guide offers an objective comparison of the biological activities of menthol stereoisomers, with a focus on the most well-characterized enantiomers, (-)-menthol and (+)-menthol, supported by experimental data and detailed methodologies for key experiments.
Core Differences in Biological Activity
The primary variance in the biological effects of menthol stereoisomers stems from their stereoselective interactions with various protein targets.[5] This leads to significant differences in sensory perception, analgesic effects, and interactions with neuronal receptors.[5]
Sensory Perception and TRPM8 Activation
The well-known cooling sensation produced by menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that also responds to cold temperatures.[1][5] Upon activation, TRPM8 permits an influx of Ca²⁺ into sensory neurons, which the brain interprets as a cooling sensation.[5][6] Experimental evidence consistently shows that (-)-menthol is the most potent activator of TRPM8.[4][5][6] The reduced potency of other isomers is attributed to both a lower binding affinity and a decreased ability to open the TRPM8 channel.[7][8]
The potency of various menthol stereoisomers in activating the TRPM8 channel has been quantified using electrophysiological methods. The half-maximal effective concentration (EC₅₀) indicates the concentration of an isomer required to elicit 50% of the maximal response.
Table 1: TRPM8 Activation Parameters at +80 mV
| Stereoisomer | EC₅₀ (µM) | K_d_ (µM) | L |
|---|---|---|---|
| (-)-menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 |
| (+)-menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 |
| (+)-isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 |
| (+)-neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 |
| (+)-neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[4]
Table 2: TRPM8 Activation Parameters at -80 mV
| Stereoisomer | EC₅₀ (µM) | K_d_ (µM) | L |
|---|---|---|---|
| (-)-menthol | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |
| (+)-menthol | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |
| (+)-isomenthol | 1146.00 ± 117.0 | 1313.00 ± 134.0 | 0.87 ± 0.01 |
| (+)-neomenthol | 1489.00 ± 171.0 | 1712.00 ± 196.0 | 0.87 ± 0.01 |
| (+)-neoisomenthol | 1269.00 ± 161.0 | 1459.00 ± 185.0 | 0.87 ± 0.01 |
Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[4]
These data clearly demonstrate that (-)-menthol is the most potent activator of TRPM8, with the lowest EC₅₀ and K_d_ values at both positive and negative membrane potentials.[4]
Simplified signaling pathway of TRPM8 activation by (-)-menthol.
Analgesic Effects
Certain stereoisomers of menthol also exhibit analgesic (pain-relieving) properties.[1] This effect is highly stereoselective, with (-)-menthol being the primary isomer responsible for this activity.[1] The analgesic properties of (-)-menthol are mediated through the selective activation of κ-opioid receptors.[1] In contrast, (+)-menthol is largely inactive in this regard.[1] The analgesic effect of menthol is also dependent on the activation of central group II/III metabotropic glutamate (B1630785) receptors (mGluR) with endogenous κ-opioid signaling pathways.[9][10]
Animal models of pain have demonstrated a clear difference in the analgesic effects of (-)- and (+)-menthol.
Table 3: Analgesic Effects of Menthol Stereoisomers in Mice
| Stereoisomer | Test | Dose (p.o.) | Analgesic Effect |
|---|---|---|---|
| (-)-Menthol | Hot-Plate Test | 3-10 mg/kg | Dose-dependent increase in pain threshold |
| (+)-Menthol | Hot-Plate Test | 10-50 mg/kg | No modification of pain threshold |
| (-)-Menthol | Abdominal Constriction | 3-10 mg/kg | Dose-dependent increase in pain threshold |
| (+)-Menthol | Abdominal Constriction | 10-50 mg/kg | No modification of pain threshold |
Data sourced from Galeotti et al., 2002, Neuroscience Letters.[1]
Other Neuronal Receptor Interactions
Beyond TRPM8 and opioid receptors, menthol isomers interact with other neuronal receptors in a stereospecific manner:
-
GABA-A Receptors: (+)-Menthol is a more potent positive allosteric modulator of GABA-A receptors than (-)-menthol, suggesting a greater potential for sedative and anxiolytic effects.[11]
-
Nicotinic Acetylcholine Receptors (nAChRs): (-)-Menthol is a more potent non-competitive inhibitor of human α4β2 nAChRs than (+)-menthol.[5]
Antimicrobial and Antifungal Activity
Menthol and its isomers have demonstrated antimicrobial and antifungal properties.[3][12] This activity is often attributed to their lipophilic nature, which allows them to interact with and disrupt microbial cell membranes.[3] While research has confirmed the efficacy of menthol against various bacteria and fungi, including Candida albicans, Aspergillus flavus, Saccharomyces cerevisiae, and Staphylococcus aureus, detailed comparative studies on the antimicrobial potency of different stereoisomers are less common.[3][12]
Experimental Protocols
TRPM8 Activation Assay (Calcium Imaging)
-
Objective: To determine the potency of menthol stereoisomers in activating the TRPM8 channel.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are cultured in a suitable medium. The cells are then transiently transfected with a plasmid containing the cDNA for the mouse TRPM8 channel.
-
Calcium Imaging: Following an incubation period to allow for protein expression, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: The cells are exposed to varying concentrations of the menthol stereoisomers.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ value is calculated for each isomer.[5]
-
Experimental workflow for determining TRPM8 activation potency.
Hot-Plate Test for Analgesia
-
Objective: To assess the central analgesic activity of menthol stereoisomers in mice.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The menthol stereoisomer is administered orally (p.o.).
-
At a predetermined time after administration, each mouse is placed on the hot plate.
-
The latency to a pain response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The increase in pain threshold is calculated as the percentage of the maximal possible effect (% MPE).[1]
-
Workflow for the hot-plate analgesic test.
Conclusion
The stereochemistry of menthol isomers is a critical determinant of their biological activities.[5] (-)-Menthol consistently emerges as the more potent isomer for inducing the characteristic cooling and analgesic effects, primarily through its strong activation of TRPM8 channels and κ-opioid receptors.[1][5] In contrast, (+)-menthol is largely inactive in these pathways but demonstrates greater potency at other targets, such as GABA-A receptors.[5][11] These distinctions are crucial for the targeted development of therapeutic agents with enhanced specificity and efficacy. Further research into the stereoselective antimicrobial and antifungal activities of menthol isomers could reveal additional therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pernaton.ch [pernaton.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 8. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Composition and Antimicrobial Properties of Mentha × piperita cv. ‘Kristinka’ Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Conformational Analysis of Menthol and Neomenthol
For Researchers, Scientists, and Drug Development Professionals
Menthol (B31143) and its diastereomer, neomenthol (B8682525), are naturally occurring monoterpenoids that, despite their similar chemical structures, exhibit distinct physical and biological properties. These differences are fundamentally rooted in their three-dimensional conformations. A thorough understanding of the conformational landscape of these isomers is crucial for applications in drug design, flavor chemistry, and materials science, where molecular geometry dictates intermolecular interactions and biological activity. This guide provides a detailed comparison of the conformational analysis of menthol and neomenthol, supported by experimental and computational data.
Relative Stability and Conformational Equilibria
The conformational preferences of menthol and neomenthol are dictated by the steric interactions of their three substituents—hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) — on the cyclohexane (B81311) ring. Both molecules predominantly exist in chair conformations to minimize angle and torsional strain. The relative stability of these conformations is determined by the energetic penalty of placing bulky substituents in axial positions, which leads to unfavorable 1,3-diaxial interactions.
Menthol , in its most stable conformation, positions all three of its substituents in the equatorial orientation, thereby avoiding any significant steric strain.[1][2] This arrangement results in a highly stable molecule. Upon ring-flipping, all three substituents are forced into axial positions, leading to significant steric hindrance and a much higher energy state.
Neomenthol , on the other hand, cannot achieve a conformation where all substituents are equatorial. In its most stable chair form, the methyl and isopropyl groups occupy equatorial positions to minimize steric strain, while the hydroxyl group is in an axial position.[1][3] The alternative chair conformation, where the hydroxyl group is equatorial, forces the larger methyl and isopropyl groups into axial positions, resulting in a less stable arrangement. Consequently, menthol is more stable than neomenthol, with a reported energy difference of approximately 0.9 kcal/mol between their most stable conformations.[1]
Quantitative Conformational Analysis
The energy differences between the various conformers can be quantified using experimental techniques and computational modeling. A-values, which represent the free energy difference between the axial and equatorial positions for a given substituent on a cyclohexane ring, are instrumental in estimating the steric strain in different conformations.
| Substituent | A-value (kcal/mol) |
| Hydroxyl (-OH) | 0.87[4] |
| Methyl (-CH₃) | 1.75[4] |
| Isopropyl (-CH(CH₃)₂) | 2.15[4] |
These values can be used to approximate the energy difference (ΔG°) between the two chair conformations of each isomer.
| Isomer | Conformation | Substituent Positions (OH, CH₃, i-Pr) | Estimated ΔG° (kcal/mol) | Relative Stability |
| Menthol | Chair 1 (More Stable) | Equatorial, Equatorial, Equatorial | 0 | Most Stable |
| Chair 2 (Less Stable) | Axial, Axial, Axial | ~4.77 | Least Stable | |
| Neomenthol | Chair 1 (More Stable) | Axial, Equatorial, Equatorial | ~0.87 | Less Stable than Menthol |
| Chair 2 (Less Stable) | Equatorial, Axial, Axial | ~3.90 |
Note: The ΔG° for the less stable conformers is estimated by summing the A-values of the axial substituents. This is an approximation and does not account for potential gauche interactions or other subtle electronic effects.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial and equatorial protons.
| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| Axial-Axial (ax-ax) | ~180° | 8 - 13 |
| Axial-Equatorial (ax-eq) | ~60° | 2 - 5 |
| Equatorial-Equatorial (eq-eq) | ~60° | 2 - 5 |
In the ¹H NMR spectrum of the most stable conformer of menthol, the proton attached to the carbon bearing the hydroxyl group (H-1) would be expected to show large axial-axial couplings to the adjacent axial protons. Conversely, in the most stable conformer of neomenthol, H-1 is equatorial and would exhibit smaller axial-equatorial and equatorial-equatorial couplings.
Experimental Protocol: ¹H NMR Conformational Analysis
-
Sample Preparation: Dissolve a known quantity of the menthol isomer in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Spectral Analysis:
-
Identify the resonance corresponding to the proton on the carbon bearing the hydroxyl group.
-
Analyze the multiplicity of this signal and measure the coupling constants (J-values) to the neighboring protons.
-
Compare the observed J-values to the expected ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the orientation of the proton and, by extension, the hydroxyl group.
-
-
Low-Temperature NMR (Optional): For systems in dynamic equilibrium, cooling the sample can slow down the rate of ring-flipping, allowing for the observation of signals from individual conformers.
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are widely used to model the structures and energies of different conformers. By calculating the electronic energy of various possible conformations, the most stable arrangement can be identified.
Experimental Protocol: DFT-Based Conformational Analysis
-
Structure Building: Generate 3D structures of the different possible chair conformations of the menthol isomer using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory, such as the B3LYP functional with the 6-31G(d,p) basis set. This process finds the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energy of each optimized conformer. The conformer with the lowest energy is predicted to be the most stable.
-
Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy (G). The relative populations of the conformers at a given temperature can be calculated from their free energy differences.
Visualizing Conformational Differences
The following diagrams, generated using the DOT language, illustrate the chair conformations of menthol and neomenthol and a general workflow for their conformational analysis.
References
Reactivity differences between diastereomers (+)-neomenthol and (-)-menthol
Reactivity Face-Off: A Comparative Guide to (+)-Neomenthol and (-)-Menthol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of diastereomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of two common diastereomers of p-menthan-3-ol: (+)-neomenthol and (-)-menthol. Their distinct stereochemical configurations give rise to significant differences in chemical behavior, particularly in oxidation and esterification reactions.
(+)-Neomenthol and (-)-menthol are stereoisomers that are not mirror images of each other, classifying them as diastereomers.[1] This differentiation stems from the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane (B81311) ring. In its most stable chair conformation, (-)-menthol possesses an equatorial hydroxyl group, while (+)-neomenthol has an axial hydroxyl group.[2] This seemingly subtle difference in the orientation of the reactive hydroxyl group is the primary determinant of their disparate reactivity.
Quantitative Reactivity Data
The steric environment of the hydroxyl group in (+)-neomenthol and (-)-menthol directly impacts their reaction rates and product yields in key organic transformations. The following table summarizes quantitative data from comparative studies.
| Reaction Type | Diastereomer | Relative Rate/Yield | Rationale |
| Oxidation | (+)-Neomenthol | Faster Rate | The axial hydroxyl group is less sterically hindered for attack by oxidizing agents.[2] |
| (-)-Menthol | Slower Rate | The equatorial hydroxyl group is more sterically shielded.[2] | |
| Esterification (Acylation) | (+)-Neomenthol | Slower Rate (e.g., <0.1% relative rate with Lipase)[3] | The axial hydroxyl group is sterically hindered, making it less accessible to acylating agents.[2][4] |
| (-)-Menthol | Faster Rate (e.g., 100% relative rate with Lipase)[3] | The equatorial hydroxyl group is more accessible, facilitating easier ester formation.[2][4] | |
| Dehydration | (+)-Neomenthol | Favored | Undergoes dehydration to form menthene.[1] |
| (-)-Menthol | Less Favored | Tends to form esters with reagents like methanoic acid under similar conditions.[1] |
Logical Framework for Reactivity
The differing reactivity of these diastereomers can be logically traced back to the orientation of their key functional group.
Caption: Stereochemistry dictates reactivity in menthol (B31143) isomers.
Experimental Protocols
The following are representative experimental protocols for the oxidation and esterification of menthol isomers, providing a basis for laboratory comparison.
Protocol 1: Green Oxidation of (-)-Menthol to (-)-Menthone
This protocol utilizes calcium hypochlorite (B82951), an inexpensive and environmentally benign oxidizing agent, for the oxidation of a secondary alcohol.[5][6]
Materials:
-
(-)-Menthol (or (+)-Neomenthol)
-
Glacial Acetic Acid
-
Acetonitrile
-
Calcium Hypochlorite (Ca(ClO)₂)
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
6 M Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 10 g of the menthol isomer in 50 mL of a 3:2 mixture of acetic acid and acetonitrile.[6]
-
In a separate flask, prepare a solution of 7 g of Ca(ClO)₂ in 40 mL of water, cooled to 0°C.[6]
-
Slowly add the menthol solution to the chilled calcium hypochlorite solution while stirring.
-
Allow the mixture to stir at room temperature for 1 hour.[7]
-
To neutralize any excess hypochlorite, add saturated sodium bisulfite solution dropwise until the temperature of the solution no longer rises.[5]
-
Chill the reaction mixture in an ice bath and neutralize it with 6 M NaOH.[5]
-
Saturate the aqueous mixture with NaCl and transfer it to a separatory funnel.
-
Perform two extractions with 15-20 mL portions of diethyl ether.[5]
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Remove the drying agent by gravity filtration.
-
Isolate the final product (menthone) by removing the ether solvent using a rotary evaporator. The yield for (-)-menthol oxidation can be as high as 88%.[6]
Protocol 2: Enzymatic Esterification of (-)-Menthol
This protocol employs a commercial lipase (B570770) to catalyze the esterification of (-)-menthol, a method that showcases high stereoselectivity.[8]
Materials:
-
(-)-Menthol (or (+)-Neomenthol)
-
Lauric Acid (or other fatty acid)
-
Isooctane (or other suitable organic solvent)
-
Commercial Lipase from Candida rugosa (e.g., Lipase AY "Amano" 30)
-
Molecular Sieves (optional, for water removal)
Procedure:
-
In a reaction vial, combine (-)-menthol and lauric acid in a 1:1 molar ratio. A typical starting concentration is 200 mM (-)-menthol in 10 mL of isooctane.[8]
-
Add the Candida rugosa lipase. An effective enzyme load is 1.5 g of lipase per gram of (-)-menthol.[8]
-
(Optional) Add 0.1 g of molecular sieves to the mixture to remove water produced during the reaction, which can improve conversion.[8]
-
Seal the vial and place it in a shaker incubator at 35°C for 48 hours.[8]
-
Monitor the reaction progress by taking samples at various time points and analyzing them by gas chromatography (GC) to determine the conversion of the fatty acid.
-
Upon completion, the enzyme can be removed by filtration, and the product, (-)-menthyl laurate, can be isolated from the solvent. Under these conditions, molar conversion can reach 93%.[8]
By understanding the structural basis for these reactivity differences and employing standardized protocols, researchers can better control reaction outcomes and selectively synthesize desired products from these versatile chiral building blocks.
References
- 1. brainly.com [brainly.com]
- 2. ias.ac.in [ias.ac.in]
- 3. US20040058422A1 - Process for preparing (-)- menthol and similar compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. odinity.com [odinity.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Benchmarking Neomenthol: A Comparative Guide to its Performance in Asymmetric Aldol Additions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neomenthol (B8682525) as a Chiral Auxiliary in a Cornerstone Carbon-Carbon Bond Forming Reaction.
In the landscape of asymmetric synthesis, the aldol (B89426) addition stands as a powerful and frequently employed method for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals. The stereochemical outcome of this reaction is often dictated by the use of chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers. Among the diverse array of available auxiliaries, (+)-neomenthol, a cost-effective and readily available terpene alcohol, presents an intriguing option. This guide provides a comprehensive comparison of neomenthol's performance in asymmetric aldol additions against other widely used chiral auxiliaries, supported by available experimental data and detailed methodologies.
Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Additions
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity (d.e.) and, consequently, enantioselectivity (e.e.) in the final product after cleavage, as well as to provide high chemical yields. While extensive quantitative data for neomenthol in asymmetric aldol additions is not as widely tabulated in recent literature as for other auxiliaries, its utility is predicated on the steric hindrance provided by its rigid cyclohexane (B81311) framework.[1] This framework effectively shields one face of the enolate, directing the approach of the electrophilic aldehyde.[1]
For a comprehensive comparison, the following table summarizes the performance of neomenthol alongside established chiral auxiliaries such as Evans' oxazolidinones. It is important to note that direct comparison should be approached with caution, as reaction conditions can significantly influence the outcome.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity (d.r.) | Yield (%) |
| (+)-Neomenthol | Propionate | Benzaldehyde | Data not readily available | Data not readily available |
| (+)-Neomenthol | Acetate | Isobutyraldehyde | Data not readily available | Data not readily available |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Propionyl | Isobutyraldehyde | >99:1 (syn:anti) | 80-95 |
| (4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Propionyl | Benzaldehyde | 95:5 (syn:anti) | 85 |
Note: The data for Evans' auxiliaries are compiled from various sources and serve as a benchmark for high-performing chiral auxiliaries in asymmetric aldol reactions. The lack of readily available, specific quantitative data for neomenthol in this context highlights a gap in the current literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and evaluation of a chiral auxiliary. Below are representative methodologies for the key steps involved in an asymmetric aldol addition using a chiral auxiliary like neomenthol.
Attachment of the Chiral Auxiliary: Synthesis of a Neomenthyl Ester
General Procedure for the esterification of a carboxylic acid with (+)-neomenthol:
-
To a solution of the carboxylic acid (1.0 equivalent) and (+)-neomenthol (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired neomenthyl ester.
Asymmetric Aldol Addition
General Procedure for the lithium enolate-mediated aldol addition of a neomenthyl ester:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
To this solution, add the neomenthyl ester (1.0 equivalent) dropwise at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
General Procedure for the saponification of the β-hydroxy neomenthyl ester:
-
Dissolve the purified aldol adduct in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (3-5 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and extract with diethyl ether to recover the (+)-neomenthol auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.
Reaction Pathway and Logic
The overall workflow of an asymmetric aldol addition utilizing a chiral auxiliary such as neomenthol follows a logical sequence of attachment, diastereoselective bond formation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
The stereochemical outcome of the aldol addition is rationalized by the Zimmerman-Traxler model for lithium enolates, which proposes a chair-like six-membered transition state. The bulky cyclohexane ring of the neomenthol auxiliary is expected to occupy a pseudo-equatorial position to minimize steric interactions, thereby dictating the facial selectivity of the enolate's attack on the aldehyde.
Note on the Zimmerman-Traxler Model Diagram: The DOT script above provides a template for illustrating the concept. A specific image representing the chair-like transition state with the neomenthyl group would need to be generated and linked for a complete visual representation. The bulky neomenthyl group's orientation would be key to explaining the observed diastereoselectivity.
Conclusion
(+)-Neomenthol offers a cost-effective and readily available chiral auxiliary for asymmetric synthesis.[1] Its rigid cyclohexane backbone provides a clear steric bias that can be exploited to control the stereochemistry of aldol additions. However, the readily available literature lacks extensive quantitative data to allow for a direct and robust performance comparison with more established auxiliaries like Evans' oxazolidinones under a variety of conditions. The provided protocols offer a starting point for researchers to explore and optimize the use of neomenthol in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the scope and limitations of neomenthol and its derivatives in asymmetric aldol additions, which would be invaluable to the scientific community, particularly in the context of large-scale and industrial applications where cost and availability are significant factors.
References
Optical rotation analysis of menthol and neomenthol isomers
An Objective Comparison of the Optical Rotation of Menthol (B31143) and Neomenthol (B8682525) Isomers
This guide provides a detailed comparison of the optical rotation of menthol and neomenthol, two diastereomers of 2-isopropyl-5-methylcyclohexanol. Enantiomers of these compounds rotate plane-polarized light in equal but opposite directions. This analysis is crucial for researchers, scientists, and drug development professionals for purposes of stereochemical identification and purity assessment. The data presented is supported by established experimental protocols.
Menthol possesses three chiral centers, resulting in four pairs of enantiomers (eight stereoisomers in total): menthol, neomenthol, isomenthol, and neoisomenthol.[1][2] The spatial arrangement of the hydroxyl, isopropyl, and methyl groups on the cyclohexane (B81311) ring dictates the extent and direction of the rotation of plane-polarized light.[2]
Comparative Analysis of Specific Rotation
The specific rotation ([α]) is an intrinsic property of a chiral compound and is a standard measure for comparing the optical activity of different substances. The values for the menthol and neomenthol isomers, along with their other diastereomers (isomenthol and neoisomenthol), are summarized below.
| Isomer | Specific Optical Rotation [α]D (degrees) |
| (-)-Menthol | -50.2[3] |
| (+)-Menthol | +50.1[3] |
| (-)-Neomenthol | -20.8[3] |
| (+)-Neomenthol | +20.9[3] |
| (-)-Isomenthol | -25.9[3] |
| (+)-Isomenthol | +25.9[3] |
| (-)-Neoisomenthol | -2.0[3] |
| (+)-Neoisomenthol | +2.0[3] |
Note: The specific rotation is typically measured at 20°C using the sodium D-line (589 nm), with ethanol (B145695) as the solvent, unless otherwise specified. The naturally occurring isomer is (-)-menthol.[1]
Experimental Protocol: Polarimetry
The measurement of optical rotation is performed using an instrument called a polarimeter.[4] The specific optical rotation is a fundamental property calculated from the observed rotation.[4][5]
Objective: To determine the specific optical rotation of a menthol or neomenthol isomer.
Materials and Instrumentation:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter cell (100 mm path length)
-
Volumetric flask (25 mL)
-
Analytical balance
-
Menthol or neomenthol isomer sample
-
Ethanol (95%)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the menthol or neomenthol isomer.[5][6] Dissolve the sample in 95% ethanol in a 25 mL volumetric flask and fill to the mark.[5][6] This creates a concentration of 10 g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (95% ethanol).
-
Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature, typically 20°C.
-
Calculation of Specific Rotation: The specific optical rotation ([α]tλ) is calculated using the following formula:[4][5]
[α]tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm) (100 mm = 1 dm).
-
c is the concentration of the sample in g/100 mL.[4]
-
t is the temperature in degrees Celsius.
-
λ is the wavelength of the light (D for the sodium D-line).
-
Stereochemical Relationships and Optical Activity
The relationship between the different stereoisomers of menthol and their corresponding optical activity can be visualized. Enantiomers have equal and opposite optical rotations, while diastereomers have different optical rotations.
References
A Comparative Analysis of Enzymatic and Chemical Synthesis of Neomenthol
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral compounds like neomenthol (B8682525) is a critical challenge. This guide provides a detailed comparison of enzymatic and chemical approaches to neomenthol synthesis, supported by experimental data and protocols to inform methodology selection.
The synthesis of specific stereoisomers of menthol (B31143), such as neomenthol, is of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] The choice between enzymatic and chemical synthesis routes depends on various factors, including desired stereoselectivity, yield, scalability, and environmental impact. This guide explores the nuances of both approaches, offering a comprehensive overview for informed decision-making in a research and development setting.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The primary distinction between enzymatic and chemical synthesis of neomenthol lies in the catalyst's nature and its impact on reaction specificity and conditions. Enzymatic methods offer high stereospecificity under mild conditions, while chemical methods provide versatility but often require more stringent control to achieve the desired stereoisomer.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., (+)-Neomenthol dehydrogenase, Menthone Reductases) | Chemical reducing agents (e.g., Sodium borohydride) and catalysts (e.g., Ru/Al2O3) |
| Stereoselectivity | High, due to the specific nature of enzyme active sites.[1] For example, (-)-Menthone (B42992):(+)-Neomenthol Reductase (MNMR) primarily reduces (-)-menthone to (+)-neomenthol.[1] | Variable, dependent on the reducing agent, catalyst, solvent, and temperature. Can produce a mixture of menthol isomers.[2] |
| Reaction Conditions | Mild (e.g., 30°C, neutral pH)[1][2] | Often requires specific temperatures (e.g., 0°C to 40°C) and can involve harsh reagents.[3][4] |
| Yield | Can be high, with engineered microorganisms achieving up to 89.9% purity for neomenthol in one-pot synthesis from pulegone.[3][5][6][7] | Yields can be high but may require optimization to favor neomenthol over other isomers. For instance, hydrogenation of thymol (B1683141) with Ru/Al2O3 can yield a mixture of menthol isomers.[4] |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder reaction conditions. | Can involve hazardous reagents and solvents, leading to environmental concerns. |
| Scalability | Can be challenging due to enzyme stability and cofactor regeneration requirements, although whole-cell biocatalysis offers a scalable solution.[2] | Generally more straightforward to scale up, leveraging established chemical engineering principles. |
Experimental Protocols
Enzymatic Synthesis of (+)-Neomenthol
This protocol is based on the use of (+)-neomenthol dehydrogenase for the oxidation of (+)-neomenthol to (-)-menthone, a reversible reaction that can be driven towards neomenthol synthesis from menthone.[1]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.0)
-
(+)-Neomenthol or (-)-Menthone
-
NADP+
-
(+)-Neomenthol dehydrogenase enzyme preparation
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a suitable column (e.g., DB-WAX)
Procedure:
-
Prepare a 2 mL reaction mixture in a suitable vessel.
-
To the Tris-HCl buffer, add the substrate ((+)-neomenthol or (-)-menthone) to a final concentration of 1 mM.[1]
-
Add NADP+ to a final concentration of 10 μM.[1]
-
Initiate the reaction by adding the (+)-neomenthol dehydrogenase enzyme preparation.[1]
-
Incubate the reaction mixture at 30°C with agitation (e.g., 130 rpm) for a specified time (e.g., 1-24 hours).[1]
-
Stop the reaction by extracting the mixture with an equal volume of ethyl acetate.[1]
-
Dry the organic phase with anhydrous magnesium sulfate.[1]
-
Analyze the product formation by gas chromatography.[1]
Chemical Synthesis of Neomenthol
This protocol describes the reduction of menthone using sodium borohydride (B1222165), a common method for producing a mixture of menthol isomers, including neomenthol.[3]
Materials:
-
Menthone
-
Tetrahydrofuran (B95107) (THF)
-
Sodium borohydride (NaBH4)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve menthone (320 mg, 2.077 mmol) in a mixture of tetrahydrofuran and methanol (10 mL, 9:1 v/v) in a flask.[3]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (90 mg, 3.36 mmol) portion-wise to the stirred solution.[3]
-
Allow the solution to return to room temperature and stir for 30 minutes.[3]
-
Quench the reaction at 0°C by the slow addition of water (4 mL), followed by the addition of 1 M HCl (4 mL).[3]
-
The resulting menthol derivatives can then be extracted and analyzed.
Visualizing the Synthesis Pathways
To better illustrate the workflows, the following diagrams outline the key steps in both enzymatic and chemical synthesis of neomenthol.
Caption: Workflow for the enzymatic synthesis of neomenthol.
Caption: Workflow for the chemical synthesis of neomenthol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Menthol Production: One-Pot Approach Using Engineered Escherichia coli. [genscript.com.cn]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
The Guiding Hand of Lewis Acids: Enhancing Diastereoselectivity with Neomenthol Auxiliaries
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the selection of an appropriate chiral auxiliary and activating agent is paramount. (+)-Neomenthol and its derivatives have long been recognized as robust and cost-effective chiral auxiliaries. Their rigid cyclohexane (B81311) framework provides a well-defined chiral environment, effectively directing the stereochemical outcome of a variety of chemical transformations. However, the full potential of these auxiliaries is often unlocked only in the presence of a Lewis acid. This guide provides a comparative analysis of the effects of various Lewis acids on the diastereoselectivity of reactions employing neomenthol-based chiral auxiliaries, supported by experimental data and detailed protocols.
The primary role of the Lewis acid in these reactions is to coordinate to a carbonyl group on the dienophile, thereby lowering its LUMO energy and increasing its reactivity. This coordination also locks the conformation of the dienophile, enhancing the facial bias imposed by the bulky neomenthol (B8682525) auxiliary and leading to higher diastereoselectivity. The choice of Lewis acid can significantly influence the degree of stereocontrol, with stronger, more sterically demanding Lewis acids often leading to more rigid transition states and, consequently, higher diastereomeric excesses.
Comparative Performance of Lewis Acids in the Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. The use of a chiral auxiliary attached to the dienophile allows for facial differentiation of the incoming diene. The following data summarizes the effect of different Lewis acids on the diastereoselectivity of the Diels-Alder reaction between (-)-8-phenylmenthyl acrylate (B77674) and cyclopentadiene (B3395910). The derivative, (-)-8-phenylmenthol (B56881), provides enhanced steric hindrance compared to neomenthol, leading to excellent stereocontrol.
| Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |
| Diethylaluminum chloride (Et₂AlCl) | >98% | 91% | [1] |
| Boron trichloride (B1173362) (BCl₃) | 97% | 99% | [2] |
| Tin(IV) chloride (SnCl₄) | High (qualitative) | - | |
| Titanium(IV) chloride (TiCl₄) | High (qualitative) | - |
Note: Quantitative data for SnCl₄ and TiCl₄ in this specific reaction with a neomenthol auxiliary were not available in the searched literature, though they are commonly used to achieve high diastereoselectivity in similar reactions.
As the data indicates, strong Lewis acids like diethylaluminum chloride and boron trichloride are highly effective in promoting high diastereoselectivity in the Diels-Alder reaction with the (-)-8-phenylmenthol auxiliary.[1][2] The choice between them may depend on factors such as substrate compatibility and desired reaction conditions.
Experimental Protocols
Below are detailed methodologies for the synthesis of the chiral dienophile and a representative Lewis acid-catalyzed Diels-Alder reaction.
Synthesis of (-)-8-Phenylmenthyl Acrylate
Materials:
-
(-)-8-Phenylmenthol
-
Acryloyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography.
Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.[3]
-
Cool the solution to -78 °C.[3]
-
Slowly add the Et₂AlCl solution (1.1 eq) and stir for 15 minutes.[3]
-
Add cyclopentadiene (2.0 eq) dropwise to the reaction mixture.[3]
-
Stir the reaction at -78 °C for 4 hours.[3]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[3]
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Mechanistic Insight and Workflow
The diastereoselectivity in these reactions is governed by the formation of a rigid chelated intermediate between the Lewis acid, the carbonyl oxygen of the acrylate, and in some cases, another heteroatom on the auxiliary. This complex effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face.
The general workflow for carrying out these reactions and analyzing the results is depicted below.
References
Safety Operating Guide
Proper Disposal of (-)-Neomenthol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (-)-Neomenthol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Considerations
This compound is a combustible solid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Before handling, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling operations should be performed in a well-ventilated area, such as a chemical fume hood.[1][2]
Quantitative Data for this compound
For quick reference, the key physical and chemical properties of Neomenthol are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless, clear liquid or solid |
| Boiling Point | 212 °C (413.6 °F) |
| Melting Point | -15 °C (5 °F) |
| Flash Point | 93 °C (199.4 °F) - Closed Cup |
| Specific Gravity | 0.89 (Water = 1) |
| Solubility | Insoluble in cold water |
Note: Physical properties can vary slightly between different sources and purities.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is strict adherence to all federal, state, and local regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular household trash.
Procedure for Unused or Uncontaminated this compound
-
Evaluate for Reuse or Recycling : If the this compound is in its original, unopened container or is unused and uncontaminated, consider options for reuse or recycling as an environmentally friendly approach.
-
Consult Manufacturer : Contact the manufacturer to inquire about potential recycling or take-back programs.
Procedure for Contaminated or Waste this compound
-
Containment : Ensure the waste this compound is stored in a suitable, clearly labeled, and tightly sealed container to prevent leaks or spills.[4] Do not mix it with other waste materials to avoid potentially hazardous chemical reactions.
-
Engage a Licensed Waste Disposal Service : The recommended method of disposal is to contract a licensed professional waste disposal company.[1][5] These services are equipped to manage and dispose of chemical waste in a safe and compliant manner. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate the Area : Clear all personnel from the immediate vicinity of the spill and move upwind.[2]
-
Remove Ignition Sources : Eliminate all potential sources of ignition from the area.[2][4]
-
Ventilate the Area : Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill : Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][3]
-
Collect the Residue : Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[4]
-
Decontaminate the Area : Wash the spill area thoroughly. Prevent runoff from entering drains.[2][3]
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water and seek medical attention.[2][3][5] If inhaled, move to fresh air.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (-)-Neomenthorol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Neomenthol. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the scale of the operation and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions) | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). See Table 2 for details.[1][2][3] | Standard laboratory coat.[3] | Not generally required if handled in a well-ventilated area or chemical fume hood.[1][3] |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield.[3][4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene) with extended cuffs. Double-gloving may be appropriate.[3] | Chemical-resistant apron or coveralls over a laboratory coat.[2][3] | A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or if aerosols may be generated.[1][3] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1][3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton).[3] | Chemical-resistant suit or coveralls.[2][3] | A NIOSH-approved respirator with an organic vapor cartridge is required. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][2][3] |
Note on Occupational Exposure Limits (OELs): While some sources indicate that there are no established specific occupational exposure limits (OELs) for this compound from major regulatory agencies like OSHA or NIOSH, another source suggests an ACGIH TLV-TWA of 50 ppm.[3][5] Given this, it is critical to handle the compound with care and always aim to minimize exposure.
Hand Protection: Glove Selection
Table 2: Glove Compatibility and Breakthrough Times for Cyclohexanol (B46403) (as a surrogate for this compound)
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent for extended duration work and spill response.[3] |
| Viton | > 480 | Excellent for extended duration work and spill response.[3] |
Disclaimer: The provided breakthrough times are for cyclohexanol and should be used as a guideline. It is highly recommended to perform on-site testing of gloves with this compound under your specific operational conditions to ensure adequate protection.[3]
Experimental Protocols & Handling Procedures
General Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1][2][3][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3][6]
-
Wash hands thoroughly with soap and water after handling.[2][3][6]
Specific Procedures:
-
Weighing: Perform in a ventilated enclosure or a chemical fume hood to minimize inhalation exposure. Use a dedicated set of weighing tools or clean them thoroughly after use.[3]
-
Preparing Solutions: Add this compound to the solvent slowly to avoid splashing. Ensure the dissolution vessel is appropriately sized to prevent overflow.[3]
Operational and Disposal Plans
Spill Cleanup:
-
Minor Spills (inside a fume hood):
-
Major Spills (outside a fume hood):
Disposal Plan:
All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[2][3][5]
-
Solid Waste: Collect any solid residues, such as contaminated absorbents from spills, in a labeled, sealed container for hazardous waste disposal.[3]
-
Liquid Waste: Collect unused this compound and solutions in a dedicated, labeled hazardous waste container. Do not pour it down the drain.[1][3]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste stream.[3]
-
Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method; however, a licensed disposal company should be consulted.[2][3]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
